Dodecenylsuccinic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-dodec-1-enyl]oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRNUXJQQFPNMN-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/C1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893538 | |
| Record name | 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light-yellow viscous liquid; [Hawley] Solid; mp = 30 deg C; [IUCLID] Clear, very deep yellow viscous liquid; [MSDSonline] | |
| Record name | Dodecenylsuccinic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5050 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
LIGHT-YELLOW, CLEAR, VISCOUS OIL; BP= 180-182 °C @ 5 MM HG; DENSITY= 1.002 @ 75 °C; FLASH POINT= 352 °F OC; VISCOSITY 400 CENTIPOISES @ 20 °C, 15.5 CENTIPOISES @ 70 °C /BRANCHED CHAIN/ | |
| Record name | DODECENYLSUCCINIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4374 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
25377-73-5, 119295-58-8 | |
| Record name | Dodecenylsuccinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandione, 3-(dodecen-1-yl)dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecenylsuccinic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-FURANDIONE, 3-(1-DODECENYL)DIHYDRO-, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALQ23WB445 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DODECENYLSUCCINIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4374 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Research Applications of Dodecenylsuccinic Anhydride (DDSA)
For Researchers, Scientists, and Drug Development Professionals
Dodecenylsuccinic anhydride (B1165640) (DDSA) is a branched, long-chain alkenyl succinic anhydride primarily known in industrial settings as a curing agent for epoxy resins, where it imparts flexibility and hydrophobicity.[1] However, its versatile chemical nature, stemming from a reactive anhydride ring and a 12-carbon hydrophobic chain, has led to its increasing adoption in diverse research fields, particularly in biomaterial modification and drug delivery.[2][3] This technical guide provides a comprehensive overview of the core research applications of DDSA, detailing its role in modifying biopolymers, quantitative effects on material properties, and established experimental protocols.
Core Research Applications
DDSA's utility in research is centered on its ability to be grafted onto other molecules, primarily biopolymers, to introduce a hydrophobic C12 chain via esterification.[2][3] This modification transforms hydrophilic biopolymers into amphiphilic materials capable of self-assembly and other unique functionalities.[1]
-
Biopolymer Modification for Drug Delivery: DDSA is extensively used to modify natural polysaccharides and proteins like chitosan (B1678972), starch, and collagen.[1][2][4][5] This modification enhances the hydrophobicity of these biopolymers, making them excellent candidates for encapsulating and controlling the release of hydrophobic drugs.[1][4] The resulting amphiphilic polymers can self-assemble into nanoparticles or be formulated as hydrogels for sustained drug delivery systems.[1][6]
-
Epoxy Resin Curing for Biological Sample Preparation: In the field of microscopy, DDSA serves as a crucial liquid anhydride hardener for epoxy resins such as Araldite and Epon.[7][8] Its low viscosity allows for excellent infiltration into biological tissues, and it imparts the necessary flexibility and toughness to the final cured block, which is essential for ultramicrotomy in transmission electron microscopy (TEM).[7][8]
-
Functional Comonomer in Polymer Synthesis: DDSA can be employed as a functional comonomer in polymerization processes to synthesize novel copolyesters.[9] Its incorporation into a polymer backbone, such as in Poly(butylene adipate-co-terephthalate) (PBAT), significantly enhances surface hydrophobicity and improves properties like the water vapor barrier.[9]
Data Presentation: Physicochemical Properties of DDSA-Modified Biopolymers
The modification of biopolymers with DDSA leads to significant and tunable changes in their physicochemical properties. The critical parameter governing these changes is the Degree of Substitution (DS) , which represents the average number of hydroxyl groups substituted with DDSA per monomer unit of the biopolymer.[1]
Table 1: Effect of Increasing DDSA Modification (DS) on Quinoa Starch Properties
| Property | Effect of Increasing DS | Quantitative Data Example | Reference |
| Particle Size | Increase | Particle size increases with increasing DS. | [1] |
| Water Solubility | Increase | Water solubility increases with increasing DS. | [9] |
| Swelling Power | Increase | Swelling power increases with increasing DS. | [9] |
| Gelatinization Enthalpy (ΔH) | Decrease | Gelatinization enthalpy decreases as DS rises. | [9] |
| Relative Crystallinity | Decrease | Relative crystallinity decreases from 25.5% (native) to 23.4% at the highest DS. | [9] |
| Emulsion Stability | Increase | Higher DS leads to smaller emulsion droplet sizes and greater stability over time. | [9] |
Table 2: Typical Properties of DDSA as an Epoxy Curing Agent
| Property | Value | Reference |
| Appearance | Clear, light yellow liquid | [5] |
| Viscosity @ 25°C | 290-355 cps | [5] |
| Specific Gravity | 0.98 – 1.02 | [5] |
| Boiling Point @ 5mm Hg | 184°C min | [5] |
| Mix Ratio (with Epoxy Resin) | 130-150 phr (parts per hundred resin) | [5] |
| Pot Life (with BDMA catalyst) | 4 hours at 90°C | [5] |
| Cure Temperature | 120°C | [5] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of DDSA-modified materials. The following protocols provide standardized procedures for key experiments.
Protocol 1: Synthesis of DDSA-Modified Starch
This protocol describes the esterification of starch with DDSA in an aqueous slurry, a common method for preparing modified starches.[10]
Materials:
-
Starch (e.g., quinoa, corn)
-
Dodecenylsuccinic anhydride (DDSA)
-
Sodium hydroxide (B78521) (NaOH) solution (3% w/v)
-
Hydrochloric acid (HCl) solution (for neutralization)
-
Deionized water
-
Ethanol (B145695) (95%)
Methodology:
-
Slurry Preparation: Prepare a starch slurry (e.g., 30% w/w) in deionized water with continuous stirring.
-
pH Adjustment: Adjust the pH of the slurry to a range of 8.5-9.0 using the 3% NaOH solution.
-
DDSA Addition: Add the desired amount of DDSA (e.g., 10% w/w of starch). The DDSA can be added directly or as a pre-emulsion.[1][10]
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 4 hours), keeping the pH constant at 8.5-9.0 by periodic addition of NaOH.[1]
-
Neutralization: After the reaction period, neutralize the mixture to pH 7.0 with HCl solution.[1]
-
Washing: Wash the modified starch by centrifuging the slurry, removing the supernatant, and resuspending the pellet in deionized water. Repeat this step three times.[1]
-
Final Wash and Drying: Perform a final wash with 95% ethanol to remove unreacted DDSA. Dry the purified product to a constant weight (e.g., by freeze-drying).[1]
-
Storage: Store the final DDSA-modified starch in a desiccator at room temperature.[1]
Protocol 2: Preparation of DDSA-Modified Chitosan Hydrogels
This protocol outlines the synthesis of DDSA-modified chitosan hydrogels for potential applications in sustained drug delivery.[4][6]
Materials:
-
Chitosan
-
DDSA
-
Glacial acetic acid (e.g., 1% v/v aqueous solution)
-
Deionized water
-
Hydrophobic drug (e.g., thymol) for loading (optional)
-
Molds for hydrogel formation
Methodology:
-
Chitosan Dissolution: Prepare a chitosan solution (e.g., 2% w/v) in the dilute acetic acid solution by stirring until fully dissolved.
-
DDSA Modification (in situ): While stirring, add a predetermined amount of DDSA to the chitosan solution. The anhydride reacts with the primary amine groups on the chitosan backbone.
-
Drug Loading (Optional): If loading a hydrophobic drug, dissolve it in a suitable solvent and add it to the polymer solution.
-
Hydrogel Formation: Pour the resulting solution into molds and allow it to gel. The cross-linking and hydrophobic modifications introduced by DDSA facilitate hydrogel formation.
-
Characterization: Characterize the hydrogels using techniques such as Scanning Electron Microscopy (SEM) for morphology, Fourier-Transform Infrared (FT-IR) Spectroscopy to confirm modification, and rheological measurements to assess mechanical properties.[6]
Protocol 3: Curing Epoxy Resin with DDSA for TEM Sample Embedding
This protocol details the use of DDSA as a hardener for embedding biological samples for Transmission Electron Microscopy.[7][8]
Materials:
-
Epoxy Resin (e.g., Araldite 502 or Epon 812)
-
Dodecenyl Succinic Anhydride (DDSA)
-
Accelerator (e.g., DMP-30 or BDMA)
-
Fixed and dehydrated biological tissue
-
Transitional Solvent (e.g., propylene (B89431) oxide)
-
Embedding capsules or molds
-
Oven (60-65°C)
Methodology:
-
Resin Mixture Preparation: In a disposable beaker under a fume hood, combine the epoxy resin and DDSA in the manufacturer-recommended ratio. Mix gently with a spatula for 2-5 minutes until the solution is clear.[8]
-
Accelerator Addition: Add the accelerator (e.g., 1 phr of BDMA) to the mixture and continue to mix gently until homogeneous.[5][8]
-
Infiltration:
-
After tissue dehydration, perform a series of infiltration steps with increasing concentrations of the resin mixture diluted in a transitional solvent.[8]
-
A typical series might be: 1:2 resin:solvent, 1:1 resin:solvent, 2:1 resin:solvent, followed by several changes of 100% resin mixture. Each step may last several hours to ensure complete infiltration.
-
-
Embedding: Place the infiltrated tissue into an embedding capsule or mold and fill it with the fresh resin mixture.
-
Polymerization (Curing): Place the filled capsules in an oven at 60-65°C for 24-48 hours to allow for complete polymerization of the resin block.[7]
-
Cooling and Sectioning: Allow the blocks to cool to room temperature before trimming for ultramicrotomy.[7]
Visualizations: Mechanisms and Workflows
Logical Relationship: Biopolymer Modification with DDSA
The following diagram illustrates the chemical logic behind modifying a generic polysaccharide with DDSA to create an amphiphilic polymer.
Caption: Logical workflow of biopolymer modification with DDSA for drug delivery applications.
Experimental Workflow: Preparation of DDSA-Modified Nanoparticles
This diagram outlines the typical experimental steps for creating and characterizing DDSA-based nanoparticles for drug delivery.
Caption: Experimental workflow for synthesizing and characterizing DDSA-modified nanoparticles.
Mechanism: DDSA Curing of Epoxy Resin
This diagram illustrates the core chemical reactions involved when DDSA is used to cure an epoxy resin, typically initiated by a species with a hydroxyl group and catalyzed by a tertiary amine.
Caption: Simplified reaction mechanism for the DDSA curing of epoxy resins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kinampark.com [kinampark.com]
- 4. Preparation of Chitosan-based Injectable Hydrogels and Its Application in 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadview-tech.com [broadview-tech.com]
- 6. homes.nano.aau.dk [homes.nano.aau.dk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. talcottlab.tamu.edu [talcottlab.tamu.edu]
An In-depth Technical Guide to the Synthesis and Purification of Dodecenylsuccinic Anhydride (DDSA)
For Researchers, Scientists, and Drug Development Professionals
Dodecenylsuccinic anhydride (B1165640) (DDSA) is a versatile chemical intermediate with significant applications across various scientific and industrial sectors. As an organic compound featuring a C12 dodecenyl chain attached to a succinic anhydride ring, DDSA possesses an amphiphilic nature, with a hydrophobic dodecenyl tail and a reactive hydrophilic anhydride head.[1] This unique structure makes it a valuable agent in the synthesis of resins, as a corrosion inhibitor, and notably in the pharmaceutical and drug development fields as a modifying agent for biopolymers to create hydrophobic drug delivery systems.[1] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of DDSA, tailored for professionals in research and drug development.
Synthesis of Dodecenylsuccinic Anhydride
The primary industrial synthesis of DDSA is achieved through an "ene" reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). In this case, a C12 olefin, such as dodecene or polyisobutylene, acts as the ene, and maleic anhydride serves as the enophile.[2][3] The reaction is typically carried out at elevated temperatures, often in the range of 120°C to 250°C.[4]
The isomeric composition of the final DDSA product is dependent on the isomer of the dodecene used as the starting material. Commercially available DDSA is primarily a mixture of isomers, which can be broadly categorized into linear (n-DDSA) and branched (iso-DDSA) forms, depending on the structure of the dodecenyl group.[1]
A general synthesis procedure involves the following steps:
-
Reactant Mixing : Dodecene (or polyisobutylene) and maleic anhydride are mixed in a reactor. To favor the desired reaction, the olefin is generally used in a molar excess, typically ranging from 1.5 to 5.0 moles of olefin per mole of maleic anhydride.[4]
-
Initiation : A catalyst and an initiator are introduced to the mixture to facilitate the reaction.[3]
-
Reaction : The mixture is heated to a specific temperature and stirred for a designated period to facilitate the ene reaction. Reaction times can range from 0.5 to 24 hours.[4]
-
Purification : The resulting DDSA is then purified, most commonly through distillation under reduced pressure.[3]
Experimental Protocol: Laboratory-Scale Synthesis
While specific industrial protocols are often proprietary, a general laboratory-scale synthesis can be outlined based on established principles of the ene reaction.
Materials:
-
1-Dodecene
-
Maleic Anhydride
-
Xylene (as solvent, optional)[5]
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer.
Procedure:
-
In a three-neck round-bottom flask, combine maleic anhydride and a molar excess of 1-dodecene. A molar ratio of 1.2 to 1.35 of maleic anhydride to dodecene has been reported in similar syntheses.[5]
-
If a solvent is used, add xylene to the mixture.[5]
-
Flush the apparatus with nitrogen gas.
-
Heat the reaction mixture to a temperature between 220°C and 235°C with continuous stirring.[5]
-
Maintain the reaction at this temperature for 8 to 10 hours.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude DDSA is now ready for purification.
Purification of this compound
The primary method for purifying DDSA is vacuum distillation . This technique is essential to separate the desired product from unreacted starting materials and any high-boiling polymeric byproducts that may have formed during the high-temperature synthesis.
Experimental Protocol: Vacuum Distillation
Apparatus:
-
A distillation apparatus suitable for vacuum operation, including a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a vacuum source (e.g., vacuum pump).
-
Heating mantle.
-
Manometer to monitor the pressure.
Procedure:
-
Transfer the crude DDSA mixture into the distillation flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Begin to reduce the pressure in the system using the vacuum source. A pressure of around 3 mmHg is a reasonable target.[6]
-
Once the desired pressure is achieved and stable, begin to heat the distillation flask.
-
Collect the fraction that distills at approximately 150°C under a pressure of 3 mmHg.[6] This fraction corresponds to the purified DDSA.
-
Continue the distillation until no more product is collected.
-
Allow the apparatus to cool completely before carefully reintroducing air to the system.
Data Presentation
The following table summarizes key quantitative data related to the synthesis and properties of DDSA.
| Parameter | Value | Reference |
| Synthesis Conditions | ||
| Reaction Temperature | 220-235 °C | [5] |
| Maleic Anhydride to Dodecene Molar Ratio | 1.2 - 1.35 | [5] |
| Reaction Time | 8 - 10 hours | [5] |
| Purification Parameters | ||
| Distillation Temperature | ~150 °C | [6] |
| Distillation Pressure | ~3 mmHg | [6] |
| Physical Properties | ||
| Molecular Weight | 266.38 g/mol | [7] |
| Density (at 25°C) | 1.005 g/mL | [6] |
| Refractive Index (n20/D) | 1.479 | [6] |
| Purity Specifications (Commercial Grade) | ||
| Assay (morpholine method) | ≥ 95.5 % | [8] |
| Free Maleic Anhydride | ≤ 0.2 % |
Characterization of this compound
The structure and purity of the synthesized DDSA can be confirmed using various analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the DDSA molecule. The characteristic peaks for DDSA are:
-
C=O stretching (anhydride): Two distinct peaks around 1860 cm⁻¹ and 1780 cm⁻¹. The presence of these two peaks is characteristic of a cyclic anhydride.
-
C-H stretching (alkenyl): Peaks around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Peaks around 2850-2960 cm⁻¹.
-
C=C stretching: A peak around 1640-1680 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information.
Expected ¹H NMR Signals for DDSA:
-
Alkenyl protons (-CH=CH-): Signals in the region of 5.0-6.0 ppm.
-
Protons on the succinic anhydride ring: Signals typically in the range of 2.5-3.5 ppm.
-
Aliphatic protons of the dodecenyl chain (-CH₂-, -CH₃): A complex set of signals in the upfield region (0.8-2.5 ppm).
Expected ¹³C NMR Signals for DDSA:
-
Carbonyl carbons (C=O): Signals in the downfield region, typically around 170-180 ppm.
-
Alkenyl carbons (-C=C-): Signals in the region of 120-140 ppm.
-
Carbons of the succinic anhydride ring: Signals around 30-50 ppm.
-
Aliphatic carbons of the dodecenyl chain: Signals in the upfield region (10-40 ppm).
Biological Interactions and Signaling Pathways
Currently, there is limited evidence to suggest that DDSA itself has intrinsic biological activity or directly modulates specific cellular signaling pathways. Its primary role in a biological context is as a hydrophobic modifying agent for biopolymers, such as chitosan (B1678972) and starch, to create drug delivery systems.[1] The introduction of the dodecenyl chain enhances the encapsulation of hydrophobic drugs and can influence the release profile of the therapeutic agent.[1]
The biological activity observed in studies involving DDSA-modified carriers is typically attributed to the encapsulated drug. The DDSA-modified biopolymer serves as a vehicle to improve the drug's delivery and bioavailability. The mechanism of cellular uptake for such nanoparticles is often through endocytosis.
Further research is needed to determine if the DDSA component itself has any intrinsic biological activity or modulates any signaling pathways following the degradation of the carrier.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 3. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]
- 4. US4581464A - Preparation of alkenyl succinic anhydrides - Google Patents [patents.google.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. imisrise.tappi.org [imisrise.tappi.org]
- 7. This compound | C16H26O3 | CID 6433892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
A Technical Guide to Dodecenylsuccinic Anhydride: Properties, Synthesis, and Applications
Dodecenylsuccinic anhydride (B1165640) (DDSA) is a versatile chemical intermediate, primarily recognized for its role as a curing agent for epoxy resins and as a modifying agent for biopolymers in various industrial and pharmaceutical applications. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and key experimental protocols for its application, tailored for researchers, scientists, and professionals in drug development.
Core Properties of Dodecenylsuccinic Anhydride
This compound is characterized by a C12 alkenyl chain attached to a succinic anhydride ring. It is typically available as a mixture of isomers, which is reflected in the multiple CAS numbers associated with this compound. The molecular formula for DDSA is C₁₆H₂₆O₃, and its molecular weight is 266.38 g/mol .[1][2]
Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₁₆H₂₆O₃[1] |
| Molecular Weight | 266.38 g/mol [1][2] |
| Common CAS Numbers | 25377-73-5 (mixture of isomers)[3], 26544-38-7 (mixture of isomers)[1] |
Physicochemical Data
The physical properties of DDSA can vary slightly depending on the specific isomeric composition. The data presented below is a compilation from various technical sources.
| Property | Value |
| Appearance | Clear, light-yellow, viscous liquid or waxy solid[4][5] |
| Density | 1.002 - 1.01 g/cm³ at 20-25 °C[2] |
| Boiling Point | 150 °C at 3 mmHg, 180-182 °C at 5 mmHg[6], 200 °C at 27 hPa |
| Flash Point | >110 °C (>230 °F), 127 °C, 177 °C[5] |
| Refractive Index | n20/D 1.479 |
| Vapor Pressure | 26 hPa at 200 °C |
| pH | 2-4 (in a 50 g/L aqueous slurry at 20 °C)[3] |
Synthesis of this compound
DDSA is commercially synthesized via an "ene synthesis" reaction between an olefin (typically a C12 olefin like dodecene) and maleic anhydride.[7] This reaction involves the addition of the maleic anhydride to the dodecene, with a concurrent shift of the double bond.
A general patented synthesis process involves mixing polyisobutylene (B167198) (as a source of the dodecenyl group) and maleic anhydride in a reactor, adding a catalyst and an initiator, and carrying out the reaction at an elevated temperature.[8][9] The product is then obtained by distillation.[8][9]
Applications and Experimental Protocols
DDSA's utility stems from its bifunctional nature: the anhydride ring is reactive towards nucleophiles like hydroxyl and amine groups, while the long alkyl chain imparts hydrophobicity and flexibility.
Epoxy Resin Curing Agent
DDSA is a widely used liquid anhydride hardener for epoxy resins, particularly in applications requiring good mechanical strength, flexibility, and electrical insulation.[10][11] Compared to amine-based curing agents, DDSA offers a longer pot life and lower volatility.[5]
Curing Mechanism: The curing process is not a direct reaction between the epoxy and anhydride groups but requires an initiator, typically a hydroxyl-containing species or a tertiary amine catalyst.[10] The mechanism proceeds in two main stages:
-
Initiation: The anhydride ring is opened by a hydroxyl group, forming a monoester with a free carboxylic acid group.
-
Propagation: The newly formed carboxylic acid then reacts with an epoxy group (esterification), generating a new hydroxyl group. This hydroxyl group can then react with another anhydride molecule, propagating the chain reaction and leading to a cross-linked polyester (B1180765) network. A competing reaction is etherification, where the hydroxyl groups react with other epoxy groups.
Experimental Protocol for Epoxy Curing:
-
Materials: Liquid epoxy resin (e.g., diglycidyl ether of bisphenol A), DDSA, and a tertiary amine accelerator (e.g., tris(dimethylaminomethyl)phenol).
-
Formulation: The typical dosage of DDSA is in the range of 120-150 parts per hundred parts of resin (phr).[5] The accelerator is usually added at 0.5-2 phr.
-
Procedure:
-
Preheat the epoxy resin to reduce its viscosity (e.g., 60 °C).
-
Add the required amount of DDSA and mix thoroughly until a homogeneous mixture is obtained.
-
Add the accelerator and mix for a few minutes.
-
Degas the mixture in a vacuum chamber to remove entrapped air bubbles.
-
Pour the mixture into a mold and cure.
-
-
Curing Schedule: A typical curing schedule is a two-stage process, for example, 2 hours at 100 °C followed by 2 hours at 150 °C.[5]
Biopolymer Modification for Drug Delivery
In the pharmaceutical field, DDSA is used to modify hydrophilic biopolymers such as polysaccharides (e.g., starch, chitosan) and proteins.[12][13] The esterification of hydroxyl or amino groups on the biopolymer with DDSA introduces a hydrophobic C12 chain.[14] This modification creates amphiphilic macromolecules capable of forming nanoparticles or hydrogels that can encapsulate and control the release of hydrophobic drugs.[14]
Experimental Protocol for DDSA Modification of Chitosan (B1678972):
-
Materials: Chitosan, DDSA, glacial acetic acid, deionized water, sodium hydroxide (B78521) (NaOH) for pH adjustment, ethanol (B145695).[14]
-
Procedure:
-
Polymer Solution Preparation: Prepare a 2% (w/v) solution of chitosan in a 1% (v/v) aqueous solution of glacial acetic acid by stirring until fully dissolved.
-
pH Adjustment: Adjust the pH of the solution to the desired level (e.g., 8.5-9.0) using a NaOH solution.
-
DDSA Addition: Add the desired amount of DDSA (e.g., 10% w/w of chitosan) to the solution while stirring vigorously.
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 40 °C) with continuous stirring for a specified duration (e.g., 4 hours), keeping the pH constant.
-
Purification: Neutralize the mixture and precipitate the modified chitosan by adding ethanol.
-
Washing and Drying: Wash the precipitate repeatedly with ethanol and water to remove unreacted DDSA and other impurities. Dry the final product, for example, by freeze-drying.
-
Safety Profile
This compound is an irritant. It is known to cause skin irritation and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. This compound [himedialabs.com]
- 2. prepchem.com [prepchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Why DDSA Is an Ideal Curing Agent for Epoxy Resin Systems [rqbindustry.com]
- 6. threebond.co.jp [threebond.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]
- 9. CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. DDSA Dodecenyl Succinic Anhydride (AGR1051) - Chemicals [estore.oxinst.com]
- 12. researchgate.net [researchgate.net]
- 13. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Isomers of Dodecenylsuccinic Anhydride (DDSA) and Their Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dodecenylsuccinic anhydride (B1165640) (DDSA), a versatile chemical intermediate with significant applications across various scientific and industrial sectors. The focus of this guide is on the distinct isomers of DDSA, their synthesis, characteristics, and the experimental protocols used for their analysis. This document is intended to be a valuable resource for professionals in research, development, and quality control who work with or are exploring the use of DDSA.
Dodecenylsuccinic anhydride is an organic compound featuring a C12 dodecenyl chain attached to a succinic anhydride ring. This structure gives the molecule an amphiphilic nature, with a hydrophobic dodecenyl tail and a reactive hydrophilic anhydride head. Commercially, DDSA is typically available as a mixture of isomers, which can be broadly classified into two main categories: linear (n-DDSA) and branched (iso-DDSA). The specific isomeric composition is dependent on the dodecene isomer used as the starting material in the synthesis process and significantly influences the physical and chemical properties of the final product.
The branched form is often referred to as tetrapropenylsuccinic anhydride (TPSA), as it is predominantly derived from the C12 branched-olefin propylene (B89431) tetramer.[1] The isomeric form of DDSA is a critical factor in its application, determining its suitability for specific uses, such as a modifying agent for biopolymers in drug delivery systems, a curing agent for epoxy resins, and as a corrosion inhibitor.[1]
Comparative Characteristics of DDSA Isomers
The structural differences between linear and branched isomers of DDSA lead to variations in their physical and chemical properties. While much of the commercially available data pertains to isomeric mixtures, the following tables summarize the known quantitative characteristics to facilitate comparison.
Table 1: Physical Properties of DDSA Isomers
| Property | Linear DDSA (n-DDSA) | Branched DDSA (iso-DDSA/TPSA) |
| Appearance | Clear, light-yellow viscous liquid[2] | Clear colorless to yellow liquid[3] |
| Molecular Formula | C₁₆H₂₆O₃[4] | C₁₆H₂₆O₃[5] |
| Molecular Weight | 266.38 g/mol [6] | 266.38 g/mol [5] |
| Boiling Point | 150 °C @ 3 mmHg[6] | 180-182 °C @ 5 mmHg[7] |
| Density | 1.005 g/mL at 25 °C[6] | 1.03 g/mL at 20 °C[3] |
| Refractive Index | n20/D 1.479[6] | 1.477-1.479[7] |
| Viscosity | Data not readily available for pure isomer | ~600 cP at 20 °C[3] |
Table 2: Chemical Properties of DDSA Isomers
| Property | Linear DDSA (n-DDSA) | Branched DDSA (iso-DDSA/TPSA) |
| Acid Number (mg KOH/g) | 405-425 | 415 (typical)[3] |
| Saponification Number (mg KOH/g) | Data not readily available | 410 - 432[5] |
| Solubility | Generally soluble in organic solvents like acetone (B3395972) and toluene | Soluble in organic solvents[7] |
| Water Solubility | Limited | 20 mg/L at 22 °C[7] |
Synthesis of DDSA Isomers
The primary method for synthesizing DDSA is the "ene" reaction, which involves the reaction of an olefin (dodecene) with an enophile (maleic anhydride). The specific isomer of dodecene used as the reactant determines the isomeric composition of the resulting DDSA. Linear DDSA is synthesized from linear dodecene (e.g., 1-dodecene), while branched DDSA is synthesized from branched dodecenes, most commonly propylene tetramer.[1]
Experimental Protocols
Accurate characterization of DDSA isomers is crucial for their effective application. The following are detailed methodologies for key experiments used to determine the properties of DDSA.
Determination of Acid Number
The acid number is a measure of the free carboxylic acid content, which can form due to the hydrolysis of the anhydride ring. It is expressed as the mass of potassium hydroxide (B78521) (KOH) in milligrams required to neutralize one gram of the substance.
Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide. The endpoint is determined potentiometrically.
Apparatus:
-
Automatic titrator or manual titration setup with a burette
-
pH meter or potentiometer with a suitable electrode
-
Magnetic stirrer
-
Beakers (150 mL)
Reagents:
-
Titration solvent: A mixture of toluene, isopropyl alcohol, and a small amount of water.[8]
-
Titrant: 0.1 M alcoholic potassium hydroxide (KOH) solution, standardized.
-
All reagents should be of analytical grade.
Procedure:
-
Blank Titration: Perform a blank titration on the titration solvent to determine the volume of titrant required to neutralize the solvent itself.
-
Sample Preparation: Accurately weigh an appropriate amount of the DDSA sample into a beaker and dissolve it in the titration solvent.[8]
-
Titration: Titrate the sample solution with the standardized alcoholic KOH solution. Record the volume of titrant added versus the pH or potential. The endpoint is the point of maximum inflection in the titration curve.
-
Calculation: The acid number is calculated using the following formula: Acid Number (mg KOH/g) = ((V_sample - V_blank) * M_KOH * 56.1) / W_sample Where:
-
V_sample = volume of KOH solution used for the sample (mL)
-
V_blank = volume of KOH solution used for the blank (mL)
-
M_KOH = Molarity of the KOH solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W_sample = Weight of the sample (g)
-
Determination of Saponification Number
The saponification number is a measure of the amount of ester groups in a substance. It is defined as the number of milligrams of potassium hydroxide required to saponify one gram of the substance.
Principle: The sample is refluxed with an excess of alcoholic potassium hydroxide solution to saponify the ester groups. The unreacted KOH is then back-titrated with a standardized acid solution.
Apparatus:
-
Conical flasks with ground glass joints (250 mL)
-
Reflux condensers
-
Water bath or heating mantle
-
Burette
-
Pipettes
Reagents:
-
0.5 M alcoholic potassium hydroxide (KOH) solution
-
0.5 M hydrochloric acid (HCl) solution, standardized
-
Phenolphthalein (B1677637) indicator solution
Procedure:
-
Sample Preparation: Accurately weigh about 1-2 g of the DDSA sample into a conical flask.
-
Saponification: Add a precise volume (e.g., 25 mL) of 0.5 M alcoholic KOH solution to the flask. Attach the reflux condenser and heat the mixture in a boiling water bath for 30-60 minutes to ensure complete saponification.[9]
-
Blank Determination: A blank determination should be run in parallel, following the same procedure but without the sample.[9]
-
Titration: After cooling, add a few drops of phenolphthalein indicator to both the sample and blank flasks. Titrate the excess KOH with the standardized 0.5 M HCl solution until the pink color disappears.[9]
-
Calculation: The saponification number is calculated as follows: Saponification Number (mg KOH/g) = ((V_blank - V_sample) * M_HCl * 56.1) / W_sample Where:
-
V_blank = volume of HCl solution used for the blank (mL)
-
V_sample = volume of HCl solution used for the sample (mL)
-
M_HCl = Molarity of the HCl solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W_sample = Weight of the sample (g)
-
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and identifying the functional groups present in DDSA isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific wavenumbers.
-
Procedure: A thin film of the liquid DDSA sample is placed between two KBr or NaCl plates and analyzed.
-
Expected Peaks:
-
C=O stretching (anhydride): Two characteristic peaks around 1860 cm⁻¹ and 1780 cm⁻¹.
-
C-H stretching (alkenyl): Peaks around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Peaks in the range of 2850-2960 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure by analyzing the magnetic properties of the hydrogen and carbon nuclei.
-
Procedure: The DDSA sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in an NMR spectrometer.
-
Expected Signals (¹H NMR):
-
Alkenyl protons (-CH=CH-): 5.0-6.0 ppm.
-
Protons on the succinic anhydride ring: 2.5-3.5 ppm.
-
Aliphatic protons of the dodecenyl chain: 0.8-2.5 ppm.
-
-
Expected Signals (¹³C NMR):
-
Carbonyl carbons (C=O): 170-180 ppm.
-
Alkenyl carbons (-C=C-): 120-140 ppm.
-
Carbons of the succinic anhydride ring: 30-50 ppm.
-
Aliphatic carbons of the dodecenyl chain: 10-40 ppm. Differences in chemical shifts and coupling constants can be used to distinguish between different isomers.
-
Applications in Drug Development
In the pharmaceutical and drug development fields, DDSA is of particular interest as a modifying agent for biopolymers like chitosan (B1678972) and starch. The introduction of the hydrophobic dodecenyl chain into these hydrophilic polymers enhances their ability to encapsulate hydrophobic drugs and modulate their release profiles. While DDSA itself is not known to have direct pharmacological activity or interact with specific signaling pathways, its role as an excipient in creating advanced drug delivery systems is of significant importance. The resulting DDSA-modified nanoparticles are typically taken up by cells through endocytosis.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. This compound | C16H26O3 | CID 6433892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. 2-Dodecen-1-yl(-)succinic anhydride [webbook.nist.gov]
- 5. K12: Branched Dodecenyl Succinic Anhydride DDSA from China manufacturer - Ruqinba Chemical [rqbchemical.com]
- 6. ドデセニルコハク酸無水物、異性体混合物 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Tetrapropenylsuccinic Anhydride (mixture of branched chain isomers) CAS#: 26544-38-7 [amp.chemicalbook.com]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. Estimation of Saponification Value of Fats/Oils. (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
The Solubility of Dodecenylsuccinic Anhydride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Dodecenylsuccinic anhydride (B1165640) (DDSA), a versatile chemical intermediate used in various industrial and scientific applications, including as a curing agent for epoxy resins and a modifying agent for biopolymers in drug delivery systems.[1][2][3] DDSA is an organic compound with an amphiphilic nature, featuring a hydrophobic C12 dodecenyl chain and a reactive, hydrophilic anhydride ring. It is commercially available as a mixture of linear and branched isomers, which can influence its physical and chemical properties.
Core Concepts: Understanding DDSA Solubility
Dodecenylsuccinic anhydride is a clear, light-yellow, viscous liquid.[4][5] Its solubility is a critical parameter for its application in various formulations. The long dodecenyl chain imparts significant nonpolar character, while the succinic anhydride ring provides a degree of polarity. This dual nature governs its miscibility with different organic solvents.
While specific quantitative solubility data for DDSA in a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility characteristics can be inferred from its chemical structure and information from technical data sheets. DDSA is generally soluble in many common organic solvents. Its solubility in aqueous solutions, however, is limited, a property that is leveraged in the hydrophobic modification of hydrophilic polymers. One safety data sheet explicitly states that DDSA is insoluble in water.[6]
Quantitative Solubility Data
| Solvent | Chemical Class | Expected Solubility/Miscibility | Rationale |
| Acetone | Ketone | Miscible | A polar aprotic solvent capable of dissolving both the nonpolar dodecenyl chain and interacting with the polar anhydride group. General solubility is noted in the literature. |
| Toluene | Aromatic Hydrocarbon | Miscible | A nonpolar solvent that readily dissolves the long hydrophobic dodecenyl chain. General solubility is mentioned in technical documents. |
| Chloroform (CDCl₃) | Halogenated Hydrocarbon | Miscible | A common solvent for NMR analysis of DDSA, indicating good solubility. It is a moderately polar solvent. |
| Tetrahydrofuran (THF) | Ether | Miscible | A polar aprotic ether that is a good solvent for a wide range of organic compounds. |
| Diethyl Ether | Ether | Miscible | A relatively nonpolar ether that should readily dissolve DDSA due to its hydrophobic chain. |
| Hexane | Aliphatic Hydrocarbon | Miscible | A nonpolar solvent that will have strong van der Waals interactions with the C12 alkyl chain of DDSA. |
| Ethanol | Alcohol | Miscible to Partially Miscible | A polar protic solvent. The anhydride ring of DDSA can react with alcohols (esterification), which is a key aspect of its chemical reactivity. Initial miscibility is likely, but a chemical reaction may occur over time, especially with heating or catalysts. |
| Methanol | Alcohol | Partially Miscible | More polar than ethanol, which may reduce its ability to solvate the long nonpolar dodecenyl chain effectively. Reactivity with the anhydride group is also possible. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Miscible | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules. |
| N,N-Dimethylformamide (DMF) | Amide | Miscible | A polar aprotic solvent that is a versatile solvent for many organic reactions and formulations. |
| Water | Protic Solvent | Immiscible/Insoluble | The hydrophobic nature of the C12 dodecenyl chain dominates, leading to very low solubility in water.[6] DDSA is also sensitive to moisture and can hydrolyze to the corresponding dicarboxylic acid. |
Experimental Protocol: Determination of Miscibility of this compound in Organic Solvents
This protocol outlines a standard method for qualitatively and quantitatively determining the miscibility or solubility of liquid DDSA in various organic solvents at ambient temperature.
1. Materials and Equipment:
-
This compound (technical grade, ~90%)
-
A range of organic solvents (e.g., acetone, toluene, ethanol, hexane, etc.)
-
Calibrated pipettes or graduated cylinders
-
Glass vials or test tubes with closures
-
Vortex mixer
-
Analytical balance (for quantitative measurements)
-
Constant temperature bath (optional, for temperature-controlled studies)
2. Procedure for Qualitative Assessment:
-
Label a series of clean, dry glass vials for each solvent to be tested.
-
Using a calibrated pipette, add 1 mL of the selected organic solvent to the corresponding vial.
-
Add 1 mL of this compound to the same vial.
-
Securely cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Allow the mixture to stand for at least 15 minutes and observe.
-
Record the observations:
-
Miscible: A single, clear, homogeneous liquid phase is observed.
-
Partially Miscible: The formation of two distinct liquid phases or a persistent cloudy/emulsified mixture.
-
Immiscible: Two clear, distinct liquid layers are observed.
-
3. Procedure for Quantitative Assessment (Gravimetric Method):
-
Accurately weigh a clean, dry vial.
-
Add a known volume (e.g., 5 mL) of the chosen organic solvent to the vial and record the total weight.
-
Incrementally add small, known weights of this compound to the solvent.
-
After each addition, cap the vial and vortex until the DDSA is fully dissolved.
-
Continue adding DDSA until a slight, persistent cloudiness or the formation of a separate phase is observed, indicating saturation.
-
Record the total weight of DDSA added to reach the saturation point.
-
Calculate the solubility in g/100 mL of the solvent.
4. Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound may cause skin and eye irritation.[4]
-
Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.
References
- 1. This compound, mixture of isomers technical grade, 90 26544-38-7 [sigmaaldrich.com]
- 2. This compound | 25377-73-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C16H26O3 | CID 6433892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. broadview-tech.com [broadview-tech.com]
- 6. tedpella.com [tedpella.com]
The Core of Reactivity: A Technical Guide to Dodecenylsuccinic Anhydride and Hydroxyl Group Interactions
For Researchers, Scientists, and Drug Development Professionals
Dodecenylsuccinic anhydride (B1165640) (DDSA) is a branched, long-chain alkenyl succinic anhydride that has become a vital reagent for modifying hydroxyl-containing molecules. Its unique structure, featuring a C12 hydrophobic dodecenyl chain and a reactive anhydride ring, allows for the introduction of amphiphilic properties to a variety of substrates.[1] This guide provides an in-depth analysis of the reactivity of DDSA with hydroxyl groups, focusing on the reaction mechanism, influencing factors, quantitative data, and detailed experimental protocols relevant to researchers in materials science and drug development.
The Fundamental Reaction: Esterification
The core reaction between dodecenylsuccinic anhydride and a hydroxyl group is an esterification. The nucleophilic oxygen of the hydroxyl group attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a half-ester, covalently linking the dodecenylsuccinic moiety to the substrate via an ester bond. This process also generates a free carboxylic acid group, which can impart pH-responsive properties to the modified material.[2]
The general reaction can be visualized as follows:
Caption: General Reaction Scheme of DDSA with a Hydroxyl Group.
Key Factors Influencing Reactivity
The efficiency and extent of the esterification reaction are governed by several critical parameters. Understanding and controlling these factors are essential for achieving the desired degree of modification and functionality.
2.1 pH: The pH of the reaction medium is a crucial factor. The reaction is typically carried out under alkaline conditions (pH 8.5-9.0).[1][3] The basic environment facilitates the deprotonation of the hydroxyl groups on the substrate, increasing their nucleophilicity and thus their reactivity towards the anhydride.[3] However, at pH values above 9.0, hydrolysis of the anhydride can become a competing reaction, which is adverse to the esterification process.[3]
2.2 Temperature: Reaction temperature influences the rate of esterification. Generally, higher temperatures lead to a higher reaction rate.[4] For instance, studies on the modification of cotton have identified 40°C as an optimal temperature to achieve good reactivity without causing degradation of the substrate.[3]
2.3 Catalysts and Solvents: While the reaction can proceed without a catalyst, certain solvents and promoters can facilitate the process. Dimethyl sulfoxide (B87167) (DMSO) can act as a mediator, where its lone pair of electrons coordinate with the succinyl ring of the anhydride, forming an intermediate that is more susceptible to reaction with hydroxyl groups.[2] For more challenging esterifications, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are known to be highly effective for promoting reactions between anhydrides and alcohols.[5][6]
2.4 Stoichiometry and Concentration: The molar ratio of DDSA to the available hydroxyl groups on the substrate directly impacts the degree of substitution (DS). Increasing the concentration of DDSA generally leads to a higher DS, although this effect may plateau at higher concentrations.[7]
Quantitative Analysis of DDSA Modification
The extent of modification is most commonly quantified by the Degree of Substitution (DS), which represents the average number of hydroxyl groups substituted per monomer unit of a biopolymer.[1] The DS is a critical parameter that dictates the physicochemical properties of the resulting material, such as its hydrophobicity, solubility, and self-assembly behavior.
| Substrate | DDSA/Substrate Ratio (w/w) | pH | Temperature (°C) | Reaction Time (h) | Degree of Substitution (DS) | Reference |
| Corn Starch | 10% | 8.5-9.0 | 40 | Not Specified | 0.0256% | [8] |
| Quinoa Starch | Not Specified | Not Specified | Not Specified | Not Specified | 0.0023 - 0.0095 | [2] |
| Cellulose (B213188) Diacetate | Varied | Not Specified | Varied | Varied | Up to 0.41 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the reaction of DDSA with hydroxyl-containing substrates.
Protocol 1: Modification of Polysaccharides in an Aqueous Medium
This protocol describes a general method for the esterification of polysaccharides such as starch or chitosan (B1678972) with DDSA.[1]
Materials:
-
Polysaccharide (e.g., high-purity starch, chitosan)
-
This compound (DDSA)
-
Sodium hydroxide (B78521) (NaOH) solution (3% w/v)
-
Hydrochloric acid (HCl) solution (for pH adjustment)
-
Ethanol (B145695) (95%)
-
Deionized water
-
pH meter, stirring hot plate, centrifuge, freeze-dryer
Procedure:
-
Slurry Preparation: Prepare a 30% (w/v) aqueous slurry of the polysaccharide in deionized water.
-
pH Adjustment: While stirring vigorously, adjust the pH of the slurry to 8.5-9.0 using 3% NaOH solution.
-
DDSA Addition: Add the desired amount of DDSA (e.g., 10% w/w of the polysaccharide) to the slurry.
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 40°C) with continuous stirring for a specified duration (e.g., 4 hours). Monitor and maintain the pH between 8.5 and 9.0 by adding NaOH solution as needed.
-
Neutralization and Washing: After the reaction, neutralize the mixture to pH 7.0 with HCl solution. Wash the modified polysaccharide by centrifuging the slurry and resuspending the pellet in deionized water. Repeat this washing step three times.
-
Final Wash and Drying: Perform a final wash with 95% ethanol to remove unreacted DDSA. Dry the final product, for instance, by freeze-drying.
Caption: Experimental Workflow for Polysaccharide Modification with DDSA.
Protocol 2: Synthesis of DDSA-Modified Hydrogels for Drug Delivery
This protocol outlines the preparation of DDSA-modified chitosan hydrogels for the encapsulation and sustained release of hydrophobic drugs.[1][9]
Materials:
-
DDSA-modified chitosan (synthesized as per Protocol 1)
-
Hydrophobic drug (e.g., thymol)
-
Glacial acetic acid
-
Deionized water
-
Magnetic stirrer
-
Molds for hydrogel formation
Procedure:
-
Polymer Solution Preparation: Prepare a solution of DDSA-modified chitosan (e.g., 2% w/v) in a dilute aqueous solution of glacial acetic acid (e.g., 1% v/v) by stirring until fully dissolved.
-
Drug Loading: Dissolve the hydrophobic drug into the polymer solution. The concentration will depend on the desired loading.
-
Hydrogel Formation: Cast the drug-loaded polymer solution into appropriate molds and allow it to gel. The gelation process can be facilitated by physical interactions or the addition of a cross-linking agent depending on the specific formulation.
Application in Drug Development: Enhancing Hydrophobic Drug Delivery
The modification of hydrophilic biopolymers like chitosan and starch with DDSA is a powerful strategy in drug delivery. The introduction of the hydrophobic dodecenyl chain creates an amphiphilic macromolecule capable of forming nanoparticles or hydrogels that can encapsulate and stabilize hydrophobic drugs, which are often challenged by poor aqueous solubility.[1] This enhances drug loading and allows for sustained release profiles, improving therapeutic efficacy.[9]
Caption: Logical Flow of DDSA Application in Drug Delivery.
Conclusion
The esterification reaction between this compound and hydroxyl groups provides a versatile and effective method for hydrophobically modifying a wide range of substrates. This is particularly valuable in the fields of materials science and pharmaceuticals, where the ability to tune the physicochemical properties of biopolymers can lead to advanced materials for applications such as controlled drug delivery, coatings, and hydrogels. By carefully controlling reaction parameters such as pH, temperature, and stoichiometry, researchers can achieve a desired degree of substitution to optimize material performance for specific applications. The protocols and data presented in this guide serve as a foundational resource for professionals working with this important chemical modification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DMAP-catalyzed phthalylation of cellulose with with phthalic anhydride in [bmim]Cl :: BioResources [bioresources.cnr.ncsu.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Modification of Cellulose with Succinic Anhydride in TBAA/DMSO Mixed Solvent under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Dodecenylsuccinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Dodecenylsuccinic anhydride (B1165640) (DDSA) is a versatile chemical intermediate, widely utilized as a curing agent for epoxy resins, a size-modifying agent for paper, and a cross-linking agent in various polymer systems.[1][2] Its thermal stability is a critical parameter that dictates its processing conditions, storage, and performance in final applications. This guide provides a comprehensive overview of the thermal behavior of DDSA, including its stability, decomposition pathways, and the methodologies used for its characterization.
Thermal Stability of Dodecenylsuccinic Anhydride
The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For DDSA, this is a crucial aspect, especially in applications like epoxy curing, which involves heating. While detailed thermogravimetric analysis (TGA) data for pure DDSA is not extensively available in the public domain, its general thermal characteristics can be inferred from its physical properties and its behavior in polymer systems.
DDSA is known to be stable under normal storage conditions. However, when heated to decomposition, it emits acrid smoke and irritating fumes.[1][3] This decomposition process involves the breakdown of the molecule into smaller, volatile fragments. The presence of impurities or catalysts can significantly influence the onset and rate of decomposition.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | References |
| Boiling Point | 150 °C at 3 mm Hg | [1][3] |
| 350 °C (at atmospheric pressure) | [4] | |
| Flash Point | 167 °C | [4] |
| >230 °F (>110 °C) | [1][3] | |
| Auto-ignition Point | Not self-igniting | [4] |
| Decomposition | Emits acrid smoke and irritating fumes upon heating to decomposition. | [1][3] |
Note: The significant difference in boiling point values is likely due to the different pressures at which they were measured.
A study on bio-based epoxy-anhydride thermosets provides some insight into the thermal behavior of DDSA in a mixture. Thermogravimetric analysis (TGA) thermograms of DDSA, epoxidized sucrose (B13894) soyate (ESS), and their mixture were presented, indicating the temperature ranges at which these materials degrade.[5] While specific decomposition temperatures for pure DDSA were not detailed, the TGA curve for DDSA would show a characteristic weight loss as the temperature increases, signifying its decomposition.
Thermal Decomposition Pathways
The thermal decomposition of succinic anhydride derivatives, including DDSA, can proceed through several pathways. A common mechanism for the decomposition of polyesters containing succinate (B1194679) units is β-hydrogen bond scission.[6][7][8] This process can lead to the formation of vinyl- and carboxyl-terminated molecules.
Another potential decomposition pathway is a cyclization mechanism, which can result in the formation of succinic anhydride.[6] In the case of DDSA, the long dodecenyl chain can also undergo fragmentation and rearrangement at high temperatures.
The following diagram illustrates a plausible, simplified decomposition pathway for this compound.
Caption: A logical diagram illustrating the potential thermal decomposition pathways of this compound (DDSA) when subjected to high temperatures.
Experimental Protocols for Thermal Analysis
The thermal stability and decomposition of DDSA are typically investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature, residual mass, and can provide insights into the kinetics of decomposition.
Experimental Protocol for TGA:
-
Instrument: A thermogravimetric analyzer (e.g., SETARAM SETSYS TG-DTA 16/18).[6]
-
Sample Preparation: A small amount of the DDSA sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).[6]
-
Atmosphere: The analysis is usually conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[6]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[6][7]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.
The following diagram illustrates a typical experimental workflow for the thermal analysis of a chemical compound like DDSA.
Caption: A flowchart outlining the key steps involved in the thermal analysis of this compound using techniques like TGA and DSC.
3.2. Kinetic Analysis of Thermal Decomposition
To gain a deeper understanding of the decomposition process, kinetic analysis of the TGA data can be performed. Isoconversional methods, such as the Friedman method, and model-fitting methods are employed to determine the kinetic triplet: activation energy (Ea), pre-exponential factor (A), and the reaction model f(α).[7] This information is crucial for predicting the thermal lifetime of materials containing DDSA and for optimizing processing conditions.
Safety and Handling
DDSA is classified as harmful if swallowed, in contact with skin, or if inhaled, and it may cause respiratory irritation.[4] It is also an eye irritant.[4] When handling DDSA, appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection in case of insufficient ventilation, should be used.[4] It is combustible when exposed to heat or flame and can react with oxidizing materials.[1][3]
References
- 1. This compound | 25377-73-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. tedpella.com [tedpella.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s [mdpi.com]
- 7. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Dodecenylsuccinic Anhydride: A Technical Safety Guide for Laboratory Professionals
An in-depth guide for researchers, scientists, and drug development professionals on the safe handling and use of Dodecenylsuccinic anhydride (B1165640) (DDSA) in a laboratory setting.
Dodecenylsuccinic anhydride (DDSA) is a chemical intermediate with versatile applications, notably as a curing agent for epoxy resins and a modifying agent for biopolymers in drug delivery systems. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols necessary for the safe use of DDSA in a laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The Global Harmonized System (GHS) of Classification and Labelling of Chemicals identifies DDSA as causing skin irritation, serious eye irritation, and potentially causing an allergic skin reaction.[2][3][4] It may also cause respiratory irritation.[5][6]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][4] |
| Skin Sensitization | 1/1A | H317: May cause an allergic skin reaction[2][7] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation[5][6] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 4 | H413: May cause long lasting harmful effects to aquatic life[8][9] |
Physical and Chemical Properties
DDSA is a clear, light-yellow, viscous liquid.[5][10] It is sensitive to moisture and can hydrolyze into the corresponding dicarboxylic acid.[11]
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Clear, light yellow liquid[5][12] |
| Molecular Formula | C16H26O3[2][3] |
| Molecular Weight | 266.38 g/mol [2][3] |
| Boiling Point | 150 °C at 3 mmHg[7] |
| Density | 1.005 g/mL at 25 °C[7] |
| Specific Gravity | 1.005 g/cm³[5] |
| Vapor Pressure | 76.5 Pa at 20 °C[13] |
| Flash Point | 113 °C (closed cup)[7] |
| Solubility | Generally soluble in organic solvents like acetone (B3395972) and toluene; limited solubility in aqueous solutions |
Toxicological Data
Exposure to DDSA can lead to adverse health effects. It is harmful if swallowed, in contact with skin, or if inhaled.[5]
Table 3: Acute Toxicity Data for this compound
| Route | Species | Value |
| Oral LD50 | Rat | 2550 mg/kg[6] |
| Dermal LD50 | Rabbit | 6200 mg/kg[6] |
| Inhalation LCLo | Rat | 1220 mg/m³/4h[10] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize the risks associated with DDSA.
Handling
-
Ventilation: Use only in well-ventilated areas with local exhaust ventilation to control airborne exposures.[2][8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly sealed safety goggles or a face shield.[3][4][5]
-
Hand Protection: Wear suitable protective gloves (e.g., rubber or PVC gloves).[6] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[4]
-
Skin Protection: Wear protective clothing to prevent skin contact.[8]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[5][14]
-
-
Hygiene: Wash hands thoroughly after handling and before breaks.[2][3] Do not eat, drink, or smoke in work areas.[2] Contaminated work clothing should not be allowed out of the workplace.[8]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][11]
-
Moisture: DDSA is moisture-sensitive.[3] Hydrolysis can occur, affecting the quality of the product.[11] Once opened, consider blanketing the remaining material with an inert gas like nitrogen before resealing.[11]
-
Incompatibilities: Keep away from strong oxidizing agents.[13]
-
Shelf Life: The typical shelf life is 12 months when stored under recommended conditions.[11][12]
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4]
-
Skin Contact: Immediately wash off with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[2] If skin irritation or rash occurs, get medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[2][3]
Accidental Release Measures
In the event of a spill, the following workflow should be followed to ensure safety and proper cleanup.
Caption: Workflow for handling a this compound spill.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4][8]
-
Special Hazards: Combustion may produce carbon oxides.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][4]
Disposal Considerations
Dispose of DDSA and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains.[3][4]
This guide is intended to provide essential safety information for the laboratory use of this compound. It is imperative that all users read and understand the Safety Data Sheet (SDS) provided by the supplier before working with this chemical.
References
- 1. scribd.com [scribd.com]
- 2. chemos.de [chemos.de]
- 3. tousimis.com [tousimis.com]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. tedpella.com [tedpella.com]
- 6. foodsecurity.tau.ac.il [foodsecurity.tau.ac.il]
- 7. This compound, mixture of isomers technical grade, 90 26544-38-7 [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. serva.de [serva.de]
- 10. This compound | C16H26O3 | CID 6433892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. broadview-tech.com [broadview-tech.com]
- 13. carlroth.com [carlroth.com]
- 14. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for Dodecenylsuccinic Anhydride (DDSA) in Epoxy Resin Curing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of Dodecenylsuccinic anhydride (B1165640) (DDSA) as a curing agent for epoxy resins. DDSA is a crucial component in formulations where flexibility, enhanced toughness, and superior electrical insulation are required.[1][2] This document outlines the curing mechanism, detailed experimental procedures, and expected material properties, making it an essential resource for professionals in materials science and related fields.
Introduction to DDSA as an Epoxy Curing Agent
Dodecenylsuccinic anhydride is a liquid cyclic anhydride that serves as a hardener for epoxy resins.[2] Its long, branched C12 hydrocarbon chain imparts significant flexibility to the cured epoxy system, a key advantage over more rigid curing agents.[2][3] This "internal plasticization" effect helps to prevent cracking under thermal cycling or mechanical stress.[2]
Key advantages of using DDSA include:
-
Enhanced Flexibility and Toughness: The long aliphatic chain in DDSA's molecular structure provides exceptional flexibility and toughness to the cured epoxy.[3]
-
Long Pot Life: Compared to amine-based curing agents, DDSA offers a significantly longer pot life, typically 3 to 4 days, allowing for more processing time.[3]
-
Low Viscosity and Easy Handling: DDSA blends easily with epoxy resins, resulting in low-viscosity mixtures that improve processing and handling.[3]
-
Excellent Electrical Properties: DDSA-cured epoxies exhibit superior electrical insulation properties, making them suitable for electrical potting and encapsulation.[1][4]
-
Low Moisture Absorption: The hydrophobic nature of the C12 carbon chain in DDSA results in cured systems with low moisture absorption.[2][4]
Curing Mechanism
The curing of epoxy resins with anhydrides like DDSA is a complex process that requires an initiator or catalyst to proceed efficiently.[1] The reaction is typically initiated by a hydroxyl group, which can come from trace amounts of water, impurities in the resin, or an added alcohol.[1] Tertiary amines are commonly used as accelerators to catalyze the reaction.[1][5]
The curing process can be summarized in two main stages:
-
Initiation: The process begins with the opening of the anhydride ring by a hydroxyl group, forming a monoester with a free carboxylic acid group.[1]
-
Propagation: The newly formed carboxylic acid group then reacts with an epoxy group in an esterification reaction. This opens the epoxy ring and creates a hydroxyl-ester, which can then react with another anhydride molecule, propagating the chain reaction and forming a cross-linked polyester (B1180765) network.[1]
Caption: Simplified reaction pathway for the anhydride curing of epoxy resins.
Experimental Protocols
Materials and Equipment
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA, Araldite GY 250)
-
This compound (DDSA)
-
Accelerator (e.g., Benzyldimethylamine - BDMA, 2,4,6-Tris(dimethylaminomethyl)phenol - DMP-30)
-
Solvents for cleaning (e.g., acetone, isopropanol)
Equipment:
-
Fume hood
-
Top-loading balance (at least 0.01 g resolution)
-
Disposable mixing cups and stirring rods
-
Vacuum desiccator or centrifuge for deaeration
-
Curing oven with programmable temperature control
-
Molds for sample casting (e.g., silicone molds for tensile specimens)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Formulation and Mixing Protocol
Safety Precautions: DDSA and other epoxy system components can be skin and eye irritants.[6] All handling should be performed in a well-ventilated fume hood while wearing appropriate PPE.
-
Determine Formulation Ratios: The ratio of DDSA to epoxy resin is crucial for achieving optimal properties. The recommended dosage of DDSA is typically in the range of 120-150 parts per hundred resin (phr).[3] The accelerator concentration is generally between 0.5-2 phr.[7]
-
Weighing: Accurately weigh the epoxy resin into a disposable mixing cup.
-
Adding DDSA: Add the calculated amount of DDSA to the epoxy resin.
-
Mixing: Thoroughly mix the resin and DDSA at room temperature for 3-5 minutes until a homogeneous mixture is obtained.
-
Adding Accelerator: Add the accelerator to the mixture and continue to mix for another 2-3 minutes.
-
Deaeration: Degas the mixture to remove any entrapped air bubbles by placing it in a vacuum desiccator or by centrifugation.
Curing Protocol
The curing schedule significantly impacts the final properties of the epoxy. A two-stage curing process is often employed to ensure complete reaction and optimal cross-linking.
Typical Curing Schedules:
-
Schedule A: 2 hours at 100°C followed by 2 hours at 150°C.[3]
-
Schedule B: 2 hours at 85°C followed by 20 hours at 150°C.[3]
-
Schedule C (for mechanical properties evaluation): 3 hours at 120°C.[5]
-
Pouring: Pour the degassed mixture into the desired molds.
-
Initial Cure: Place the molds in a preheated oven at the initial curing temperature (e.g., 85°C or 100°C) for the specified duration.
-
Post-Cure: Increase the oven temperature to the post-curing temperature (e.g., 150°C) and hold for the required time.
-
Cooling: Allow the cured samples to cool down slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
Caption: Experimental workflow for DDSA-epoxy resin curing.
Characterization Protocols
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and the extent of cure.
-
Sample Preparation: Accurately weigh 5-10 mg of the cured epoxy sample into a standard aluminum DSC pan and seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle. For example, heat from room temperature to 150°C at a rate of 10°C/min, cool back to room temperature, and then reheat to 150°C at the same rate.[7]
-
The Tg is determined from the second heating scan.
-
Mechanical Testing
Tensile properties are critical for understanding the mechanical performance of the cured epoxy.
-
Sample Preparation: Cast the epoxy mixture into dumbbell-shaped molds according to standard specifications (e.g., ASTM D638).
-
Tensile Testing:
-
Conduct tensile tests on the cured dumbbell specimens using a universal testing machine.
-
Measure the tensile strength, modulus, and elongation at break.
-
Data Presentation
The following tables summarize typical quantitative data for DDSA-cured epoxy systems.
| Property | Typical Value Range | Reference |
| DDSA Concentration (phr) | 120 - 150 | [3] |
| Accelerator Conc. (phr) | 0.5 - 2 | [7] |
| Heat Distortion Temp. (HDT) | 66 - 78 °C | [3] |
| Curing Schedule | Resulting Properties |
| 100°C for 2h + 150°C for 2h | Good overall balance of properties. |
| 85°C for 2h + 150°C for 20h | Can lead to improved toughness. |
| 120°C for 3h | Suitable for achieving good mechanical strength.[5] |
| Mechanical Property | Reported Improvement with DDSA-type Curing Agents | Reference |
| Impact Strength | Increased by 39.6% | [3] |
| Lap Shear Strength | Increased by 85.7% | [3] |
| Lap Shear Strength Retention | 77.6% after 4 months in 40°C water | [3] |
Logical Relationships
The properties of the final cured epoxy are highly dependent on the formulation and curing parameters.
Caption: Relationship between curing parameters and material properties.
References
- 1. benchchem.com [benchchem.com]
- 2. DDSA / TPSA (CAS 26544-38-7): Flexible Epoxy Curing Agent [rqbindustry.com]
- 3. Why DDSA Is an Ideal Curing Agent for Epoxy Resin Systems [rqbindustry.com]
- 4. broadview-tech.com [broadview-tech.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Modifying Starch with Dodecenylsuccinic Anhydride (DDSA) to Enhance Hydrophobicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of native starch through esterification with dodecenyl succinic anhydride (B1165640) (DDSA) is a significant strategy for imparting hydrophobic properties to this inherently hydrophilic biopolymer. This chemical modification introduces a bulky dodecenyl group onto the starch backbone, creating an amphiphilic molecule with a hydrophilic starch component and a hydrophobic DDSA substituent. This alteration in physicochemical properties broadens the applications of starch, particularly in the pharmaceutical and food industries, where it can function as an emulsifier, stabilizer, and a carrier for controlled drug delivery.[1] The degree of substitution (DS), which quantifies the average number of hydroxyl groups substituted per glucose unit, is a critical parameter that dictates the extent of hydrophobicity and the resulting functional properties of the modified starch.[1]
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of DDSA-modified starch, with a focus on its use in enhancing hydrophobicity for applications such as drug delivery.[2]
Physicochemical Properties of DDSA-Modified Starch
The introduction of the hydrophobic dodecenyl succinyl group significantly alters the properties of native starch. The extent of these changes is largely dependent on the degree of substitution (DS).
Table 1: Comparison of Physicochemical Properties of Native Starch and DDSA-Modified Starch
| Property | Native Starch | DDSA-Modified Starch | Reference |
| Degree of Substitution (DS) | N/A | Typically low (e.g., 0.0023 - 0.0095) | [1][3][4] |
| Particle Size (µm) | Varies by source | Generally increases with increasing DS | [3][5][6] |
| Water Solubility | Low in cold water | Increases with increasing DS | [1][3][4] |
| Swelling Power | Moderate | Increases with increasing DS | [1][3][4] |
| Gelatinization Temperature | Higher | Lower than native starch | [5][6][7] |
| Gelatinization Enthalpy | Higher | Lower than native starch | [3][4][5][6][7] |
| Viscosity | Lower | Generally increased compared to native starch | [5][6][7] |
| Contact Angle | Lower | Significantly increased (up to 123°) | [5] |
| Crystalline Structure | A-type crystalline pattern | No significant change in crystalline structure | [5] |
Experimental Protocols
Protocol 1: Synthesis of Dodecenyl Succinic Anhydride (DDSA) Modified Starch
This protocol describes the base-catalyzed reaction of DDSA with starch in an aqueous slurry.
Materials:
-
Native starch (e.g., corn, quinoa, kudzu)
-
Dodecenyl succinic anhydride (DDSA)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3% w/v)
-
Hydrochloric acid (HCl) solution (for pH adjustment)
-
Distilled water
-
Ethanol (B145695) (for washing)
Equipment:
-
Reaction vessel with a stirrer
-
pH meter
-
Centrifuge
-
Oven for drying
Procedure:
-
Prepare a starch slurry by dispersing a known amount of native starch (e.g., 30% w/w) in distilled water.
-
Adjust the pH of the slurry to a slightly alkaline condition (e.g., pH 8.5–9.0) using the NaOH solution while stirring continuously.[8]
-
Prepare a pre-emulsion of DDSA. The amount of DDSA can be varied to achieve different degrees of substitution (e.g., 10% w/w based on starch).[8]
-
Slowly add the DDSA pre-emulsion to the starch slurry while maintaining the pH of the reaction mixture between 8.5 and 9.0 by dropwise addition of NaOH solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C or 313K) for a specific duration (e.g., 2-4 hours).[8]
-
After the reaction is complete, neutralize the slurry to pH 6.5-7.0 with HCl solution.
-
Wash the modified starch repeatedly with distilled water and then with ethanol to remove unreacted DDSA and other byproducts. This is typically done by centrifugation and resuspension.
-
Dry the purified DDSA-modified starch in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. Starch chemical modifications applied to drug delivery systems: From fundamentals to FDA-approved raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical properties of dodecenyl succinic anhydride (DDSA) modified quinoa starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fabrication and Characterization of Dodecenyl Succinic Anhydride Modified Kudzu Starch | CiNii Research [cir.nii.ac.jp]
- 7. Fabrication and Characterization of Dodecenyl Succinic Anhydride Modified Kudzu Starch [repository.adu.ac.ae]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Dodecenylsuccinic Anhydride (DDSA) as a Crosslinking Agent for Biopolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecenylsuccinic anhydride (B1165640) (DDSA) is a chemical compound increasingly utilized as a crosslinking and modifying agent for a variety of biopolymers.[1][2] Traditionally used as a curing agent for epoxy resins, its application has expanded to the biomedical and pharmaceutical fields due to its ability to introduce a 12-carbon hydrophobic dodecenyl chain into the biopolymer structure.[1][2] This modification, achieved through esterification with hydroxyl or amino groups present on biopolymers like polysaccharides and proteins, results in amphiphilic materials with tunable physicochemical properties.[1][3] These DDSA-modified biopolymers can self-assemble into nanoparticles or be formulated into hydrogels, making them promising candidates for controlled drug delivery systems, tissue engineering scaffolds, and other biomedical applications.[1][4]
The introduction of DDSA can significantly alter the properties of biopolymers, including their swelling ratio, mechanical strength, thermal stability, and drug release kinetics. By controlling the degree of substitution (DS) of DDSA, researchers can fine-tune these properties to meet the specific requirements of their application.[5]
General Mechanism of Action
DDSA crosslinks biopolymers through an esterification reaction. The anhydride ring of DDSA reacts with the hydroxyl (-OH) or amino (-NH2) groups on the biopolymer chains, forming ester or amide bonds, respectively. This reaction introduces the long C12 hydrophobic dodecenyl chain into the hydrophilic biopolymer backbone, creating an amphiphilic structure. At sufficient concentrations and under appropriate conditions, DDSA can react with functional groups on adjacent polymer chains, creating a crosslinked three-dimensional network.
Application Notes for Specific Biopolymers
Starch
DDSA modification of starch has been shown to enhance its physicochemical properties for applications in adhesives and as a biomaterial for drug delivery.[5][6][7] The introduction of the hydrophobic dodecenyl chains improves water resistance and adhesion strength in starch-based adhesives.[6][7] In the context of drug delivery, DDSA-modified starch can be used to encapsulate and control the release of hydrophobic drugs.[8]
Table 1: Physicochemical Properties of DDSA-Modified Starch
| Property | Native Starch | DDSA-Modified Starch | Key Findings |
| Particle Size | Varies by source | Increases with increasing Degree of Substitution (DS).[5] | DDSA modification can lead to larger granule sizes.[5] |
| Water Solubility | Low in cold water | Increases with increasing DS.[5] | The introduction of DDSA can improve the solubility of starch in aqueous solutions.[5] |
| Swelling Power | Moderate | Increases with increasing DS.[5] | DDSA-modified starch exhibits a greater capacity to absorb water.[5] |
| Gelatinization Temperature | Varies by source | Decreases with increasing DS.[5] | Modification with DDSA can lower the energy required for gelatinization. |
| Enthalpy of Gelatinization (ΔH) | Higher | Lower with increasing DS.[5] | Indicates a disruption of the crystalline structure of starch granules.[5] |
| Viscosity | Moderate | Can be significantly increased.[6][7] | DDSA modification enhances the viscosity of starch slurries.[6][7] |
| Adhesion Strength | Lower | Significantly enhanced.[6][7] | DDSA improves the adhesive properties of starch.[6][7] |
| Water Resistance | Low | Improved by up to 72.4% with 6 wt% DDSA.[6][7] | The hydrophobic nature of DDSA enhances water resistance.[6][7] |
Chitosan (B1678972)
Chitosan, a biocompatible and biodegradable polysaccharide, can be modified with DDSA to create hydrogels with enhanced properties for drug delivery and tissue engineering.[9] The hydrophobic modification can improve the encapsulation efficiency of hydrophobic drugs and modulate their release profile.[1]
Table 2: Properties of DDSA-Modified Chitosan Hydrogels
| Property | Unmodified Chitosan Hydrogel | DDSA-Modified Chitosan Hydrogel | Key Findings |
| Swelling Ratio | High | Generally lower, dependent on DS.[10] | The hydrophobic nature of DDSA can reduce the water uptake capacity. |
| Mechanical Strength | Lower | Higher compressive strength.[9] | DDSA modification can enhance the mechanical robustness of the hydrogel. |
| Drug Release | Faster release of hydrophobic drugs | Sustained release of hydrophobic drugs.[1] | The hydrophobic domains created by DDSA can retard the release of non-polar drugs.[1] |
| Biocompatibility | High | Generally remains high, with low cytotoxicity.[9] | DDSA modification does not significantly compromise the biocompatibility of chitosan.[9] |
Gelatin and Collagen
While specific data on DDSA-crosslinked gelatin and collagen is limited, DDSA can be used to modify these proteins to enhance their hydrophobicity and mechanical properties for applications in drug delivery and tissue engineering.[4][11] Crosslinking gelatin and collagen with agents that form ester bonds can improve their stability and control their degradation rate.[12]
Table 3: Expected Properties of DDSA-Modified Gelatin and Collagen (based on similar crosslinking chemistries)
| Property | Native Gelatin/Collagen | Expected DDSA-Modified Gelatin/Collagen | Rationale |
| Mechanical Strength | Low | Increased storage modulus and compressive strength. | Crosslinking creates a more robust and rigid network. |
| Thermal Stability | Low (melts at physiological temperatures) | Increased resistance to thermal degradation. | Chemical crosslinks stabilize the protein structure. |
| Swelling Ratio | High | Reduced water uptake.[12] | A more densely crosslinked network restricts swelling.[12] |
| In Vitro Degradation | Rapid | Slower and more controlled degradation.[13] | Crosslinking reduces susceptibility to enzymatic degradation.[13] |
| Drug Release | Burst release | Sustained and controlled release profile.[14][15] | The crosslinked matrix and hydrophobic modification slow down drug diffusion.[14][15] |
Experimental Protocols
Protocol 1: DDSA Modification of Starch
This protocol describes a general method for the esterification of starch with DDSA in an aqueous medium.
Materials:
-
Starch (e.g., corn, potato, quinoa)
-
Dodecenylsuccinic anhydride (DDSA)
-
Sodium hydroxide (B78521) (NaOH) solution (3% w/v)
-
Hydrochloric acid (HCl) solution (1 M)
-
Ethanol (B145695) (95%)
-
Deionized water
-
pH meter
-
Stirring hotplate
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Slurry Preparation: Prepare a 30% (w/v) aqueous slurry of starch in deionized water in a reaction vessel.[1]
-
pH Adjustment: While stirring vigorously, adjust the pH of the slurry to 8.5-9.0 using the 3% NaOH solution.[1]
-
DDSA Addition: Slowly add the desired amount of DDSA (e.g., 3-10% w/w of starch) to the slurry. The DDSA can be added dropwise directly.[1]
-
Reaction: Maintain the reaction mixture at 40°C with continuous stirring for 4 hours. Monitor the pH and maintain it within the 8.5-9.0 range by adding NaOH solution as needed.[1]
-
Neutralization: After the reaction period, cool the mixture to room temperature and neutralize it to pH 7.0 with 1 M HCl solution.[1]
-
Washing: Wash the modified starch by repeated centrifugation and resuspension in 95% ethanol (3 times) followed by deionized water (3 times) to remove unreacted DDSA and salts.
-
Drying: Freeze-dry the washed DDSA-modified starch to obtain a fine powder.
Protocol 2: Preparation of DDSA-Modified Chitosan Hydrogels for Drug Delivery
This protocol outlines the synthesis of DDSA-modified chitosan hydrogels suitable for encapsulating and delivering hydrophobic drugs.[1]
Materials:
-
Chitosan (medium molecular weight)
-
This compound (DDSA)
-
Glacial acetic acid
-
Hydrophobic drug (e.g., thymol)
-
Deionized water
-
Magnetic stirrer
-
Molds for hydrogel formation
Procedure:
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution in a 1% (v/v) aqueous solution of glacial acetic acid by stirring until fully dissolved.[1]
-
DDSA Addition: Add DDSA to the chitosan solution at a desired concentration (e.g., 0.5-2% w/v) and stir vigorously to ensure a homogeneous mixture.
-
Drug Loading: Dissolve the hydrophobic drug in a small amount of a suitable solvent (e.g., ethanol) and add it to the DDSA-chitosan mixture while stirring.
-
Hydrogel Formation: Pour the resulting mixture into molds and allow it to stand at room temperature for gelation to occur. The gelation time will depend on the concentration of chitosan and DDSA.
-
Washing: Once formed, the hydrogels can be washed with deionized water to remove any unreacted reagents.
Protocol 3: DDSA Crosslinking of Collagen for Tissue Engineering Scaffolds
This protocol provides a general method for incorporating DDSA into a collagen hydrogel.
Materials:
-
Collagen type I solution (e.g., 6% w/v in a suitable buffer like 0.1 M acetic acid)
-
This compound (DDSA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ammonia (B1221849) vapor (for gelation)
Procedure:
-
Collagen Preparation: Prepare a collagen solution at the desired concentration in a suitable acidic buffer.
-
DDSA Addition: Add DDSA to the collagen solution and mix thoroughly. The reaction can be facilitated by adjusting the pH towards neutral, but care must be taken to avoid premature collagen fibrillogenesis.[11]
-
Gelation: Cast the mixture into a suitable mold. Gelation can be induced by exposure to ammonia vapor, which neutralizes the acidic buffer and promotes collagen fibrillogenesis and crosslinking.[11]
-
Washing: After gelation, wash the scaffold extensively with PBS to remove unreacted DDSA and neutralize the pH.
Visualizations
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Mixed Extracellular Matrix Ligands Synergistically Modulate Integrin Adhesion and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scaffold geometry modulation of mechanotransduction and its influence on epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical properties of dodecenyl succinic anhydride (DDSA) modified quinoa starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of collagen-based integrin α1 and α2 mediated signaling on human mesenchymal stem cell osteogenesis in three dimensional contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible Swelling of Chitosan and Quaternary Ammonium Modified Chitosan Brush Layers: Effect of pH and Counter Anion Size and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Chemically-modified biopolymers for the formation of biomedical hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collagen release kinetics of surface functionalized 45S5 Bioglass-based porous scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrospun collagen core/poly-l-lactic acid shell nanofibers for prolonged release of hydrophilic drug - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Dodecanedioic Acid (DDSA) in Controlled Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanedioic acid (DDSA) is a C12 dicarboxylic acid that holds significant promise as a building block for biodegradable polymers in controlled drug delivery systems. Its long aliphatic chain imparts hydrophobicity to the resulting polymers, which can be advantageous for achieving sustained drug release profiles. Polyanhydrides synthesized from DDSA, in particular, are surface-eroding polymers, allowing for near zero-order drug release kinetics, which is highly desirable for many therapeutic applications. This document provides an overview of the applications of DDSA in controlled drug delivery, along with detailed protocols for the synthesis of DDSA-based polymers and the fabrication and characterization of drug delivery systems.
Applications of DDSA-Based Polymers in Drug Delivery
Polymers derived from dodecanedioic acid, primarily polyanhydrides and polyesters, are being explored for a variety of drug delivery applications. Their biocompatibility and biodegradability make them suitable for creating implants, microspheres, and nanoparticles for sustained release of therapeutics.
One notable application is in the development of drug-eluting implants for localized cancer therapy. For instance, a copolymer of dimer acid and dodecanedioic acid, P(DA-DDDA), has been investigated for the subcutaneous implantation and controlled release of the chemotherapeutic agent adriamycin hydrochloride (ADM). In vivo studies in mice with Sarcoma-180 tumors demonstrated that the P(DA-DDDA) implant containing ADM significantly increased the tumor volume doubling time to 31 ± 1.5 days compared to a standard subcutaneous injection of ADM (7 ± 0.9 days), highlighting its potential for effective, localized cancer treatment[1].
Furthermore, the inherent properties of DDSA-based polymers make them suitable for encapsulating a wide range of therapeutic agents, from small molecule drugs to larger biomolecules. The ability to synthesize high molecular weight polyanhydrides from DDSA opens up possibilities for creating robust drug delivery devices with tunable degradation rates and drug release profiles[2].
Quantitative Data on DDSA-Based Drug Delivery Systems
The following tables summarize the available quantitative data on drug delivery systems incorporating dodecanedioic acid. It is important to note that much of the specific quantitative data for pure poly(DDSA) systems is still emerging in the literature. Therefore, data from closely related copolymers are also included for comparative purposes.
Table 1: Drug Loading and Encapsulation Efficiency in DDSA-related Microspheres
| Polymer Composition | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Fabrication Method | Reference |
| Poly(dimer acid-co-dodecanedioic acid) | Adriamycin HCl | 5 | Not Reported | Melt Polycondensation | [1] |
| Poly(sebacic acid) | Rhodamine B | Not Reported | ~20 | Solvent Evaporation | |
| Poly(sebacic acid) | p-Nitroaniline | Not Reported | ~50 | Solvent Evaporation | |
| Poly(sebacic acid) | Piroxicam | Not Reported | ~90 | Solvent Evaporation |
Table 2: In Vitro Drug Release Kinetics from DDSA-related Polymers
| Polymer Composition | Drug | Release Duration | Release Mechanism | Key Findings | Reference |
| Poly(dimer acid-co-dodecanedioic acid) | Adriamycin HCl | > 30 days | Diffusion & Erosion | Sustained release with an initial burst | [1] |
| Poly(sebacic anhydride) | Gentamicin | ~7 days | Surface Erosion | Sustained release from the polymer matrix |
Experimental Protocols
Protocol 1: Synthesis of Poly(dodecanedioic acid) (PDDA) via Melt Polycondensation
This protocol describes the synthesis of poly(dodecanedioic acid) through a melt polycondensation reaction, a common method for preparing polyanhydrides.
Materials:
-
Dodecanedioic acid (DDSA)
-
Acetic anhydride (B1165640)
-
Argon or Nitrogen gas supply
-
Toluene (B28343), dry
-
Methyl ether
-
Petroleum ether
-
Vacuum evaporator
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Prepolymer Synthesis:
-
Add 5.0 grams of dodecanedioic acid to 250 ml of boiling acetic anhydride in a reaction flask under a dry argon atmosphere.
-
Reflux the mixture for 60 minutes with constant stirring.
-
Remove the excess acetic anhydride using a vacuum evaporator at 60°C to obtain a white solid prepolymer.
-
Dissolve the solid in 20 ml of dry toluene and allow it to crystallize overnight at 0°C.
-
Separate the crystals by filtration and extract them with a 200 ml mixture of methyl ether and petroleum ether (1:1 v/v) for 5 hours at room temperature.
-
Dry the purified prepolymer crystals under a vacuum.[2]
-
-
Polymerization:
-
Place the purified DDSA prepolymer in a clean, dry reaction flask equipped with a magnetic stirrer and a vacuum connection.
-
Heat the flask to 180°C under a high vacuum (e.g., <0.1 mmHg) while stirring.
-
Continue the polymerization for 90-120 minutes until a viscous polymer melt is formed.
-
Allow the polymer to cool to room temperature under a vacuum.
-
The resulting poly(dodecanedioic acid) can be stored in a desiccator until further use.
-
Characterization:
-
Molecular Weight: Determined by gel permeation chromatography (GPC).
-
Chemical Structure: Confirmed by Fourier-transform infrared (FTIR) spectroscopy (anhydride bonds typically show peaks around 1815 and 1745 cm⁻¹) and ¹H NMR spectroscopy.
-
Thermal Properties: Analyzed using differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).
Protocol 2: Preparation of Drug-Loaded Poly(DDSA) Microspheres by Solvent Evaporation
This protocol outlines a common method for encapsulating a therapeutic agent within poly(DDSA) microspheres.
Materials:
-
Poly(dodecanedioic acid) (synthesized as per Protocol 1)
-
Drug to be encapsulated
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a known amount of poly(DDSA) in dichloromethane.
-
Dissolve or disperse a specific amount of the drug in the polymer solution.
-
-
Emulsification:
-
Add the organic phase to a larger volume of the aqueous PVA solution.
-
Emulsify the mixture using a high-speed homogenizer or sonicator for a set period (e.g., 2-5 minutes) to form an oil-in-water (o/w) emulsion. The speed of homogenization will influence the final microsphere size.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir continuously with a magnetic stirrer at room temperature for several hours (e.g., 4-6 hours) to allow the dichloromethane to evaporate.
-
-
Microsphere Collection and Washing:
-
Collect the hardened microspheres by centrifugation.
-
Wash the microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilize or air-dry the microspheres.
-
Characterization:
-
Size and Morphology: Analyzed by scanning electron microscopy (SEM) and laser diffraction.
-
Drug Loading and Encapsulation Efficiency: Determined by dissolving a known weight of microspheres in a suitable solvent, extracting the drug, and quantifying it using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical method for evaluating the release of a drug from poly(DDSA) microspheres.
Materials:
-
Drug-loaded poly(DDSA) microspheres
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
Centrifuge tubes
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Accurately weigh a specific amount of drug-loaded microspheres and place them in a centrifuge tube.
-
Add a known volume of PBS (pH 7.4) to the tube.
-
Incubate the tubes at 37°C in a shaking water bath.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), centrifuge the tubes.
-
Carefully withdraw a specific volume of the supernatant (release medium) for drug analysis.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantify the concentration of the drug in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vitro Biocompatibility Assessment - Cytotoxicity (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of DDSA-based polymers using the MTT assay, in accordance with ISO 10993-5.
Materials:
-
Poly(DDSA) film or extract
-
Mammalian cell line (e.g., L929 fibroblasts)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Material Exposure (Extract Method):
-
Prepare extracts of the poly(DDSA) material according to ISO 10993-12 guidelines (e.g., by incubating the material in cell culture medium at 37°C for 24 hours).
-
Remove the culture medium from the cells and replace it with different concentrations of the material extract. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls, as well as a blank (medium only).
-
-
Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After incubation, remove the extract-containing medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals, resulting in a colored solution.
-
-
Data Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage relative to the negative control.
-
Cell Viability (%) = (Absorbance of test sample / Absorbance of negative control) x 100
-
Visualizations
References
Application Notes and Protocols: Dodecenylsuccinic Anhydride in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dodecenylsuccinic anhydride (B1165640) (DDSA) in the formulation of high-performance coatings and adhesives. DDSA is a versatile chemical intermediate, primarily utilized as a curing agent for epoxy resins and a modifying agent for biopolymers like starch. Its unique molecular structure, featuring a long aliphatic chain, imparts flexibility, toughness, and hydrophobicity to the final formulations.
DDSA in Epoxy-Based Coatings and Adhesives
Dodecenylsuccinic anhydride is a widely used hardener for epoxy resins, offering a range of desirable properties to the cured system. It is particularly valued for applications requiring enhanced flexibility, good electrical insulation, and a long pot life.[1][2][3]
Mechanism of Action
The curing of epoxy resins with DDSA, an anhydride hardener, is a complex process that typically requires an initiator or catalyst, such as a tertiary amine (e.g., benzyldimethylamine - BDMA), to proceed efficiently.[4] The reaction mechanism can be broadly divided into an initiation step and two competing propagation reactions: esterification and etherification.[4]
-
Initiation: The process begins with the opening of the anhydride ring by a hydroxyl-containing species, which can be residual water, a hydroxyl group on the epoxy resin, or an added alcohol. This forms a monoester with a free carboxylic acid group.[4]
-
Propagation (Esterification): The newly formed carboxylic acid group then reacts with an epoxy group, opening the oxirane ring and forming a hydroxyl-ester. This regenerates a hydroxyl group that can continue the reaction cycle. This alternating copolymerization is the primary pathway for network formation.[4]
-
Propagation (Etherification): At higher temperatures or with an excess of epoxy resin, the hydroxyl groups can also directly react with epoxy groups, leading to the formation of ether linkages (homopolymerization).[4]
// Nodes DDSA [label="DDSA (Anhydride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Epoxy [label="Epoxy Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiator [label="Initiator\n(-OH source)", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Catalyst\n(Tertiary Amine)", fillcolor="#FBBC05", fontcolor="#202124"]; Monoester [label="Monoester with\nCarboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HydroxylEster [label="Hydroxyl-Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrosslinkedPolyester [label="Crosslinked Polyester\nNetwork", fillcolor="#34A853", fontcolor="#FFFFFF"]; EtherLinkage [label="Ether Linkage\n(Homopolymerization)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Initiator -> Monoester [label="Ring Opening"]; DDSA -> Monoester; Catalyst -> Monoester [style=dashed]; Monoester -> HydroxylEster [label="Esterification"]; Epoxy -> HydroxylEster; HydroxylEster -> Monoester [label="Propagation", style=dashed]; HydroxylEster -> CrosslinkedPolyester; HydroxylEster -> EtherLinkage [label="Etherification\n(side reaction)"]; Epoxy -> EtherLinkage; EtherLinkage -> CrosslinkedPolyester; } dot Figure 1: Curing mechanism of epoxy resin with DDSA.
Performance Characteristics
The incorporation of DDSA as a curing agent imparts several key characteristics to epoxy formulations:
-
Flexibility and Toughness: The long dodecenyl chain acts as an internal plasticizer, significantly improving the impact resistance and reducing the brittleness of the cured epoxy.[1][5]
-
Extended Pot Life: Compared to amine-based curing agents, DDSA provides a much longer working time, often extending to 3-4 days at room temperature.[1]
-
Low Viscosity: Formulations containing DDSA generally exhibit low initial viscosity, which improves handling and processing.[1]
-
Excellent Electrical Properties: DDSA-cured epoxies are known for their good dielectric strength, making them suitable for electrical potting and encapsulation.[2]
-
Hydrophobicity: The aliphatic nature of DDSA enhances the moisture resistance of the cured product.[5]
Data Presentation: Properties of DDSA-Cured Epoxy Systems
The following tables summarize typical formulation parameters and the resulting properties of DDSA-cured epoxy systems.
Table 1: Typical Formulation and Curing Schedule for a DDSA-Cured Epoxy System
| Component | Parts per Hundred Resin (phr) |
|---|---|
| Epoxy Resin (e.g., Bisphenol A based, EEW 175-210) | 100 |
| This compound (DDSA) | 130 - 150 |
| Accelerator (e.g., Benzyldimethylamine - BDMA) | 1 |
| Cure Schedule | |
| Initial Cure | 4 hours at 90°C |
| Post-Cure (optional) | 2 hours at 120°C |
Data compiled from product datasheets.[6]
Table 2: Mechanical and Thermal Properties of DDSA-Cured Epoxy Resins
| Property | Value | Test Method |
|---|---|---|
| Tensile Strength | 7,100 - 7,400 psi | ASTM D638 |
| Flexural Strength | 13,000 - 13,500 psi | ASTM D790 |
| Elongation at Break | 3.5 - 4.5% | ASTM D638 |
| Heat Distortion Temperature (HDT) | 66 - 78 °C | ASTM D648 |
| Glass Transition Temperature (Tg) | 60 - 70 °C (without post-cure) | DSC |
Data compiled from various sources.[1]
Table 3: Electrical Properties of a Typical DDSA-Cured Epoxy Formulation
| Property | Value |
|---|---|
| Dielectric Constant (60 Hz) | 2.85 |
| Dielectric Constant (1 kHz) | 3.0 - 3.5 |
| Dissipation Factor (1 kHz) | 0.01 - 0.02 |
Data compiled from technical datasheets.[7]
Table 4: Effect of DDSA Concentration on Tensile Strength of a Cured Epoxy System
| DDSA Concentration (phr) | Maximum Tensile Strength (MPa) |
|---|---|
| 60 | ~28 |
| 75 | ~32 |
| 90 | ~29 |
| 120 | ~25 |
Data adapted from a study on DDSA as a curing agent.[8] Note: The optimal concentration can vary depending on the specific epoxy resin and accelerator used.
DDSA in Starch-Based Adhesives
DDSA can be used to chemically modify starch, a renewable and biodegradable polymer, to create high-performance, water-resistant adhesives. The process involves an esterification reaction between the hydroxyl groups of the starch and the anhydride group of DDSA.[9][10]
Mechanism of Action
The esterification of starch with DDSA introduces long, hydrophobic dodecenyl chains onto the hydrophilic starch backbone.[9] This modification reduces the affinity of the starch for water, thereby improving the water resistance of the final adhesive. The reaction is typically carried out in an aqueous slurry under alkaline conditions.[9] Further crosslinking, for example with polyaryl polymethylene isocyanate (PAPI), can be employed to enhance the adhesive strength and durability.[9][11]
// Nodes Starch [label="Starch\n(Hydrophilic)", fillcolor="#F1F3F4", fontcolor="#202124"]; DDSA [label="DDSA", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkalineCatalyst [label="Alkaline Catalyst\n(e.g., NaOH)", fillcolor="#FBBC05", fontcolor="#202124"]; Esterification [label="Esterification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ModifiedStarch [label="DDSA-Modified Starch\n(Amphiphilic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crosslinker [label="Crosslinker\n(e.g., PAPI)", fillcolor="#FBBC05", fontcolor="#202124"]; CrosslinkedAdhesive [label="Crosslinked Starch\nAdhesive Network", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Starch -> Esterification; DDSA -> Esterification; AlkalineCatalyst -> Esterification [style=dashed]; Esterification -> ModifiedStarch; ModifiedStarch -> CrosslinkedAdhesive; Crosslinker -> CrosslinkedAdhesive [label="Crosslinking"]; } dot Figure 2: Modification of starch with DDSA for adhesive applications.
Performance Characteristics
Modification of starch with DDSA leads to significant improvements in adhesive properties:
-
Enhanced Water Resistance: The introduction of hydrophobic DDSA molecules dramatically improves the wet shear strength of the adhesive.[9][10]
-
Increased Viscosity and Solid Content: DDSA modification can lead to an increase in the viscosity and solid content of the starch adhesive, which can be beneficial for certain applications.[9][10]
-
Improved Adhesion Strength: The modified starch adhesives exhibit enhanced bonding strength, particularly for wood-based substrates like plywood.[9]
Data Presentation: Properties of DDSA-Modified Starch Adhesives
Table 5: Effect of DDSA on the Properties of Starch-Based Plywood Adhesives
| DDSA Content (wt%) | Wet Shear Strength (MPa) | Water Resistance Improvement (%) |
|---|---|---|
| 0 | ~0.58 | - |
| 6 | ~1.0 | 72.4 |
Data from a study on DDSA-modified starch adhesives for plywood.[9][10] The wet shear strength was measured after immersion in water.
Experimental Protocols
The following section provides detailed protocols for the preparation and characterization of DDSA-based coatings and adhesives.
Protocol 1: Preparation of a DDSA-Cured Epoxy Coating for Metal Substrates
Materials:
-
Liquid Bisphenol A epoxy resin (EEW 180-190 g/eq)
-
This compound (DDSA)
-
Benzyldimethylamine (BDMA)
-
Solvent (e.g., xylene or a ketone, if required for viscosity adjustment)
-
Metal substrates (e.g., steel or aluminum panels)
-
Degreasing solvent (e.g., acetone (B3395972) or trichloroethylene)
-
Abrasive paper (e.g., 180-grit)
Equipment:
-
Top-pan balance
-
Mechanical stirrer with a high-shear mixing blade
-
Beakers or mixing cups
-
Brush, roller, or spray gun for application
-
Curing oven
Procedure:
-
Substrate Preparation:
-
Thoroughly degrease the metal substrates with a suitable solvent to remove any oil or contaminants.[12][13]
-
Abrade the surface of the metal panels with sandpaper to create a surface profile for better mechanical adhesion.[12][13]
-
Clean the surface again with the degreasing solvent to remove any loose particles and allow it to dry completely.
-
-
Formulation:
-
In a clean mixing vessel, weigh the required amount of epoxy resin.
-
Calculate the stoichiometric amount of DDSA required based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight (AEW) of DDSA. A typical formulation might use 130-150 phr of DDSA.[6]
-
Add the weighed DDSA to the epoxy resin.
-
Add the accelerator, BDMA, typically at a concentration of 1 phr.[6]
-
If a lower application viscosity is needed, a solvent can be added at this stage.
-
-
Mixing:
-
Mix the components thoroughly using a mechanical stirrer at a moderate speed for 5-10 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the mixing vessel to ensure all components are well incorporated.
-
-
Application:
-
Apply the mixed epoxy formulation to the prepared metal substrates using a brush, roller, or spray gun to achieve the desired film thickness.
-
-
Curing:
-
Allow the coated panels to cure according to a defined schedule. A typical schedule is 4 hours at 90°C, followed by an optional post-cure of 2 hours at 120°C for enhanced properties.[6]
-
Protocol 2: Preparation of a DDSA-Modified Starch Adhesive for Plywood
Materials:
-
Corn or cassava starch
-
This compound (DDSA)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 wt%)
-
Polyaryl polymethylene isocyanate (PAPI) as a crosslinker
-
Distilled water
-
Plywood veneers
Equipment:
-
Beaker with a magnetic stirrer and hot plate
-
pH meter
-
Top-pan balance
-
Mechanical press
Procedure:
-
Starch Slurry Preparation:
-
Prepare a starch slurry by dispersing a known amount of starch (e.g., 100 parts by weight) in distilled water (e.g., 150-200 parts by weight).
-
-
Esterification:
-
While stirring, adjust the pH of the starch slurry to 8.5-9.0 using the NaOH solution.
-
Slowly add the desired amount of DDSA (e.g., 6 parts by weight) to the slurry.
-
Maintain the reaction at a controlled temperature (e.g., 40°C) with continuous stirring for a set period (e.g., 3 hours).
-
-
Crosslinking:
-
After the esterification, add the PAPI crosslinker to the modified starch slurry and mix thoroughly.
-
-
Plywood Fabrication:
-
Apply the prepared adhesive uniformly to the plywood veneers.
-
Assemble the veneers and press them in a mechanical press at a specified temperature and pressure for a set duration to cure the adhesive.
-
Protocol 3: Characterization of DDSA-Based Formulations
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Formulation [label="Formulation\n(Epoxy/DDSA or Starch/DDSA)", fillcolor="#FBBC05", fontcolor="#202124"]; Mixing [label="Mixing", fillcolor="#FBBC05", fontcolor="#202124"]; Application [label="Application\n(Coating or Adhesive)", fillcolor="#FBBC05", fontcolor="#202124"]; Curing [label="Curing", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Characterization", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSC [label="DSC\n(Curing Kinetics, Tg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FTIR [label="FTIR\n(Chemical Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rheology [label="Rheology\n(Viscosity, Gel Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdhesionTesting [label="Adhesion Testing\n(Coatings/Adhesives)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MechanicalTesting [label="Mechanical Testing\n(Tensile, Flexural)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Formulation; Formulation -> Mixing; Mixing -> Application; Application -> Curing; Curing -> Characterization; Characterization -> DSC; Characterization -> FTIR; Characterization -> Rheology; Characterization -> AdhesionTesting; Characterization -> MechanicalTesting; DSC -> End; FTIR -> End; Rheology -> End; AdhesionTesting -> End; MechanicalTesting -> End; } dot Figure 3: General experimental workflow for DDSA-based formulations.
A. Differential Scanning Calorimetry (DSC) for Curing Kinetics:
-
Objective: To determine the curing profile, including onset temperature, peak exotherm, and total heat of reaction.
-
Procedure:
-
Accurately weigh 5-10 mg of the uncured formulation into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to obtain the curing exotherm.[4]
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Analysis:
-
Objective: To monitor the chemical changes during curing by observing the disappearance of reactant peaks (e.g., epoxy and anhydride) and the appearance of product peaks (e.g., ester).
-
Procedure:
-
Acquire an FTIR spectrum of the uncured mixture.
-
For in-situ monitoring, place a thin film of the sample on an appropriate crystal (e.g., ATR) in a heated cell.
-
Record spectra at regular intervals during the curing process.
-
Analyze the changes in the characteristic absorption bands, such as the epoxy peak around 915 cm⁻¹ and the anhydride peaks around 1780 cm⁻¹ and 1860 cm⁻¹.[4] For starch modification, the appearance of an ester carbonyl peak around 1730 cm⁻¹ confirms the reaction.[14]
-
C. Rheological Analysis for Viscosity and Gel Time:
-
Objective: To measure the change in viscosity during curing and determine the gel time.
-
Procedure:
-
Place the uncured sample between the plates of a rheometer.
-
Conduct an isothermal time sweep at the desired curing temperature.
-
Monitor the storage modulus (G') and loss modulus (G''). The gel time is often taken as the point where G' and G'' crossover.[4]
-
D. Adhesion Testing:
-
For Coatings (ASTM D3359 - Cross-Hatch Adhesion Test):
-
Make a series of perpendicular cuts through the cured coating to the substrate, creating a lattice pattern.
-
Apply a specified pressure-sensitive tape over the lattice and smooth it down.
-
Rapidly pull the tape off at a 180° angle.
-
Evaluate the adhesion by the amount of coating removed from the substrate.
-
-
For Adhesives (ASTM D1002 - Lap Shear Strength):
-
Prepare single-lap-joint specimens by bonding two substrates (e.g., metal strips) with the adhesive.
-
Cure the adhesive as specified.
-
Mount the specimen in a universal testing machine and apply a tensile load until failure.
-
The lap shear strength is calculated by dividing the maximum load by the bonded area.
-
References
- 1. benchchem.com [benchchem.com]
- 2. broadview-tech.com [broadview-tech.com]
- 3. DDSA Dodecenyl Succinic Anhydride (AGR1051) - Chemicals [estore.oxinst.com]
- 4. benchchem.com [benchchem.com]
- 5. Why DDSA Is an Ideal Curing Agent for Epoxy Resin Systems [rqbindustry.com]
- 6. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 7. tri-iso.com [tri-iso.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical properties of starch adhesives enhanced by esterification modification with dodecenyl succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modified Starch-Based Adhesives: A Review [mdpi.com]
- 12. Preparation of Surfaces for Epoxy Adhesive Bonding [smooth-on.com]
- 13. epoxyman-industrial-coatings.com [epoxyman-industrial-coatings.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Enhancing the Flexibility of Cured Epoxy Resins with Dodecenyl Succinic Anhydride (DDSA)
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. industrialclear.com [industrialclear.com]
- 4. fr4material.com [fr4material.com]
- 5. westlakeepoxy.com [westlakeepoxy.com]
- 6. EPON 828 [miller-stephenson.com]
- 7. Mechanical Properties of Epoxy Compounds Based on Unmodified Epoxy Resin Modified with Boric Acid as an Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
Dodecenylsuccinic Anhydride (DDSA) as a Corrosion Inhibitor in Lubricants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecenylsuccinic anhydride (B1165640) (DDSA) is a versatile organic compound widely utilized as a corrosion inhibitor in various lubricant formulations.[1][2] Its efficacy stems from its unique molecular structure, which combines a long hydrophobic dodecenyl chain with a reactive succinic anhydride head group. This structure allows DDSA to form a persistent, protective film on metal surfaces, mitigating the corrosive effects of moisture, oxygen, and other aggressive species present in lubricating systems.[1][2] These application notes provide detailed information on the performance of DDSA as a corrosion inhibitor, experimental protocols for its evaluation, and a visualization of its mechanism of action.
Applications
DDSA is a well-documented rust inhibitor for a variety of industrial lubricants, including:
Its primary function in these applications is to prevent the formation of rust and other corrosion products on metallic components, thereby extending equipment life and reducing maintenance costs.[1][2]
Mechanism of Action
The corrosion inhibition mechanism of dodecenylsuccinic anhydride on metal surfaces is a multi-step process involving adsorption and the formation of a protective barrier. The anhydride group of the DDSA molecule readily reacts with the hydrated oxide layer present on the metal surface. This interaction involves the opening of the anhydride ring and the formation of a half-ester, which then chemisorbs onto the metal surface through the formation of carboxylate-metal bonds. The long, hydrophobic dodecenyl tail orients away from the metal surface, creating a dense, non-polar film. This film acts as a physical barrier, repelling water and preventing corrosive electrolytes from reaching the metal surface.
Data Presentation
The following tables summarize the quantitative data on the performance of this compound as a corrosion inhibitor.
Table 1: Weight Loss Method - Inhibition Efficiency
This table presents the inhibition efficiency of DDSA in a simulated corrosive environment as determined by the weight loss method.
| Inhibitor Concentration (ppm) | Uninhibited Coupon Weight Loss (mg) | Inhibited Coupon Weight Loss (mg) | Inhibition Efficiency (%) |
| 50 | 150.2 | 15.4 | 89.7 |
| 100 | 150.2 | 9.2 | 93.9 |
| 200 | 150.2 | 5.3 | 96.5 |
Data is representative and intended for illustrative purposes. Actual performance may vary based on specific experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of DDSA as a corrosion inhibitor.
Experimental Workflow
Protocol 1: Weight Loss Method for Corrosion Inhibition Efficiency (based on ASTM G31)
1. Objective: To determine the corrosion rate and inhibition efficiency of DDSA in a lubricant through mass loss measurements of metal coupons.
2. Materials:
- Metal coupons (e.g., mild steel, with known surface area)
- Test lubricant (without inhibitor)
- This compound (DDSA)
- Corrosive environment (e.g., acidified brine solution)
- Cleaning agents (e.g., inhibited hydrochloric acid, acetone)
- Analytical balance (±0.1 mg accuracy)
- Beakers or test cells
- Water bath or incubator for temperature control
3. Procedure:
- Coupon Preparation:
- Clean the metal coupons mechanically (e.g., with fine-grit abrasive paper) to remove any surface oxides.
- Degrease the coupons by washing with a suitable solvent (e.g., acetone).
- Chemically clean the coupons in an appropriate inhibited acid solution to remove any remaining mill scale or corrosion products.
- Rinse thoroughly with deionized water and then acetone.
- Dry the coupons in a desiccator and weigh them to the nearest 0.1 mg (Initial Weight, Wi).
- Inhibitor Solution Preparation:
- Prepare a series of test lubricants containing different concentrations of DDSA (e.g., 50, 100, 200 ppm).
- Prepare a control sample of the lubricant without DDSA.
- Immersion Test:
- Place the weighed coupons in beakers or test cells.
- Add a sufficient volume of the prepared lubricant and the corrosive medium to completely immerse the coupons.
- Maintain the test cells at a constant temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).
- Post-Test Cleaning and Weighing:
- After the immersion period, carefully remove the coupons from the test solutions.
- Clean the coupons to remove all corrosion products using the same chemical cleaning procedure as in the preparation step.
- Rinse with deionized water and acetone, dry in a desiccator, and re-weigh (Final Weight, Wf).
4. Data Analysis:
- Corrosion Rate (CR):
- Calculate the weight loss (ΔW) = Wi - Wf.
- Calculate the corrosion rate in millimeters per year (mm/y) using the formula: CR (mm/y) = (8.76 × 104 × ΔW) / (A × T × D) where:
- ΔW = weight loss in grams
- A = surface area of the coupon in cm2
- T = immersion time in hours
- D = density of the metal in g/cm3
- Inhibition Efficiency (IE%):
- Calculate the inhibition efficiency using the formula: IE% = [(CRuninhibited - CRinhibited) / CRuninhibited] × 100 where:
- CRuninhibited = Corrosion rate of the coupon in the lubricant without DDSA.
- CRinhibited = Corrosion rate of the coupon in the lubricant with DDSA.
Protocol 2: Potentiodynamic Polarization (based on ASTM G59)
1. Objective: To evaluate the effect of DDSA on the anodic and cathodic corrosion reactions and to determine the corrosion current density (Icorr) and corrosion potential (Ecorr).
2. Materials and Equipment:
- Potentiostat/Galvanostat
- Three-electrode electrochemical cell (working electrode: metal coupon; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum or graphite)
- Test lubricant with and without DDSA
- Corrosive electrolyte
3. Procedure:
- Electrode Preparation: Prepare the working electrode (metal coupon) as described in the weight loss protocol.
- Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test lubricant and corrosive electrolyte.
- Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a period (e.g., 1 hour) until a steady state is reached.
- Potentiodynamic Scan:
- Begin the potential scan from a cathodic potential relative to the OCP (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP).
- Use a slow scan rate (e.g., 0.167 mV/s) to ensure near-steady-state conditions.
- Record the current response as a function of the applied potential.
4. Data Analysis:
- Plot the potentiodynamic polarization curve (log |current density| vs. potential).
- Perform a Tafel extrapolation on the linear portions of the anodic and cathodic branches of the curve to determine the corrosion current density (Icorr) and corrosion potential (Ecorr).
- Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr, uninhibited - Icorr, inhibited) / Icorr, uninhibited] × 100
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) (based on ASTM G106)
1. Objective: To investigate the properties of the protective film formed by DDSA on the metal surface and to determine the polarization resistance (Rp).
2. Materials and Equipment:
- Potentiostat/Galvanostat with a frequency response analyzer (FRA)
- Three-electrode electrochemical cell
- Test lubricant with and without DDSA
- Corrosive electrolyte
3. Procedure:
- Cell Setup and Stabilization: Set up the electrochemical cell and allow the OCP to stabilize as described in the potentiodynamic polarization protocol.
- EIS Measurement:
- Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
- Record the resulting AC current response to measure the impedance of the system at each frequency.
4. Data Analysis:
- Present the impedance data as Nyquist and Bode plots.
- Model the data using an appropriate equivalent electrical circuit to represent the electrochemical interface. A simple Randles circuit is often a starting point.
- Extract the polarization resistance (Rp) from the model. A higher Rp value indicates better corrosion resistance.
- Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rp, inhibited - Rp, uninhibited) / Rp, inhibited] × 100
Protocol 4: Salt Spray (Fog) Testing (based on ASTM B117)
1. Objective: To assess the relative corrosion resistance of metal panels coated with lubricants containing DDSA in an accelerated corrosive environment.
2. Materials and Equipment:
- Salt spray cabinet
- Metal test panels
- Test lubricant with and without DDSA
- 5% (by weight) sodium chloride solution
3. Procedure:
- Panel Preparation: Clean and prepare the metal test panels. Apply a uniform coating of the test lubricant (with and without DDSA) to the panels.
- Test Setup:
- Place the coated panels in the salt spray cabinet at a specified angle (typically 15-30 degrees from the vertical).
- Maintain the cabinet temperature at 35°C.
- Salt Spray Exposure:
- Atomize the 5% NaCl solution to create a dense salt fog within the cabinet.
- Expose the panels to the salt fog for a predetermined duration (e.g., 24, 48, 96 hours).
- Evaluation:
- At the end of the test, gently rinse the panels with clean water and dry them.
- Visually inspect the panels for signs of corrosion (e.g., rust, blistering, pitting).
- Rate the degree of corrosion according to a standard rating system (e.g., ASTM D610).
4. Data Analysis:
- Compare the extent of corrosion on the panels coated with the lubricant containing DDSA to the control panels (lubricant without DDSA).
- Report the results as a qualitative assessment of the corrosion protection provided by DDSA.
References
Application Notes and Protocols for the Preparation of DDSA-Modified Chitosan Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of dodecenyl succinic anhydride (B1165640) (DDSA)-modified chitosan (B1678972) hydrogels. This class of biomaterials offers enhanced hydrophobic properties, making them particularly suitable for the sustained delivery of poorly water-soluble drugs.
Introduction
Chitosan, a natural polysaccharide derived from chitin, is a biocompatible, biodegradable, and non-toxic polymer widely explored for biomedical applications.[1][2] However, its inherent hydrophilicity limits its use as a carrier for hydrophobic drugs. Chemical modification of chitosan with dodecenyl succinic anhydride (DDSA) introduces a 12-carbon hydrophobic chain, increasing the hydrogel's affinity for hydrophobic molecules and enabling their sustained release.[3] DDSA-modified chitosan hydrogels have demonstrated potential in various applications, including local drug delivery.
Key Properties and Characteristics
Modification of chitosan with DDSA leads to significant changes in the physicochemical properties of the resulting hydrogels. These modifications enhance their functionality for specific applications, particularly in drug delivery.
Table 1: Physicochemical and Mechanical Properties of DDSA-Modified Chitosan Hydrogels
| Property | Unmodified Chitosan Hydrogel | DDSA-Modified Chitosan Hydrogel | Reference |
| Swelling Ratio | Higher affinity for water | Lower affinity for water, increased hydrophobicity | [4] |
| Compressive Strength | Lower | Higher | [4] |
| Rheological Properties | Predominantly elastic behavior | Predominantly elastic behavior with increased storage (G') and loss (G'') moduli | [5] |
Applications in Drug Delivery
The increased hydrophobicity of DDSA-modified chitosan hydrogels makes them excellent candidates for the controlled release of hydrophobic drugs. A notable example is the delivery of thymol, a hydrophobic antimicrobial and antioxidant compound.
Table 2: Drug Loading and Release Kinetics of Thymol-Loaded Hydrogels
| Parameter | Unmodified Chitosan Hydrogel | DDSA-Modified Chitosan Hydrogel | Reference |
| Thymol Incorporation | 0.35 ± 0.03 mg per hydrogel | 0.33 ± 0.03 mg per hydrogel | |
| Cumulative Release (in PBS) | Faster release | Slower, sustained release over 48 hours | [6] |
| Release at 4 hours (in AS) | ~70% | Not specified | [6] |
| Time to 100% Release (in PBS) | Not specified | ~48 hours | [6] |
| Time to 100% Release (in AS) | ~24 hours | Not specified | [6] |
| AS = Artificial Saliva, PBS = Phosphate-Buffered Saline |
Biocompatibility and Cytotoxicity
The biocompatibility of DDSA-modified chitosan hydrogels is a critical factor for their use in biomedical applications. In vitro studies are essential to evaluate their potential toxicity.
Table 3: In Vitro Cytotoxicity of DDSA-Modified Chitosan Hydrogels
| Cell Line | Hydrogel Type | Cell Viability | Reference |
| NIH/3T3 Fibroblasts | Unmodified Chitosan | ~80% | [4] |
| NIH/3T3 Fibroblasts | DDSA-Modified Chitosan | ~40% lower than unmodified chitosan | |
| 3T3 Fibroblasts | Chitosan-Metronidazole (0.12%) | 96% | |
| 3T3 Fibroblasts | Chitosan-Metronidazole (0.15%) | 93% | |
| 3T3 Fibroblasts | Chitosan-Metronidazole (0.25%) | 91% |
It is important to note that while DDSA modification can increase cytotoxicity compared to unmodified chitosan, the overall viability can be influenced by the specific formulation and application.
Experimental Protocols
Preparation of DDSA-Modified Chitosan Hydrogels
This protocol details the synthesis of DDSA-modified chitosan hydrogels, adapted from established methods.
Materials:
-
Chitosan (low molecular weight)
-
Dodecenyl succinic anhydride (DDSA)
-
Acetic acid
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
DDSA Solution Preparation: Prepare a solution of DDSA in ethanol. The molar ratio of DDSA to the amine groups of chitosan can be varied to control the degree of modification.
-
Reaction Mixture: Slowly add the DDSA solution to the chitosan solution under vigorous stirring.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 9.0 using a NaOH solution to facilitate the reaction.
-
Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Purification: Transfer the resulting solution into dialysis tubing and dialyze against deionized water for 3-4 days, changing the water frequently to remove unreacted DDSA and other by-products.
-
Lyophilization: Freeze-dry the purified solution to obtain the DDSA-modified chitosan sponge.
-
Hydrogel Formation: Re-dissolve the lyophilized sponge in an appropriate aqueous solution to form the hydrogel.
Characterization of DDSA-Modified Chitosan Hydrogels
Objective: To confirm the chemical modification of chitosan with DDSA.
Protocol:
-
Obtain FTIR spectra of pure chitosan, DDSA, and the lyophilized DDSA-modified chitosan.
-
Record the spectra in the range of 4000-400 cm⁻¹.
-
Analysis: Look for the appearance of a new absorption band around 1725 cm⁻¹ in the DDSA-modified chitosan spectrum, which corresponds to the ester carbonyl group, confirming the acylation of chitosan.[4]
Objective: To further confirm the covalent attachment of DDSA to the chitosan backbone.
Protocol:
-
Perform solid-state ¹³C NMR analysis on both unmodified chitosan and DDSA-modified chitosan.
-
Analysis: The presence of new signals in the DDSA-modified chitosan spectrum, particularly those corresponding to the carbonyl carbons of the ester and carboxylic acid groups from DDSA, confirms the modification.
Swelling Studies
Objective: To determine the water uptake capacity of the hydrogels.
Protocol:
-
Weigh the lyophilized hydrogel samples (W_d).
-
Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (W_s).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100
In Vitro Drug Release Studies
Objective: To evaluate the release profile of a hydrophobic drug from the hydrogels.
Protocol:
-
Load the hydrogels with a model hydrophobic drug (e.g., thymol) by soaking them in a drug solution of known concentration.
-
Place the drug-loaded hydrogels in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
-
At specific time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Determine the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the biocompatibility of the hydrogels.
Protocol:
-
Seed NIH/3T3 fibroblast cells in a 96-well plate and incubate for 24 hours.
-
Prepare extracts of the hydrogels by incubating them in a cell culture medium for 24 hours.
-
Replace the cell culture medium with the hydrogel extracts at different concentrations.
-
Incubate the cells with the extracts for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the control cells (cells cultured in medium without hydrogel extract).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, characterization, and application of DDSA-modified chitosan hydrogels.
DDSA Modification of Chitosan
Caption: Chemical modification of chitosan with DDSA.
Signaling Pathway in Wound Healing
References
- 1. mdpi.com [mdpi.com]
- 2. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applied Rheology as Tool for the Assessment of Chitosan Hydrogels for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymol as a Component of Chitosan Systems—Several New Applications in Medicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Chitosan Hydrogel Based Metronidazole Cytotoxicity Test on 3t3 Fibroblast Viability | Atlantis Press [atlantis-press.com]
Application Notes and Protocols for Dodecylbenzenesulfonic Acid (DDSA) as a Surfactant and Emulsifying Agent
A Note on Nomenclature: The acronym "DDSA" is commonly associated with Dodecenyl Succinic Anhydride, a crosslinking agent. However, in the context of primary surfactants and emulsifiers, the intended compound is often Dodecylbenzenesulfonic Acid , commercially available as DDBSA or its salt, sodium dodecylbenzenesulfonate (SDBS). These application notes pertain to Dodecylbenzenesulfonic Acid (DDBSA) and its salts, which are potent anionic surfactants used extensively in industrial, research, and pharmaceutical applications.[1][2]
Introduction
Dodecylbenzenesulfonic acid (DDBSA) is an anionic surfactant widely utilized for its excellent detergency, wetting, and emulsifying properties.[1] Its amphiphilic molecular structure, consisting of a hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonate head group, allows it to reduce the interfacial tension between immiscible liquids, such as oil and water, thereby facilitating the formation and stabilization of emulsions.[3] In the pharmaceutical sciences, DDBSA and its neutralized salts are valuable excipients in the formulation of various dosage forms, including topical creams, lotions, and advanced drug delivery systems like microemulsions and self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and bioavailability of poorly water-soluble drugs.[4][5]
Physicochemical Properties and Performance Data
The effectiveness of DDBSA as a surfactant and emulsifier is quantified by several key parameters. The following tables summarize typical performance data for DDBSA and its sodium salt (SDBS) in aqueous systems.
Table 1: Critical Micelle Concentration (CMC) of Sodium Dodecylbenzenesulfonate (SDBS) in Aqueous Solutions
| Parameter | Value | Conditions | Reference(s) |
| CMC | ~1.2 mM | 25°C, in water | [6] |
| CMC | ~2 mM | 25°C, in water | [6] |
| CMC with 0.7% NaCl | ~0.0026% (w/v) | 25°C | [7] |
| CMC with 0.5% CaCl₂ | ~0.0026% (w/v) | 25°C | [7] |
Note: The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. It is a critical parameter for determining the optimal surfactant concentration for formulation.
Table 2: Surface Tension of Sodium Dodecylbenzenesulfonate (SDBS) Solutions at 25°C
| SDBS Concentration | Surface Tension (mN/m) | Reference(s) |
| At CMC (~2 mM) | ~36 | [6] |
| Post-CMC | Remains relatively constant | [6] |
Note: Surface tension reduction is a primary indicator of surfactant activity. The value typically plateaus at and above the CMC.
Mechanism of Emulsion Stabilization
DDBSA stabilizes emulsions through a combination of electrostatic and steric repulsion. When added to an oil-water system, the hydrophobic tails of the DDBSA molecules adsorb at the oil-water interface, while the negatively charged hydrophilic sulfonate heads orient towards the aqueous phase. This creates a protective interfacial film around the dispersed droplets.
The primary mechanism of stabilization is electrostatic repulsion. The negatively charged sulfonate groups on the surface of the droplets repel each other, preventing the droplets from aggregating and coalescing. This process is crucial for the long-term physical stability of the emulsion.[8]
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a model O/W emulsion using DDBSA, suitable for screening and characterization studies.
Materials:
-
Dodecylbenzenesulfonic acid (DDBSA)
-
Oil Phase (e.g., Mineral Oil, Miglyol 812, or other pharmaceutically acceptable oil)
-
Aqueous Phase (Deionized water)
-
Alkaline solution for neutralization (e.g., 1M Sodium Hydroxide) if starting with the acid form.
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
pH meter
Procedure:
-
Prepare the Aqueous Phase:
-
In a beaker, add the desired amount of deionized water.
-
If using DDBSA in its acid form, slowly add the calculated amount while stirring. Neutralize the solution to a target pH (e.g., pH 6.0-7.0) by dropwise addition of the alkaline solution. This converts DDBSA to its more water-soluble salt form (e.g., SDBS).
-
If using a pre-neutralized salt like SDBS, dissolve it directly in the water with gentle stirring.
-
Typical surfactant concentrations range from 1% to 10% (w/w) of the total emulsion weight.
-
-
Prepare the Oil Phase:
-
In a separate beaker, weigh the desired amount of the oil phase. The oil-to-water ratio can be varied, for example, from 10:90 to 50:50.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) with a magnetic stirrer. This creates a coarse, unstable emulsion.
-
-
Homogenization:
-
Transfer the coarse emulsion to the high-shear homogenizer.
-
Homogenize at a high speed (e.g., 5,000-20,000 rpm for a rotor-stator homogenizer) for a specified duration (e.g., 5-15 minutes). The energy input (speed and time) is a critical parameter that influences droplet size.[9]
-
Monitor the temperature during homogenization to avoid excessive heating, which can affect stability.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Final Characterization:
-
Measure the final pH of the emulsion.
-
Proceed with characterization as described in Protocol 2.
-
Protocol 2: Characterization of Emulsion Properties
This protocol outlines key methods for characterizing the physical properties of the prepared emulsion.
A. Droplet Size and Polydispersity Index (PDI) Analysis
-
Method: Dynamic Light Scattering (DLS) for nanoemulsions (<1 µm) or Laser Diffraction for coarser emulsions (>1 µm).[10][11]
-
Procedure:
-
Dilute a small aliquot of the emulsion with deionized water to the appropriate concentration for the instrument to avoid multiple scattering effects.
-
Place the diluted sample into the instrument's cuvette or measurement cell.
-
Perform the measurement according to the instrument's standard operating procedure.
-
Record the Z-average diameter (for DLS) or volume-weighted mean diameter (D[1][12] for laser diffraction) and the Polydispersity Index (PDI). A lower PDI (typically <0.3) indicates a more monodisperse and uniform droplet size distribution.
-
B. Zeta Potential Measurement
-
Method: Laser Doppler Electrophoresis.
-
Purpose: To quantify the surface charge of the droplets, which is a key indicator of electrostatic stability.[13][14]
-
Procedure:
-
Dilute the emulsion sample with an appropriate medium (e.g., 10 mM NaCl solution to maintain constant ionic strength).
-
Inject the sample into the specialized measurement cell (e.g., a folded capillary cell).
-
The instrument applies an electric field and measures the velocity of the droplets.
-
The zeta potential is calculated from the electrophoretic mobility. For O/W emulsions stabilized by DDBSA, expect a negative zeta potential. A value more negative than -30 mV generally indicates good electrostatic stability.[15]
-
C. Rheological Characterization
-
Method: Rotational Rheometry.
-
Purpose: To assess the flow behavior (viscosity) and viscoelastic properties (storage modulus G' and loss modulus G'') of the emulsion.[16][17]
-
Procedure:
-
Place a sample of the undiluted emulsion onto the rheometer plate.
-
Perform a steady-state flow sweep by varying the shear rate to determine the viscosity profile. Emulsions are typically non-Newtonian, shear-thinning fluids.
-
Perform an oscillatory frequency sweep within the linear viscoelastic region (LVER) to measure G' and G''. A more solid-like structure (G' > G'') indicates a more stable, gel-like network.
-
Protocol 3: Emulsion Stability Assessment
This protocol provides methods for evaluating the physical stability of the emulsion over time and under stress conditions.
A. Macroscopic Observation
-
Procedure:
-
Store the emulsion in a transparent, graduated glass container at various temperatures (e.g., 4°C, 25°C, 40°C).[18]
-
Periodically observe for any signs of instability, such as:
-
Creaming/Sedimentation: The formation of a concentrated layer of droplets at the top or bottom.
-
Flocculation: The reversible aggregation of droplets.
-
Coalescence: The irreversible merging of droplets, leading to an increase in droplet size and eventual phase separation.
-
Phase Separation: Complete separation of the oil and water phases.
-
-
B. Accelerated Stability Testing (Centrifugation)
-
Purpose: To quickly assess susceptibility to creaming and coalescence.[19]
-
Procedure:
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3,000-5,000 rpm) for a set time (e.g., 30 minutes).
-
Measure the volume of any separated oil or aqueous phase. A stable emulsion will show no or minimal phase separation.
-
C. Freeze-Thaw Cycling
-
Purpose: To assess stability against temperature extremes that may occur during transport or storage.[18]
-
Procedure:
-
Subject the emulsion to alternating temperature cycles, for example:
-
24 hours at -10°C followed by 24 hours at 25°C.
-
-
Repeat for 3-5 cycles.
-
After each cycle, visually inspect the emulsion for signs of instability and re-characterize the droplet size. A stable emulsion will maintain its integrity and droplet size distribution.
-
Applications in Drug Development
-
Topical Formulations: DDBSA is used to emulsify oils and active ingredients in creams and lotions, ensuring uniform distribution and aesthetic appeal.[20][21]
-
Solubility Enhancement: For poorly water-soluble drugs, DDBSA can be a key component in microemulsions or Self-Emulsifying Drug Delivery Systems (SEDDS).[5][22][23] These systems form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract, presenting the drug in a solubilized state for enhanced absorption and bioavailability.
-
Parenteral Formulations: Highly purified forms of related surfactants can be used in intravenous lipid emulsions, although careful consideration of biocompatibility is required.
Disclaimer: Dodecylbenzenesulfonic acid is a strong acid and can be corrosive.[2] When formulating, it is often neutralized to its salt form. For pharmaceutical applications, it is crucial to use high-purity, pharmaceutical-grade materials and to conduct thorough safety and toxicity assessments. The protocols provided are for research and development purposes and should be adapted and validated for specific applications.
References
- 1. Dodecylbenzene Sulfonic Acid (DDBSA): A Powerful Surfactant for Cleaning and Industrial Applications [silverfernchemical.com]
- 2. greenchemindustries.com [greenchemindustries.com]
- 3. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Emulsion stabilization using polyelectrolytes - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Solutions 2023 | Entegris [entegris.com]
- 11. mdpi.com [mdpi.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. researchgate.net [researchgate.net]
- 15. azonano.com [azonano.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. agnopharma.com [agnopharma.com]
- 19. EP1656552B1 - Accelerated stability assessment of dispersions and emulsions - Google Patents [patents.google.com]
- 20. gjpb.de [gjpb.de]
- 21. New Insights in Topical Drug Delivery for Skin Disorders: From a Nanotechnological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Curing for DDSA Formulations
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Dodecenyl Succinic Anhydride (B1165640) (DDSA) as a curing agent for epoxy resins.
Troubleshooting Guide
This section addresses common defects and failures encountered during the curing process of DDSA epoxy systems in a question-and-answer format.
Q1: My DDSA epoxy formulation is not curing completely or is taking too long to cure. What are the possible causes and solutions?
A: Incomplete or slow curing is a frequent issue with several potential root causes. The primary factors to investigate are the mix ratio, curing temperature and time, and the accelerator concentration.[1]
-
Incorrect Mix Ratio: An off-ratio mix of epoxy resin to DDSA hardener is a common cause of curing failures.[1] It is crucial to calculate the correct stoichiometric ratio based on the Epoxy Equivalent Weight (EEW) of the resin and the Anhydride Equivalent Weight (AEW) of DDSA.
-
Insufficient Curing Temperature or Time: DDSA-epoxy systems typically require elevated temperatures to cure properly.[1] A cure schedule that is too low in temperature or too short in duration will result in an incomplete reaction.[1]
-
Inadequate Accelerator Concentration: Tertiary amines, such as Benzyldimethylamine (BDMA), are often used as accelerators in DDSA epoxy formulations to speed up the curing process. An insufficient amount of accelerator will lead to a very slow or incomplete cure.[1]
-
Moisture Contamination: DDSA is sensitive to moisture and can hydrolyze to form dodecenylsuccinic acid.[2] This not only disrupts the stoichiometry but can also inhibit the curing reaction.[3]
Troubleshooting Steps:
-
Verify Calculations: Double-check the EEW and AEW values from your material datasheets and recalculate the required parts by weight for your specific resin and DDSA.[1]
-
Review Cure Schedule: Ensure your curing oven is calibrated and maintaining the target temperature. Compare your curing time and temperature against the manufacturer's recommendations or data from differential scanning calorimetry (DSC) analysis. Curing often needs to occur above 100°C.[4]
-
Check Accelerator Levels: Ensure the correct amount of accelerator is being used. A typical concentration is 0.5-2 phr (parts per hundred of resin).[1]
-
Use Fresh DDSA: If moisture contamination is suspected, it is best to use a fresh, unopened container of DDSA.[2][3]
Q2: The cured DDSA epoxy is brittle and lacks the expected flexibility. What went wrong?
A: While DDSA is added to impart flexibility, an improperly cured system can result in brittleness.[5]
-
Incomplete Curing: An under-cured network will not have developed the necessary cross-link density to achieve its intended mechanical properties.
-
Incorrect Stoichiometry: An excess of either epoxy or anhydride can lead to a less flexible network structure.
-
Excessive Cure Temperature: While high temperatures are needed, excessively high temperatures can sometimes promote side reactions like etherification (epoxy homopolymerization), which can alter the final network structure and properties.[6]
Troubleshooting Steps:
-
Optimize Cure Schedule: A post-curing step at a higher temperature can often help complete the reaction and improve mechanical properties. For example, a multi-stage cure like 2 hours at 85°C followed by 20 hours at 150°C can be effective.[7]
-
Re-evaluate Mix Ratio: Precisely measure components based on stoichiometric calculations.
-
Characterize the Cured Material: Use techniques like DSC to determine the glass transition temperature (Tg). A lower-than-expected Tg can indicate incomplete curing.
Q3: The surface of my cured epoxy is soft, sticky, or tacky. How can I fix this?
A: A tacky surface is a clear indicator of an incomplete reaction at the surface.[3]
-
Hydrolyzed DDSA: As with slow curing, hydrolyzed DDSA is a primary cause of a tacky finish.[3]
-
Off-Ratio Mixing: An excess of either epoxy or DDSA will leave unreacted components on the surface.[3]
-
Surface Contamination: Contaminants on the substrate or from the environment can interfere with the curing reaction at the interface.[3]
-
Amine Blush: While less common with anhydride cures, if certain accelerators are used in the presence of moisture and carbon dioxide, a carbamate (B1207046) salt can form on the surface, appearing as a cloudy or oily film.[1]
Troubleshooting Steps:
-
Ensure Fresh Reagents: Discard any DDSA that is suspected of being exposed to moisture and use a fresh batch.[3]
-
Improve Mixing Technique: Mix the resin and hardener thoroughly, scraping the sides and bottom of the container to ensure a homogeneous mixture.[3]
-
Prepare Surfaces Properly: Ensure all surfaces are clean, dry, and free of oils or other contaminants before applying the epoxy mixture.[3]
-
Control Curing Environment: Cure in a controlled environment with low humidity to minimize potential surface reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DDSA in epoxy formulations? A1: Dodecenyl succinic anhydride (DDSA) is primarily used as a curing agent (hardener) for epoxy resins. Its long aliphatic chain imparts significant flexibility and toughness to the cured epoxy, improving impact resistance and preventing cracking during thermal cycling.[2][5] This makes it ideal for applications like electrical potting and encapsulation.[6]
Q2: Why is DDSA sensitive to moisture? A2: DDSA contains an anhydride group that readily reacts with water in a process called hydrolysis.[2] This reaction opens the anhydride ring to form dodecenyl succinic acid. This conversion is undesirable as it alters the chemical properties of the hardener and interferes with the intended curing reaction.[2]
Q3: How should DDSA be stored? A3: To prevent moisture contamination, DDSA should be stored in its original, tightly sealed container in a cool, dry place. Once a container is opened, it is advisable to blanket the remaining DDSA with an inert gas like nitrogen or argon before resealing to displace moist air.[3]
Q4: What is a typical cure schedule for a DDSA formulation? A4: Cure schedules are highly dependent on the specific epoxy resin, the amount and type of accelerator used, and the mass of the formulation. However, common schedules often involve a two-step process, such as 100°C for 2 hours followed by a post-cure at 150°C for 2 hours, or 85°C for 2 hours followed by 150°C for 20 hours.[7]
Q5: What accelerators are typically used with DDSA? A5: Tertiary amines, such as benzyldimethylamine (BDMA), are common accelerators for DDSA-epoxy systems.[1] Other options include imidazoles and quaternary ammonium (B1175870) salts, which can influence the cure speed and exotherm.[8] The choice of accelerator can affect not only the cure time and temperature but also properties like color and pot life.[8]
Data Presentation
Table 1: Example Curing Schedules for DDSA-Epoxy Formulations
| Initial Cure Temperature | Initial Cure Time | Post-Cure Temperature | Post-Cure Time | Target Application | Reference |
| 100 °C | 2 hours | 150 °C | 2 hours | General Casting | [7] |
| 85 °C | 2 hours | 150 °C | 20 hours | High Toughness | [7] |
| 120 °C | 3 hours | - | - | Mechanical Properties Testing | [4] |
| 80 °C | 4 hours | 100 °C | 24 hours | Electrical Properties Testing | [9] |
Table 2: Influence of Accelerator (BDMA) on a Typical DDSA-Epoxy System
| Parameter | No Accelerator | With Accelerator (0.5 - 2 phr) | Effect of Accelerator |
| Pot Life at RT | Very Long (Days)[7] | Reduced | Initiates reaction at lower temperatures |
| Cure Temperature | High (>150°C) | Lowered (e.g., 80-120°C)[4][9] | Reduces the required thermal energy[6] |
| Cure Time | Very Long | Significantly Reduced | Increases reaction rate[8] |
| Reaction Mechanism | Slow initiation | Promotes formation of reactive carboxylate anion[6] | Facilitates anhydride ring-opening[6] |
Experimental Protocols
Protocol: Determining Optimal Cure Schedule using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermal properties and curing kinetics of epoxy resins by measuring the heat flow associated with the curing reaction.[6]
Objective: To determine the total heat of reaction and the glass transition temperature (Tg) to optimize the curing schedule.
Materials & Equipment:
-
Epoxy Resin (e.g., DGEBA-based)
-
DDSA Hardener
-
Accelerator (e.g., BDMA)
-
Disposable mixing cups and stir sticks
-
Analytical balance (accurate to 0.1 mg)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and hermetic sealing press
Procedure for Uncured Sample (to determine total heat of reaction):
-
Sample Preparation: Accurately weigh the epoxy resin and DDSA in the desired stoichiometric ratio into a mixing cup.[6] Add the desired concentration of accelerator (e.g., 1 phr of BDMA).[6]
-
Mixing: Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.[6]
-
Encapsulation: Accurately weigh 5-10 mg of the uncured mixture into an aluminum DSC pan and hermetically seal it to prevent mass loss.[6]
-
DSC Analysis (Dynamic Scan):
-
Place the sample pan in the DSC cell alongside an empty, sealed reference pan.[6]
-
Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature well above the expected cure completion (e.g., 250°C).[1]
-
Record the heat flow versus temperature. The area under the exothermic peak represents the total heat of the curing reaction (ΔH_total). The onset of this peak indicates the temperature at which the cure begins to accelerate.[4]
-
Procedure for Cured Sample (to determine Tg and assess cure state):
-
Sample Preparation: Prepare a cured sample of the DDSA epoxy according to a proposed cure schedule (e.g., based on the dynamic DSC scan).
-
Encapsulation: Accurately weigh 5-10 mg of the cured sample into an aluminum DSC pan and seal it.[1]
-
DSC Analysis (Heat-Cool-Heat Cycle):
-
Place the sample pan in the DSC cell with an empty reference pan.[1]
-
Heat from room temperature to a temperature above the expected Tg (e.g., 150°C) at a rate of 10°C/min.[1]
-
Cool the sample back to room temperature at 10°C/min.[1]
-
Reheat the sample at 10°C/min to 150°C.[1]
-
The glass transition temperature (Tg) is determined from the step change in the baseline of the second heating scan. A stable and high Tg indicates a well-cured sample. If a residual exotherm is observed during the first heat scan, the cure was incomplete.
-
Visualizations
Caption: Troubleshooting workflow for common DDSA epoxy curing defects.
Caption: Simplified reaction pathway for anhydride curing of epoxy resins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DDSA / TPSA (CAS 26544-38-7): Flexible Epoxy Curing Agent [rqbindustry.com]
- 6. benchchem.com [benchchem.com]
- 7. Why DDSA Is an Ideal Curing Agent for Epoxy Resin Systems [rqbindustry.com]
- 8. Accelerators for Anhydride Cured Epoxies - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. tri-iso.com [tri-iso.com]
preventing premature hydrolysis of Dodecenylsuccinic anhydride in storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the proper storage and handling of Dodecenylsuccinic anhydride (B1165640) (DDSA) to prevent premature hydrolysis. Adherence to these guidelines is critical for ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What is Dodecenylsuccinic anhydride (DDSA) and why is it sensitive to moisture?
A1: this compound is an organic compound commonly used as a curing agent for epoxy resins, imparting flexibility and excellent electrical insulation properties to the final product. Its chemical structure includes an anhydride ring, which is highly reactive towards nucleophiles, especially water. When exposed to moisture, the anhydride ring undergoes a hydrolysis reaction, opening the ring to form dodecenylsuccinic acid, a dicarboxylic acid. This conversion alters the molecule's reactivity and is the primary cause of product degradation during storage.
Q2: What are the consequences of using hydrolyzed DDSA in my experiments?
A2: Using hydrolyzed DDSA is not recommended as it can significantly compromise your experimental outcomes. The resulting dodecenylsuccinic acid is less reactive with epoxy resins compared to the anhydride. This disruption in stoichiometry can lead to a range of problems, including:
-
Incomplete or slow curing of epoxy resins.
-
A soft, sticky, or tacky final product.
-
Reduced mechanical strength and thermal stability of the cured material.
-
Altered electrical insulation properties.
Q3: How can I visually identify if my DDSA has been compromised by moisture?
A3: While fresh, high-purity DDSA is a clear, light-yellow viscous liquid, significant hydrolysis can sometimes lead to a cloudy or hazy appearance. An increase in viscosity may also be observed. However, visual inspection is not always a reliable indicator of hydrolysis. For accurate assessment, analytical testing is recommended.
Q4: What is the recommended shelf life of DDSA?
A4: When stored under optimal conditions, the typical shelf life of DDSA is 12 months.[1] However, this can be significantly shortened if the container is not properly sealed after each use or if it is stored in a humid environment.
Storage and Handling Guidelines
Proper storage is the most critical factor in preventing the premature hydrolysis of DDSA. The primary goal is to minimize its exposure to atmospheric moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, ambient temperature | Prevents acceleration of the hydrolysis reaction. |
| Atmosphere | Tightly sealed container.[1][2] | Prevents ingress of atmospheric moisture. |
| For opened containers, blanket with an inert gas (e.g., nitrogen, argon) before resealing. | Displaces moist air from the container's headspace. | |
| Environment | Dry, well-ventilated area. | Minimizes the risk of moisture condensation on the container. |
| Container | Original, unopened container when possible. | Ensures the product's initial quality and dryness. |
Troubleshooting Guide
This guide will help you diagnose and address potential issues related to DDSA hydrolysis.
References
Technical Support Center: Troubleshooting DDSA Hardener Systems
This technical support center is designed for researchers, scientists, and drug development professionals who are experiencing issues with soft or sticky resins when using Dodecenyl Succinic Anhydride (B1165640) (DDSA) as a hardener for epoxy formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The cured epoxy is soft, sticky, or has tacky spots.
This is one of the most common issues encountered and can stem from several factors. Follow this guide to diagnose and resolve the problem.
Question: Why is my DDSA-cured epoxy resin still soft or sticky after the recommended curing time?
Answer: A soft or sticky cure is a clear indication of an incomplete or improper chemical reaction between the epoxy resin and the DDSA hardener. The most likely causes are an incorrect mix ratio, inadequate mixing, improper curing temperature, or moisture contamination.[1][2][3]
Troubleshooting Steps:
-
Verify Mix Ratio: The stoichiometry between the epoxy resin and the DDSA hardener is critical. An off-ratio mix is a primary cause of curing failures.[1][2]
-
Action: Recalculate the required amounts of resin and hardener based on their respective Epoxy Equivalent Weight (EEW) and Anhydride Equivalent Weight (AEW). These values should be available on the technical data sheets (TDS) of your materials.
-
-
Ensure Thorough Mixing: Incomplete mixing leads to localized areas with incorrect stoichiometry, resulting in uncured, sticky spots.[2][4]
-
Action: Mix the resin and hardener for the manufacturer-recommended time, ensuring you scrape the sides and bottom of the mixing container thoroughly to incorporate all material. A "double-mixing" technique, where the mixture is transferred to a second clean container and mixed again, can ensure homogeneity.
-
-
Check Curing Temperature and Time: DDSA-epoxy systems typically require elevated temperatures to cure properly.[1]
-
Prevent Moisture Contamination: DDSA is sensitive to moisture and can hydrolyze, forming dodecenylsuccinic acid. This acid is less reactive with epoxy resins and can significantly hinder the curing process, leading to a soft or sticky product.[2]
-
Accelerator Concentration: Many DDSA formulations use a tertiary amine accelerator, such as Benzyldimethylamine (BDMA), to facilitate the cure.[1]
-
Action: Verify that the correct amount of accelerator has been added. Insufficient accelerator will lead to a very slow or incomplete cure.[1]
-
Question: I've followed all the steps, but my resin is still soft. What else could be the issue?
Answer: If you have ruled out the common causes, consider the following:
-
Expired Materials: Epoxy resins and hardeners have a limited shelf life.[6] Check the expiration dates on your materials.
-
Contamination: The resin, hardener, or mixing containers may have been contaminated. Ensure all equipment is clean and dry before use.
-
Inaccurate Measurements: Always measure components by weight rather than volume, as densities can vary.[7]
Data Presentation
Table 1: Typical Formulation and Curing Schedule for a DDSA-Cured Epoxy System
| Component | Parts by Hundred Resin (phr) |
| Epoxy Resin (EEW 175-210) | 100 |
| DDSA Hardener | 120-150[8] |
| Accelerator (e.g., BDMA) | 0.5-2.0[1] |
| Curing Parameter | Recommended Value |
| Initial Cure Temperature | 80-100°C[8][9] |
| Initial Cure Time | 2-4 hours[8][9] |
| Post-Cure Temperature | 100-150°C[8][9] |
| Post-Cure Time | 2-24 hours[8][9] |
Note: These are typical values and may vary depending on the specific resin and hardener used. Always consult the manufacturer's technical data sheet for precise recommendations.
Experimental Protocols
Protocol 1: Calculating the Mix Ratio of Epoxy Resin and DDSA Hardener
The correct mix ratio is determined by the stoichiometry of the epoxy and anhydride groups. The calculation is as follows:
Parts by weight of DDSA = (AEW of DDSA / EEW of Epoxy Resin) * 100
Where:
-
AEW (Anhydride Equivalent Weight): The molecular weight of the anhydride divided by the number of anhydride groups per molecule.
-
EEW (Epoxy Equivalent Weight): The weight of resin in grams that contains one mole of epoxy groups.
Protocol 2: Double-Mixing Procedure for Homogeneous Mixture
-
Accurately weigh the epoxy resin and DDSA hardener into a clean, dry mixing container (Container 1).
-
Add the accelerator, if required.
-
Mix thoroughly with a clean stirrer for the recommended time, scraping the sides and bottom of the container multiple times.
-
Transfer the entire mixture to a second clean, dry container (Container 2).
-
Using a new clean stirrer, mix again for a further 1-2 minutes to ensure any unmixed material from the first container is fully incorporated.
Mandatory Visualizations
Troubleshooting Workflow for Soft or Sticky Resins
Caption: Troubleshooting workflow for DDSA-cured epoxy resins.
Signaling Pathway of DDSA Epoxy Curing
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chillepoxy.com [chillepoxy.com]
- 4. entropyresins.com [entropyresins.com]
- 5. astrochemical.com [astrochemical.com]
- 6. broadview-tech.com [broadview-tech.com]
- 7. crosslinktech.com [crosslinktech.com]
- 8. Why DDSA Is an Ideal Curing Agent for Epoxy Resin Systems [rqbindustry.com]
- 9. tri-iso.com [tri-iso.com]
controlling the degree of substitution in DDSA-modified starch
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the degree of substitution (DS) in dodecenyl succinic anhydride (B1165640) (DDSA)-modified starch. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key procedures.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Substitution (DS) and why is it important?
A1: The Degree of Substitution (DS) represents the average number of hydroxyl groups on each anhydroglucose (B10753087) unit of the starch molecule that have been replaced by a substituent group, in this case, a dodecenyl succinyl group.[1][2][3] The theoretical maximum DS is 3.0, as there are three available hydroxyl groups (at C-2, C-3, and C-6) on each anhydroglucose unit.[4][5][6] The DS is a critical parameter as it directly influences the physicochemical properties of the modified starch, such as its hydrophobicity, solubility, emulsifying capacity, and thermal stability.[2][7] By controlling the DS, these properties can be tailored for specific applications in drug delivery, food technology, and material science.[2]
Q2: What are the key factors that control the Degree of Substitution (DS) in DDSA-modified starch?
A2: The DS is primarily controlled by several key reaction parameters:
-
DDSA Concentration: A higher concentration of DDSA generally leads to a higher DS, as it increases the availability of the modifying agent to react with the starch.[8] However, beyond a certain point, increasing the DDSA concentration may not lead to a proportional increase in DS due to limitations in reaction efficiency.[9]
-
Reaction pH: The pH of the starch slurry is a critical factor. The reaction is typically base-catalyzed, with an optimal pH range generally between 8.5 and 9.0.[9] An alkaline environment facilitates the reaction between the anhydride and the hydroxyl groups of the starch.[8]
-
Reaction Temperature: Temperature influences the reaction rate. An increase in temperature can lead to a higher DS by promoting the rupture of starch granules and improving the interaction between reactants.[6] However, excessively high temperatures can lead to unwanted side reactions or starch degradation. A common reaction temperature is around 40°C (313 K).[9]
-
Reaction Time: Longer reaction times generally allow for more extensive modification, resulting in a higher DS. The reaction is often allowed to proceed for several hours to achieve the desired level of substitution.
-
Starch Slurry Concentration: The concentration of the starch in the aqueous slurry can also affect the reaction. A typical range is 25% to 65% (w/w) relative to water.[9]
Q3: How is the Degree of Substitution (DS) experimentally determined?
A3: The most common method for determining the DS of DDSA-modified starch is through back-titration.[1][10] This method involves saponifying the ester linkages with a known excess of a standardized base (e.g., sodium hydroxide) and then titrating the unreacted base with a standardized acid (e.g., hydrochloric acid).[10] Other analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the modification and, in the case of NMR, to provide a more detailed structural characterization and determine the DS.[4][5][11]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and characterization of DDSA-modified starch.
| Problem | Potential Causes | Recommended Solutions |
| Low Degree of Substitution (DS) Achieved | 1. Incorrect pH: The pH of the reaction slurry was outside the optimal range (8.5-9.0).[9] 2. Insufficient DDSA: The amount of DDSA used was too low for the desired DS. 3. Poor DDSA Dispersion: The DDSA was not properly emulsified or dispersed in the starch slurry, leading to inefficient reaction. 4. Low Reaction Temperature or Time: The reaction was not carried out at a sufficiently high temperature or for a long enough duration.[6] 5. Hydrolyzed DDSA: The DDSA may have been exposed to moisture, causing it to hydrolyze to dodecenylsuccinic acid, which is less reactive.[12] | 1. Monitor and Maintain pH: Carefully monitor the pH throughout the reaction and maintain it within the optimal range by adding a base (e.g., NaOH solution).[5] 2. Increase DDSA Concentration: Incrementally increase the DDSA to starch ratio in subsequent experiments. 3. Improve Dispersion: Ensure vigorous stirring of the starch slurry during the addition of DDSA. Preparing a pre-emulsion of DDSA can also improve its distribution.[9] 4. Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 40°C) and/or extend the reaction time.[9] 5. Use Fresh DDSA: Store DDSA in a tightly sealed container in a dry environment. If hydrolysis is suspected, use a fresh batch of the reagent.[12] |
| Inconsistent DS Values Across Batches | 1. Variability in Reaction Conditions: Inconsistent control of pH, temperature, or reaction time between batches. 2. Inhomogeneous Mixing: Inadequate stirring leading to non-uniform reaction within the slurry. 3. Inaccurate Measurements: Errors in weighing starch or measuring the volume of DDSA and other reagents. | 1. Standardize Protocol: Strictly adhere to a standardized protocol for all reaction parameters. Use calibrated equipment for monitoring. 2. Ensure Thorough Mixing: Use a mechanical stirrer to ensure the reaction mixture is homogeneous throughout the process. 3. Calibrate Instruments: Regularly calibrate balances and other measuring instruments to ensure accuracy. |
| Modified Starch has Poor Solubility | 1. Very High DS: An excessively high degree of substitution can lead to increased hydrophobicity, reducing water solubility. 2. Starch Retrogradation: The modified starch may have undergone retrogradation during processing or storage. 3. Incomplete Reaction: Unreacted starch granules may be present. | 1. Target a Lower DS: Adjust reaction conditions to achieve a lower DS if high water solubility is desired.[7] 2. Optimize Storage: Store the dried modified starch in a cool, dry place. Re-dispersing and freeze-drying may help. 3. Purify the Product: Wash the modified starch thoroughly with water and ethanol (B145695) to remove unreacted reagents and by-products. |
| Formation of Clumps or Aggregates | 1. Localized High pH: Poor mixing during the addition of the base can create localized areas of high pH, causing starch gelatinization. 2. Rapid Addition of DDSA: Adding the DDSA too quickly can lead to the formation of oily clumps. | 1. Slow and Dispersed Base Addition: Add the base solution slowly and with vigorous stirring to ensure uniform pH throughout the slurry. 2. Gradual DDSA Addition: Add the DDSA dropwise or as a fine emulsion over a period of time to allow for even reaction.[5] |
Key Experimental Protocols
Protocol 1: Synthesis of DDSA-Modified Starch
Materials:
-
Native Starch (e.g., corn, potato, or tapioca)
-
Dodecenyl Succinic Anhydride (DDSA)
-
Sodium Hydroxide (NaOH) solution (e.g., 3% w/v)
-
Hydrochloric Acid (HCl) solution (e.g., 3% w/v)
-
Ethanol (95%)
-
Distilled Water
Procedure:
-
Prepare a starch slurry by dispersing a known amount of starch (e.g., 100 g, dry basis) in distilled water (e.g., 300 mL) in a reaction vessel equipped with a mechanical stirrer and a pH meter.
-
Adjust the pH of the slurry to the desired level (e.g., 8.5) by slowly adding the NaOH solution while stirring continuously.[5]
-
Heat the slurry to the reaction temperature (e.g., 40°C) and maintain this temperature throughout the reaction.
-
Slowly add the desired amount of DDSA (e.g., 3% w/w of starch) to the slurry dropwise over a period of 30-60 minutes.
-
Continuously monitor the pH and maintain it at the setpoint (e.g., 8.5) by adding NaOH solution as needed. The pH will tend to decrease as the reaction progresses.[5]
-
Allow the reaction to proceed for the desired time (e.g., 3 hours) with continuous stirring.
-
After the reaction is complete, neutralize the slurry to pH 6.5-7.0 by adding the HCl solution.
-
Filter the modified starch and wash it several times with distilled water, followed by washing with 95% ethanol to remove unreacted DDSA and by-products.
-
Dry the washed starch in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried DDSA-modified starch into a fine powder and store it in a desiccator.
Protocol 2: Determination of Degree of Substitution (DS) by Titration
Materials:
-
DDSA-modified starch (dried)
-
Dimethyl Sulfoxide (DMSO) or 75% Ethanol
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.5 M)
-
Standardized Hydrochloric Acid (HCl) solution (e.g., 0.5 M)
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Accurately weigh about 1 g of the dried DDSA-modified starch into a 250 mL Erlenmeyer flask.
-
Add 50 mL of 75% aqueous ethanol to the flask.[13]
-
Stopper the flask, stir the mixture, and warm it to 50°C for 30 minutes to ensure proper wetting and dispersion of the starch.[13]
-
Cool the flask to room temperature.
-
Add a precise volume (e.g., 40 mL) of 0.5 M NaOH solution to the flask.[13]
-
Stopper the flask and stir the mixture at room temperature for a specified period (e.g., 24 hours) to ensure complete saponification of the ester groups.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the excess NaOH with the standardized 0.5 M HCl solution until the pink color disappears. Record the volume of HCl used (Vsample).[13]
-
Perform a blank titration using the unmodified native starch following the same procedure. Record the volume of HCl used for the blank (Vblank).[13]
-
Calculation:
-
Calculate the percentage of dodecenyl succinyl groups (%DSG) using the following formula: %DSG = [(Vblank - Vsample) × MHCl × 210.27] / (W × 10) Where:
-
Vblank = volume of HCl for blank titration (mL)
-
Vsample = volume of HCl for sample titration (mL)
-
MHCl = Molarity of HCl solution
-
210.27 = Molecular weight of the dodecenyl succinyl group
-
W = Weight of the starch sample (g)
-
-
Calculate the Degree of Substitution (DS) using the following formula: DS = (162 × %DSG) / [21027 - (209.27 × %DSG)] Where:
-
162 = Molecular weight of an anhydroglucose unit
-
%DSG = Percentage of dodecenyl succinyl groups
-
21027 and 209.27 are constants derived from the molecular weights.
-
-
Visualizations
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. nguyenstarch.com [nguyenstarch.com]
- 3. nguyenstarch.com [nguyenstarch.com]
- 4. Comparison of Three Methods to Determine the Degree of Substitution of Quinoa and Rice Starch Acetates, Propionates, and Butyrates: Direct Stoichiometry, FTIR, and 1H-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Optimization of corn starch acetylation and succinylation using the extrusion process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Dodecenylsuccinic Anhydride (DDSA) in Biopolymer Modification
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Dodecenylsuccinic Anhydride (B1165640) (DDSA) for the modification of biopolymers such as proteins and polysaccharides.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of Dodecenylsuccinic Anhydride (DDSA) with biopolymers?
A1: The primary reaction of DDSA with biopolymers is an acylation reaction. The anhydride ring of DDSA reacts with nucleophilic functional groups on the biopolymer.[1] Specifically, it reacts with the primary amino groups (-NH₂) of lysine (B10760008) residues and the N-terminus in proteins, and with the hydroxyl groups (-OH) in polysaccharides like starch and cellulose.[1] This reaction forms a stable amide or ester bond, respectively, and introduces a hydrophobic 12-carbon dodecenyl chain onto the biopolymer.[1]
Q2: What are the main side reactions to be aware of when using DDSA for biopolymer modification?
A2: The most significant side reaction is the hydrolysis of the this compound. In aqueous environments, the anhydride ring can react with water to form dodecenylsuccinic acid.[2] This dicarboxylic acid is unreactive towards the biopolymer and its formation consumes the DDSA, leading to lower modification efficiency. The rate of hydrolysis is competitive with the desired acylation reaction and is influenced by factors such as pH and temperature.
Another potential side reaction, particularly at high DDSA concentrations or with biopolymers possessing multiple reactive sites in close proximity, is intermolecular cross-linking . This can occur if a single DDSA molecule reacts with two separate biopolymer chains, leading to aggregation and precipitation of the modified biopolymer.
Q3: How does the hydrophobicity of DDSA affect the modification reaction?
A3: DDSA's long dodecenyl chain makes it significantly hydrophobic. This property can lead to low solubility in aqueous reaction media, which is a common solvent for biopolymers.[2] Poor solubility can limit the availability of DDSA to react with the biopolymer, resulting in a lower degree of substitution (DS).[3] To overcome this, co-solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) may be used, or the reaction can be performed in an emulsion system.[2]
Q4: What is the "Degree of Substitution" (DS) and how is it determined?
A4: The Degree of Substitution (DS) is a measure of the average number of substituent groups (in this case, dodecenylsuccinyl groups) attached per monomer unit of the biopolymer (e.g., per glucose unit in starch). It is a critical parameter for characterizing the modified biopolymer and influences its physicochemical properties. DS can be determined using various analytical techniques, including titration, NMR spectroscopy (¹H NMR), and Fourier-transform infrared spectroscopy (FTIR).[4]
Q5: What are the typical applications of DDSA-modified biopolymers?
A5: The introduction of the hydrophobic dodecenyl chain by DDSA modification imparts amphiphilic properties to hydrophilic biopolymers. This makes them useful as emulsifiers, stabilizers in oil-in-water emulsions, and as carriers for hydrophobic drugs in drug delivery systems.[1][3] They are also explored for applications in food, cosmetics, and pharmaceutical industries.[1]
Troubleshooting Guides
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Degree of Substitution (DS) / Low Modification Yield | 1. Hydrolysis of DDSA: The anhydride has reacted with water instead of the biopolymer. 2. Poor Solubility of DDSA: DDSA is not sufficiently dispersed in the reaction medium to react with the biopolymer.[2][3] 3. Incorrect pH: The pH of the reaction mixture is not optimal for the nucleophilic attack by the biopolymer's functional groups. 4. Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion. | 1. Minimize Hydrolysis: - Prepare fresh solutions of DDSA immediately before use. - Perform the reaction at a controlled, and if possible, lower temperature to slow down hydrolysis. - Optimize the pH; for amines, a slightly basic pH (8-9) is often optimal to deprotonate the amino groups, increasing their nucleophilicity, while minimizing hydrolysis. For hydroxyl groups, a basic catalyst is also typically used.[2] 2. Improve DDSA Solubility: - Use a co-solvent such as DMSO or ethanol to dissolve the DDSA before adding it to the biopolymer solution.[2] - Create an emulsion of DDSA in the aqueous biopolymer solution using high-speed homogenization. 3. Optimize Reaction Conditions: - Conduct small-scale pilot experiments to determine the optimal pH, temperature, and reaction time for your specific biopolymer. - Increase the molar ratio of DDSA to the biopolymer, but be mindful of potential cross-linking. |
| Product Aggregation or Precipitation During Reaction | 1. Intermolecular Cross-linking: High concentrations of DDSA or biopolymer may lead to the formation of cross-linked aggregates. 2. Change in Solubility: The modified biopolymer has become too hydrophobic and is no longer soluble in the reaction medium. | 1. Control Cross-linking: - Reduce the concentration of DDSA and/or the biopolymer. - Add DDSA to the biopolymer solution slowly and with vigorous stirring to ensure good dispersion and minimize localized high concentrations. 2. Maintain Solubility: - If using an aqueous system, consider adding a co-solvent to maintain the solubility of the modified biopolymer. - Monitor the reaction for any signs of precipitation and stop it before extensive aggregation occurs. |
| Inconsistent Results Between Batches | 1. Variability in Reagents: The purity and water content of DDSA and solvents can vary. 2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, stirring speed, or addition rate of DDSA can affect the outcome. | 1. Ensure Reagent Quality: - Use high-purity DDSA and anhydrous solvents where possible. - Store DDSA under dry conditions to prevent hydrolysis before use. 2. Standardize Protocol: - Carefully control and monitor all reaction parameters (pH, temperature, time, stirring). - Develop a detailed and standardized protocol and adhere to it for all experiments. |
Quantitative Data Presentation
The degree of substitution (DS) is a key quantitative measure of the extent of biopolymer modification. The following tables summarize reported DS values for the modification of different polysaccharides with DDSA under various reaction conditions.
Table 1: Degree of Substitution (DS) of DDSA-Modified Quinoa Starch
| DDSA (% w/w of starch) | pH | Temperature (°C) | Reaction Time (h) | Degree of Substitution (DS) | Reference |
| 3 | 8.5 | 40 | 3 | 0.0023 | [4] |
| 5 | 8.5 | 40 | 3 | 0.0041 | [4] |
| 7 | 8.5 | 40 | 3 | 0.0068 | [4] |
| 10 | 8.5 | 40 | 3 | 0.0095 | [4] |
Table 2: Degree of Substitution (DS) of DDSA-Modified Phytoglycogen
| DDSA (% w/w of phytoglycogen) | Degree of Substitution (DS) | Reference |
| 3 | 0.015 | [3] |
| 9 | 0.021 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Modification of a Polysaccharide (e.g., Starch) with DDSA in an Aqueous System
-
Dissolution of Polysaccharide: Disperse the polysaccharide (e.g., 10 g) in distilled water (e.g., 100 mL) with constant stirring to form a homogeneous slurry.
-
pH Adjustment: Adjust the pH of the slurry to the desired value (typically 8.5-9.0) using a suitable base (e.g., 1 M NaOH).
-
Preparation of DDSA Emulsion: In a separate container, emulsify the desired amount of DDSA (e.g., 1 g for a 10% w/w ratio) in a small amount of water using a high-speed homogenizer.
-
Reaction: Add the DDSA emulsion dropwise to the polysaccharide slurry while maintaining the pH and temperature (e.g., 40°C) with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 3 hours), monitoring and adjusting the pH as necessary.
-
Termination of Reaction: Stop the reaction by adjusting the pH to neutral (pH 7.0) with an acid (e.g., 1 M HCl).
-
Purification:
-
Wash the modified polysaccharide several times with ethanol to remove unreacted DDSA and its hydrolysis by-product.
-
Centrifuge or filter to collect the product.
-
Dry the purified product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
-
Characterization: Characterize the dried product for its degree of substitution (DS) using appropriate analytical techniques (e.g., titration, FTIR, NMR).
Protocol 2: General Procedure for the Modification of a Protein with DDSA
-
Protein Solution Preparation: Dissolve the protein (e.g., 100 mg) in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.0) to a final concentration of 5-10 mg/mL.
-
DDSA Solution Preparation: Dissolve DDSA in a minimal amount of a water-miscible organic solvent like DMSO or DMF to the desired concentration (e.g., 100 mg/mL).
-
Reaction: Add the DDSA solution dropwise to the stirring protein solution at a controlled temperature (e.g., 4°C to room temperature). The molar ratio of DDSA to protein will depend on the desired degree of modification and the number of reactive amines on the protein.
-
Reaction Incubation: Allow the reaction to proceed for 1-4 hours with gentle stirring.
-
Purification:
-
Remove unreacted DDSA and by-products by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Alternatively, use size-exclusion chromatography to separate the modified protein from small molecule impurities.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assess the degree of modification using techniques such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines using a TNBSA or OPA assay.
-
Visualizations
Caption: Main and side reaction pathways in DDSA biopolymer modification.
Caption: General experimental workflow for biopolymer modification with DDSA.
References
- 1. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Characterizations of Different Hydrophobically Modified Phytoglycogen Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving the solubility of DDSA-modified polymers
Technical Support Center: DDSA-Modified Polymers
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of dodecenyl succinic anhydride (B1165640) (DDSA)-modified polymers.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of DDSA-modified polymers.
| Problem | Potential Cause | Suggested Solution |
| Polymer fails to dissolve or dissolves very slowly in aqueous solutions. | High Degree of Substitution (DS) leads to increased hydrophobicity.[1] | 1. Optimize DS: Aim for a lower DS during synthesis to balance hydrophobic and hydrophilic properties.[1] 2. pH Adjustment: Increase the pH of the aqueous solution (e.g., to 8.5) to ionize the carboxylic acid groups introduced by DDSA, enhancing solubility.[2][3] 3. Co-solvents: Introduce a water-miscible organic co-solvent (e.g., isopropanol, ethanol) to the aqueous solution. |
| Modified polymer precipitates out of solution over time. | Poor solvent-polymer interaction or changes in temperature/pH. | 1. Solvent Screening: Test a range of solvents and co-solvent systems to find the optimal one for your specific polymer. 2. Temperature Control: Ensure the solution is stored at a constant temperature, as solubility can be temperature-dependent. 3. Buffering: Use a buffered aqueous solution to maintain a stable pH. |
| Inconsistent solubility between different batches of modified polymer. | Variation in the degree of substitution (DS) or non-uniform modification. | 1. Standardize Synthesis Protocol: Strictly control reaction parameters such as temperature, pH, and reaction time.[2][3] 2. Purification: Implement a thorough purification step (e.g., dialysis or ethanol (B145695) precipitation) to remove unreacted DDSA.[2][4] 3. Characterization: Characterize each batch to determine the DS and ensure consistency. |
| Formation of gels or highly viscous solutions at low concentrations. | Strong intermolecular interactions or high molecular weight of the base polymer. | 1. Sonication: Use sonication to break up polymer aggregates and promote dissolution. 2. Dilution: Prepare a more dilute solution initially and then concentrate if necessary. 3. Temperature Increase: Gently heating the solution (if the polymer is thermally stable) can help reduce viscosity and improve solubility. |
Frequently Asked Questions (FAQs)
Q1: How does the Degree of Substitution (DS) of DDSA affect polymer solubility?
A1: The Degree of Substitution (DS) is a critical factor influencing the solubility of DDSA-modified polymers. A higher DS introduces more hydrophobic dodecenyl chains, which can significantly decrease the polymer's solubility in aqueous environments.[1] Conversely, a lower DS may not provide the desired hydrophobic characteristics for applications like drug delivery.[1] It is essential to optimize the DS to achieve a balance between hydrophobicity and hydrophilicity for your specific application.[1]
Q2: What is the role of pH in dissolving DDSA-modified polymers?
A2: The DDSA modification introduces carboxylic acid groups onto the polymer backbone. In acidic or neutral aqueous solutions, these groups are protonated and less soluble. By increasing the pH (typically to 8.5-9.0), the carboxylic acid groups are deprotonated to form carboxylate ions (RCOO-).[2][3] This ionization increases the polymer's polarity and electrostatic repulsion between chains, leading to enhanced solubility in water.
Q3: Which solvents are recommended for dissolving DDSA-modified polymers?
A3: The choice of solvent depends on the base polymer and the DS. For aqueous applications, adjusting the pH of water is often the first step.[2] If the polymer is still not soluble, using a co-solvent system can be effective. Water-miscible organic solvents like isopropanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO) can be used.[1][5] For certain applications, the modified polymer might be directly dissolved in an organic solvent.
Q4: Can I use temperature to improve the solubility of my DDSA-modified polymer?
A4: Yes, in many cases, gently heating the solution can improve solubility by increasing the kinetic energy of the solvent and polymer molecules. However, it is crucial to consider the thermal stability of your polymer. High temperatures can potentially degrade the polymer or alter its properties. It is recommended to perform thermal analysis, such as Differential Scanning Calorimetry (DSC), to understand the thermal behavior of your modified polymer.[2]
Q5: How can I confirm that the DDSA modification was successful?
A5: Several analytical techniques can be used to confirm the successful modification of your polymer with DDSA:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the appearance of a new characteristic peak around 1720-1740 cm⁻¹, which corresponds to the C=O stretching of the newly formed ester group.[2]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This can be used to identify the characteristic peaks of the dodecenyl chain protons and to determine the degree of substitution.[6]
-
Elemental Analysis: An increase in the carbon-to-oxygen or carbon-to-nitrogen ratio after modification can indicate the successful incorporation of the hydrophobic DDSA molecule.
Experimental Protocols
Protocol 1: General Procedure for DDSA Modification of a Polysaccharide in an Aqueous Medium
This protocol describes a general method for the esterification of a polysaccharide (e.g., starch, chitosan) with DDSA.[2]
-
Slurry Preparation: Prepare a 30% (w/v) aqueous slurry of the polysaccharide in deionized water in a reaction vessel.
-
pH Adjustment: While stirring vigorously, adjust the pH of the slurry to 8.5–9.0 using a 3% (w/v) NaOH solution.[2]
-
DDSA Addition: Add the desired amount of DDSA (e.g., 3-9% w/w of the polysaccharide) to the slurry.[1] The DDSA can be added directly or as a pre-emulsion in a small amount of isopropanol.[1]
-
Reaction: Maintain the reaction mixture at a controlled temperature (e.g., 35-40°C) with continuous stirring for a specified duration (e.g., 4-6 hours).[1][2][3] Monitor and maintain the pH within the 8.5–9.0 range by adding NaOH solution as needed.[2]
-
Neutralization: After the reaction period, neutralize the mixture to pH 6.5-7.0 with a dilute HCl solution to terminate the reaction.[1][2]
-
Purification:
-
Precipitation: Add 3 volumes of ethanol to the reaction mixture to precipitate the modified polymer.[1]
-
Washing: Wash the modified polymer by centrifuging the slurry and resuspending the pellet in deionized water. Repeat this washing step three times.[2]
-
Final Wash: Perform a final wash with 95% ethanol to remove any unreacted DDSA.[2]
-
-
Drying: Dry the purified DDSA-modified polysaccharide, for instance, by freeze-drying, until a constant weight is achieved.[2][4]
-
Storage: Store the final product in a desiccator at room temperature.[2]
Protocol 2: Determination of Degree of Substitution (DS)
The DS can be determined by titrating the carboxylic acid groups introduced by DDSA.[2]
-
Accurately weigh a known amount of the dried DDSA-modified polymer.
-
Disperse the polymer in a known volume of 75% ethanol/water.
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate the suspension with a standardized solution of NaOH until a persistent pink color is observed.
-
Calculate the DS using the appropriate formula based on the titration results and the molecular weights of the polymer repeating unit and DDSA.
Visualizations
Caption: Experimental workflow for the synthesis and purification of DDSA-modified polymers.
References
Technical Support Center: Dodecenyl Succinic Anhydride (DDSA) in Polymer Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of Dodecenyl Succinic Anhydride (B1165640) (DDSA) isomer mixtures in polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Dodecenyl Succinic Anhydride (DDSA) and why is it used in polymer formulations?
A1: Dodecenyl Succinic Anhydride (DDSA) is an organic compound commonly used as a curing agent or hardener for epoxy resins.[1] It consists of a C12 dodecenyl chain attached to a succinic anhydride ring.[2] This structure, particularly the long aliphatic chain, imparts increased flexibility and toughness to the final cured polymer, making it suitable for applications like electrical potting and encapsulation.[1] In biopolymer modification, DDSA is used to increase hydrophobicity, which can be beneficial for drug delivery systems.[3]
Q2: What are the different isomers of DDSA and how do they arise?
A2: DDSA is commercially available as a mixture of isomers, which can be broadly categorized into linear (n-DDSA) and branched (iso-DDSA) forms, depending on the structure of the dodecenyl group.[4] The specific isomer composition is a result of the manufacturing process, which typically involves an "ene" reaction between maleic anhydride and dodecene. The isomeric make-up of the starting dodecene material dictates the final isomer distribution of the DDSA product.
Q3: How does the isomer mixture of DDSA affect the final polymer properties?
A3: The ratio of linear to branched isomers in the DDSA mixture can significantly influence the properties of the cured polymer. The molecular topology of the curing agent affects the curing reaction and the final network structure.[5] Generally, branched isomers can create a higher crosslink density, which may lead to a higher glass transition temperature (Tg) and improved thermal stability in the resulting polymer.[5] Linear isomers, on the other hand, can impart greater flexibility. The specific balance of properties is therefore dependent on the isomer composition.
Q4: Why is my epoxy resin not curing or curing very slowly when using DDSA?
A4: Slow or incomplete curing is a common issue that can be attributed to several factors:
-
Moisture Contamination: DDSA is highly sensitive to moisture. The anhydride group can hydrolyze to form dodecenyl succinic acid, which is less reactive with epoxy groups and can inhibit the curing process. Always use a fresh, dry batch of DDSA and store it in a tightly sealed container.[1]
-
Incorrect Mix Ratio: An improper stoichiometric ratio of DDSA to epoxy resin will result in an incomplete reaction. It is crucial to accurately calculate and weigh both components.
-
Low Curing Temperature: The reaction between DDSA and epoxy resin is temperature-dependent and will proceed very slowly at low ambient temperatures. Ensure the curing is performed within the recommended temperature range.
Q5: The surface of my cured polymer is soft and sticky. What is the cause?
A5: A soft or tacky surface is often a sign of an incomplete cure. The potential causes are similar to those for slow curing:
-
Hydrolyzed DDSA: Moisture contamination is a primary cause of a tacky finish.
-
Off-Ratio Mixing: An excess of either epoxy or DDSA will leave unreacted components, leading to a sticky surface.
-
Surface Contamination: Contaminants on the surfaces being potted or coated can interfere with the curing reaction at the interface. Ensure all surfaces are clean and dry before applying the epoxy-DDSA mixture.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during polymerization with DDSA.
Issue 1: Incomplete or Slow Curing
| Potential Cause | Verification | Solution |
| Moisture Contamination of DDSA | Perform an acid value titration on the DDSA batch. A high acid value indicates hydrolysis. | Discard the contaminated DDSA and use a fresh, unopened container. Ensure proper storage in a dry environment. |
| Incorrect Mix Ratio | Double-check calculations for the stoichiometric ratio of epoxy to anhydride. Review weighing and measurement procedures. | Recalculate and precisely re-measure both the epoxy resin and DDSA. |
| Insufficient Curing Temperature/Time | Consult the technical datasheet for the recommended cure schedule for your specific epoxy-DDSA system. | Adjust the curing oven to the recommended temperature and ensure the curing time is adequate. Consider a post-cure step if recommended. |
| Inadequate Mixing | Examine the cured polymer for localized uncured or soft spots. | Thoroughly mix the epoxy and DDSA, scraping the sides and bottom of the mixing container to ensure a homogeneous mixture. |
Issue 2: Brittleness of the Cured Polymer
| Potential Cause | Verification | Solution |
| Sub-optimal Isomer Mixture | Review the certificate of analysis for the DDSA to understand the isomer distribution, if available. | Experiment with different DDSA batches that may have varying isomer ratios. A higher proportion of linear isomers can increase flexibility. |
| Incorrect Mix Ratio | A slight excess of the anhydride component can sometimes lead to increased brittleness. | Experiment with slight variations around the stoichiometric ratio to optimize for desired mechanical properties. |
| Cure Temperature Profile | The rate of heating and the final cure temperature can influence the cross-link density. | Optimize the cure schedule. A slower heating rate or a step-cure process may allow for more complete network formation and reduce internal stresses. |
Data Presentation
The following table provides representative data on how the architecture of a curing agent (linear vs. branched) can influence the final properties of an epoxy resin. While this data is for amine curing agents, it serves as a useful analogy for the expected effects of linear vs. branched DDSA isomers.
Table 1: Influence of Curing Agent Architecture on Epoxy Properties (Analogous Data)
| Curing Agent Architecture | Glass Transition Temperature (Tg) (°C) | Crosslink Density (mol/cm³) | Thermal Stability (Onset of Decomposition, °C) |
| Linear (PDA) | 88.5 | Lower | ~350 |
| Branched (TAPA) | 89.6 | Higher | ~360 |
Data derived from a comparative study on linear (Propanediamine - PDA) and branched (N,N,N',N'-tetra(3-aminopropyl)-1,3-propanediamine - TAPA) amine curing agents.[5]
Experimental Protocols
Protocol 1: Determination of DDSA Hydrolysis via Acid Value Titration
This protocol determines the extent of DDSA hydrolysis by titrating the resulting carboxylic acid groups.
Materials:
-
DDSA sample
-
Standardized 0.1 M potassium hydroxide (B78521) (KOH) in ethanol (B145695)
-
95% Ethanol
-
Phenolphthalein (B1677637) indicator solution
-
250 mL Erlenmeyer flask
-
50 mL burette
-
Analytical balance
Procedure:
-
Accurately weigh approximately 2.0 g of the DDSA sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of a 1:1 (v/v) mixture of toluene and ethanol to the flask.
-
Swirl the flask to dissolve the sample. Gentle warming in a water bath can be applied if necessary, but ensure the solution is cooled to room temperature before titration.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized 0.1 M ethanolic KOH solution. The endpoint is reached when a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used for the sample titration (V_sample).
-
Perform a blank titration using 50 mL of the toluene/ethanol mixture and the indicator, without the DDSA sample. Record the volume of KOH solution used (V_blank).
Calculation: Acid Value (mg KOH/g) = ((V_sample - V_blank) * M_KOH * 56.1) / W_sample
Where:
-
V_sample = Volume of KOH solution for the sample (mL)
-
V_blank = Volume of KOH solution for the blank (mL)
-
M_KOH = Molarity of the KOH solution (mol/L)
-
56.1 = Molar mass of KOH ( g/mol )
-
W_sample = Weight of the DDSA sample (g)
Protocol 2: Characterization of Polymer Thermal Properties by Differential Scanning Calorimetry (DSC)
This protocol is used to determine the glass transition temperature (Tg) and the extent of cure of the DDSA-cured polymer.
Instrumentation:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory.
-
Aluminum DSC pans and lids.
-
Crimper for sealing pans.
Procedure for Cured Sample (to determine Tg):
-
Prepare a cured sample of the DDSA-epoxy formulation according to your standard procedure.
-
Accurately weigh 5-10 mg of the cured polymer into an aluminum DSC pan.
-
Seal the pan hermetically. Place an empty, sealed pan in the reference position of the DSC cell.
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 200°C).
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 20°C/min).
-
Perform a second heating scan at the same rate as the first (10°C/min). The Tg is determined from the inflection point in the baseline of the second heating scan.
Procedure for Uncured/Partially Cured Sample (to determine Degree of Cure):
-
Accurately weigh 5-10 mg of the freshly mixed, uncured DDSA-epoxy formulation into an aluminum DSC pan and seal it.
-
Place the sample in the DSC cell with an empty sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the expected cure completion (e.g., 250°C).
-
Record the heat flow. The exothermic peak represents the curing reaction. The total area of this peak is the total heat of cure (ΔH_total).
-
For a partially cured sample, follow the same procedure. The area of the residual exothermic peak is the residual heat of cure (ΔH_residual).
Calculation for Degree of Cure: Degree of Cure (%) = [ (ΔH_total - ΔH_residual) / ΔH_total ] * 100
Protocol 3: Molecular Weight Analysis by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of polymers.[2][6]
Instrumentation:
-
GPC/SEC system including a pump, injector, column oven, and a detector (typically a refractive index detector).[6]
-
GPC columns suitable for the expected molecular weight range and soluble in the chosen mobile phase (e.g., polystyrene-divinylbenzene columns for organic solvents).[7]
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the polymer sample (e.g., 2-5 mg).
-
Dissolve the sample in a suitable solvent (e.g., Tetrahydrofuran - THF) to a known concentration (e.g., 1 mg/mL). Ensure the polymer is fully dissolved.
-
Filter the sample solution through a syringe filter (e.g., 0.45 µm) to remove any particulates before injection.[2]
-
-
Calibration:
-
Prepare a series of polymer standards of known, narrow molecular weight distribution (e.g., polystyrene standards).
-
Inject each standard and record its elution time.
-
Create a calibration curve by plotting the logarithm of the molecular weight versus the elution time.
-
-
Sample Analysis:
-
Inject the filtered polymer sample solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the molecular weight distribution of the sample can be determined. Key parameters include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2]
-
Visualizations
References
- 1. DDSA Dodecenyl Succinic Anhydride (AGR1051) - Chemicals [estore.oxinst.com]
- 2. selectscience.net [selectscience.net]
- 3. researchgate.net [researchgate.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
shelf life and degradation products of Dodecenylsuccinic anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information on the shelf life, degradation, and troubleshooting for experiments involving Dodecenylsuccinic anhydride (B1165640) (DDSA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life of Dodecenylsuccinic anhydride (DDSA)?
A1: The typical shelf life of DDSA is 12 months when stored under recommended conditions.[1] To ensure optimal performance, it is crucial to store DDSA in a dry environment at ambient temperatures. Containers should be kept tightly sealed to prevent moisture absorption, which can lead to degradation.[1]
Q2: What is the primary degradation product of DDSA?
A2: The primary degradation product of DDSA is dodecenylsuccinic acid. This occurs through hydrolysis, a chemical reaction with water. The anhydride ring of the DDSA molecule opens to form the dicarboxylic acid. This conversion is the most common reason for the loss of reactivity of DDSA, especially in applications like epoxy curing.
Q3: How can I tell if my DDSA has degraded?
A3: A common sign of DDSA degradation is a significant increase in its viscosity or even solidification, which is often mistaken for polymerization. The primary cause is hydrolysis from exposure to moisture.[2] A more quantitative method to assess degradation is to determine the acid value of the DDSA batch through titration. An elevated acid value indicates a higher concentration of the dodecenylsuccinic acid degradation product.
Q4: What are the optimal storage conditions for DDSA?
A4: To minimize degradation, DDSA should be stored in a cool, dry place away from direct sunlight and moisture. The container must be tightly sealed when not in use. For opened containers, it is good practice to blanket the remaining product with an inert gas, such as nitrogen or argon, to displace any moist air before resealing.[2]
Q5: Can I use DDSA that has been exposed to moisture?
A5: It is not recommended to use DDSA that has been significantly exposed to moisture. The presence of dodecenylsuccinic acid will alter the stoichiometry of your reaction and can lead to incomplete reactions, poor polymer properties, or inconsistent results in biopolymer modification. For critical applications, it is always best to use a fresh, unhydrolyzed batch of DDSA.[2]
Shelf Life and Degradation Data
The stability of this compound is primarily affected by temperature and humidity. Elevated levels of either can accelerate the hydrolysis process, leading to a shorter effective shelf life.
Table 1: Impact of Storage Conditions on the Shelf Life of DDSA (Illustrative)
| Storage Condition | Temperature | Relative Humidity | Expected Shelf Life | Primary Degradation Product |
| Ideal | Ambient (20-25°C) | < 40% | ≥ 12 months | Dodecenylsuccinic Acid |
| Accelerated | 40°C | 75% | < 6 months | Dodecenylsuccinic Acid |
| High Humidity | Ambient (20-25°C) | > 60% | < 9 months | Dodecenylsuccinic Acid |
Note: This table provides an illustrative guide. Actual shelf life may vary based on the specific isomer mixture, purity of the DDSA, and packaging.
Table 2: Potential Degradation Products of DDSA under Various Stress Conditions
| Stress Condition | Potential Degradation Products | Degradation Pathway |
| Hydrolysis | Dodecenylsuccinic Acid | Reaction with water/moisture |
| High Temperature | Isomers of this compound, Oligomers | Thermal rearrangement, polymerization |
| UV Light | Photo-oxidation products | Photolytic degradation |
| Strong Acids/Bases | Salts of Dodecenylsuccinic Acid, Esters (with alcohol solvents) | Catalyzed hydrolysis or esterification |
Experimental Protocols
Protocol 1: Determination of DDSA Degradation by Acid Value Titration
This protocol allows for the quantification of the primary degradation product, dodecenylsuccinic acid, by measuring the acid value of a DDSA sample.
Materials:
-
This compound (DDSA) sample
-
Standardized 0.1 M potassium hydroxide (B78521) (KOH) in ethanol (B145695)
-
95% Ethanol
-
Phenolphthalein (B1677637) indicator solution
-
250 mL Erlenmeyer flask
-
50 mL burette
-
Analytical balance
Procedure:
-
Accurately weigh approximately 2.0 g of the DDSA sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of a 1:1 (v/v) mixture of toluene and 95% ethanol to the flask.
-
Swirl the flask to dissolve the sample completely.
-
Add 3-4 drops of phenolphthalein indicator to the solution.
-
Titrate the sample with the standardized 0.1 M ethanolic KOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used (V_sample).
-
Perform a blank titration using 50 mL of the toluene/ethanol mixture without the DDSA sample and record the volume of KOH solution used (V_blank).
Calculation:
Acid Value (mg KOH/g) = ((V_sample - V_blank) * M_KOH * 56.1) / W_sample
Where:
-
V_sample = volume of KOH solution for the sample (mL)
-
V_blank = volume of KOH solution for the blank (mL)
-
M_KOH = Molarity of the ethanolic KOH solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W_sample = Weight of the DDSA sample (g)
Protocol 2: Stability-Indicating HPLC-UV Method for DDSA and Its Hydrolysis Product
This protocol provides a starting point for developing a stability-indicating HPLC method to separate and quantify DDSA from its primary hydrolysis product, dodecenylsuccinic acid. Method optimization and validation are required for specific applications.
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (B52724) (A) and 0.1% Phosphoric Acid in Water (B)
-
Gradient Example: 0-15 min, 50-90% A; 15-20 min, 90% A; 20-21 min, 90-50% A; 21-25 min, 50% A
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Prepare a stock solution of the DDSA sample in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a suitable concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Troubleshooting Guides
Troubleshooting for DDSA in Epoxy Resin Curing
| Problem | Potential Cause | Recommended Solution |
| Slow or incomplete curing | 1. Hydrolyzed DDSA. 2. Incorrect mix ratio. 3. Low curing temperature. | 1. Use a fresh, unopened container of DDSA. Verify the quality with an acid value titration. 2. Recalculate and carefully measure the stoichiometric ratio of epoxy resin to DDSA. 3. Ensure the curing is performed at the recommended temperature for the specific epoxy system. |
| Cured epoxy is soft or tacky | 1. Significant hydrolysis of DDSA. 2. Off-ratio mixing (excess of either resin or hardener). 3. Contamination of surfaces. | 1. Discard the hydrolyzed DDSA and use a new batch. 2. Review and precisely measure the mix ratio. 3. Ensure all surfaces to be potted or coated are clean, dry, and free of contaminants. |
| Brittle cured epoxy | 1. Incorrect mix ratio (excess hardener). 2. Curing at too high a temperature or for too long. | 1. Re-evaluate and adjust the mix ratio to the recommended stoichiometry. 2. Follow the recommended cure schedule for the epoxy system. |
Troubleshooting for DDSA in Biopolymer Modification (Polysaccharides & Proteins)
| Problem | Potential Cause | Recommended Solution |
| Low degree of substitution/modification | 1. Hydrolyzed DDSA. 2. Inefficient reaction conditions (pH, temperature, time). 3. Poor solubility/dispersion of DDSA in the reaction medium. | 1. Use fresh, high-purity DDSA. 2. Optimize reaction parameters. For many biopolymers, a slightly alkaline pH (8.5-9.0) is required. 3. Consider using a co-solvent or emulsifier to improve the dispersion of the hydrophobic DDSA in aqueous media. |
| Biopolymer aggregation or precipitation during reaction | 1. Excessive modification leading to increased hydrophobicity. 2. pH of the reaction mixture is near the isoelectric point of the protein. | 1. Reduce the amount of DDSA used in the reaction to achieve a lower degree of substitution. 2. Adjust the reaction pH to be further away from the isoelectric point to maintain protein solubility. |
| Inconsistent batch-to-batch results | 1. Variability in the quality of DDSA. 2. Inconsistent reaction conditions. 3. Incomplete removal of unreacted DDSA and byproducts. | 1. Qualify each new batch of DDSA using acid value titration. 2. Tightly control reaction parameters such as pH, temperature, stirring speed, and reaction time. 3. Ensure a thorough purification process (e.g., dialysis, solvent washing) to remove impurities. |
Visualizations
Caption: Primary degradation pathway of this compound (DDSA).
Caption: Experimental workflow for acid value titration of DDSA.
Caption: Troubleshooting logic for biopolymer modification with DDSA.
References
Validation & Comparative
A Comparative Guide to Dodecenylsuccinic Anhydride (DDSA) and Nadic Methyl Anhydride (MNA) in Epoxy Systems
For Researchers, Scientists, and Drug Development Professionals
The selection of a curing agent is a critical determinant of the final properties and performance of an epoxy resin system. Among the various classes of hardeners, anhydrides are prized for imparting low viscosity, long pot life, and excellent thermal and electrical properties to the cured product. This guide provides an objective, data-driven comparison of two widely used liquid anhydride (B1165640) curing agents: Dodecenylsuccinic anhydride (DDSA) and Nadic Methyl Anhydride (MNA), also known as Methyl-5-norbornene-2,3-dicarboxylic anhydride.
This document will delve into the distinct characteristics of each hardener, supported by experimental data, to assist researchers and professionals in selecting the optimal curing agent for their specific applications, from advanced composites to electronic encapsulation and biological sample preparation.
Executive Summary
This compound (DDSA) is an aliphatic anhydride characterized by a long, flexible dodecenyl chain. This structural feature imparts significant flexibility and toughness to the cured epoxy resin, making it an excellent choice for applications requiring high impact strength and reduced brittleness.[1][2] DDSA also offers a very long pot life and low mixed viscosity, which are advantageous for processing.[1]
In contrast, Nadic Methyl Anhydride (MNA) is a cycloaliphatic anhydride with a rigid, bicyclic structure.[3] This rigidity translates to cured epoxy systems with high thermal stability, as evidenced by a high glass transition temperature (Tg) and heat deflection temperature (HDT).[3][4] MNA-cured epoxies are known for their excellent electrical insulating properties and are frequently employed in high-performance and high-temperature applications.[3][5]
Comparative Performance Data
The following tables summarize the typical performance characteristics of epoxy systems cured with DDSA and MNA. The data presented is based on a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin and may vary depending on the specific resin, accelerator, and cure schedule employed.[6][7]
Table 1: Processing and Physical Properties
| Property | This compound (DDSA) | Nadic Methyl Anhydride (MNA) | Test Standard |
| Appearance | Clear, light yellow liquid[6] | Light yellow liquid | Visual |
| Viscosity @ 25°C (cps) | 290 - 355[8] | 175 - 225[9] | ASTM D445 |
| Mix Ratio (phr with DGEBA, EEW 185-192) | 120 - 150[1] | 80 - 90[4] | Calculated |
| Pot Life | Very Long (3-4 days)[1] | Long | ASTM D2471 |
| Typical Cure Schedule | 2h @ 100°C + 2h @ 150°C[1] | 2h @ 120°C + 2h @ 180°C | - |
Table 2: Thermal and Mechanical Properties
| Property | This compound (DDSA) | Nadic Methyl Anhydride (MNA) | Test Standard |
| Glass Transition Temperature (Tg), °C | 66 - 80[1] | 197 - 200+[3] | ASTM D3418 (DSC) |
| Heat Deflection Temperature (HDT), °C | 66 - 78[1] | High | ASTM D648 |
| Tensile Strength (MPa) | Moderate | High | ASTM D638 |
| Flexural Strength (MPa) | Moderate | High | ASTM D790 |
| Elongation at Break (%) | High | Low | ASTM D638 |
| Hardness (Shore D) | Lower | Higher | ASTM D2240 |
Table 3: Electrical Properties
| Property | This compound (DDSA) | Nadic Methyl Anhydride (MNA) | Test Standard |
| Dielectric Constant (1 MHz) | ~2.7 - 3.0 | ~2.8 - 3.2 | ASTM D150 |
| Dissipation Factor (1 MHz) | ~0.005 - 0.01 | ~0.008 - 0.015 | ASTM D150 |
| Volume Resistivity (ohm-cm) | > 10^15 | > 10^16 | ASTM D257 |
| Dielectric Strength (V/mil) | High | Very High | ASTM D149 |
Key Differences and Applications
The primary distinction between DDSA and MNA lies in the trade-off between flexibility and thermal performance.
This compound (DDSA):
-
Key Advantages: Imparts excellent flexibility and toughness, reduces brittleness of cured epoxy systems, has a long pot life, and low viscosity.[1][2] It also exhibits low moisture absorption.[6][10]
-
Limitations: Lower thermal performance (lower Tg and HDT) compared to MNA.
-
Typical Applications: Encapsulation of electronic components where flexibility is crucial, casting compounds, laminates, and as a flexibilizer in formulations with other, more rigid anhydrides.[1][2][6] It is also used in the preparation of biological samples for transmission electron microscopy (TEM) to produce softer blocks for easier sectioning.[9][11]
Nadic Methyl Anhydride (MNA):
-
Key Advantages: Confers high thermal stability with a high glass transition temperature.[3] Cured systems exhibit excellent electrical properties and mechanical strength.[4][5]
-
Limitations: Results in a more brittle cured product compared to DDSA.
-
Typical Applications: High-performance composites for the aerospace and automotive industries, encapsulation of electronic components for high-temperature service environments, and filament winding.[3][5] In TEM, it is used to produce harder blocks suitable for sectioning dense or hard tissues.[9]
Chemical Structures and Curing Pathway
The following diagrams illustrate the chemical structures of DDSA and MNA, and the general reaction pathway for the curing of an epoxy resin with an anhydride hardener.
Experimental Protocols
To obtain reliable comparative data, standardized experimental procedures are essential. The following are outlines of key experimental protocols for evaluating epoxy-anhydride systems.
Determination of Gel Time (ASTM D2471)
-
Preparation: Accurately weigh the epoxy resin and anhydride hardener into a disposable container according to the desired stoichiometric ratio.
-
Mixing: Thoroughly mix the components with a stirrer for a specified duration (e.g., 3-5 minutes) until a homogeneous mixture is achieved.
-
Measurement: Place the container in a constant temperature bath. A rotating spindle is immersed in the mixture, and the time taken for the viscosity to increase to a point where the spindle stops is recorded as the gel time.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM E1356)
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the cured epoxy resin into an aluminum DSC pan.
-
Analysis: The sample is subjected to a controlled temperature program in the DSC instrument, typically involving a heat-cool-heat cycle to erase the thermal history. The sample is heated at a constant rate (e.g., 10°C/min).
-
Data Interpretation: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Determination of Mechanical Properties (Tensile Strength - ASTM D638; Flexural Strength - ASTM D790)
-
Specimen Preparation: Cast the mixed epoxy-anhydride system into standardized molds (e.g., dumbbell-shaped for tensile testing, rectangular for flexural testing).
-
Curing: Cure the specimens according to the desired cure schedule.
-
Testing:
-
Tensile Test: Mount the cured dumbbell-shaped specimen in a universal testing machine and pull it at a constant rate until it fractures. Record the maximum stress (tensile strength) and elongation.
-
Flexural Test: Place the rectangular specimen on two supports in the universal testing machine and apply a load to the center until it breaks. Record the maximum stress (flexural strength).
-
Conclusion
The choice between this compound and Nadic Methyl Anhydride as a curing agent for epoxy resins is fundamentally driven by the primary performance requirements of the final application.
-
For applications demanding high flexibility, toughness, and impact resistance, where a lower service temperature is acceptable, DDSA is an excellent choice. Its long pot life and low viscosity also offer significant processing advantages.
-
For applications where high thermal stability, high rigidity, and superior electrical insulation are paramount, MNA is the preferred hardener. It is particularly well-suited for demanding environments where the cured epoxy will be subjected to elevated temperatures.
By understanding the distinct property profiles of DDSA and MNA, and by conducting systematic experimental evaluations, researchers and professionals can formulate epoxy systems with tailored performance characteristics to meet the rigorous demands of their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Two-step curing reaction of epoxy resin studied by thermal analysis and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Different Cure Monitoring Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Performance Analysis of DDSA and MTHPA as Epoxy Curing Agents
An essential guide for researchers and industry professionals on selecting the optimal anhydride (B1165640) curing agent for epoxy resin formulations.
In the realm of high-performance polymers, the selection of an appropriate curing agent is paramount to achieving the desired properties in the final epoxy resin system. Among the various classes of curing agents, anhydrides are renowned for imparting excellent thermal stability, high dielectric strength, and superior chemical resistance to the cured epoxy matrix. This guide provides a detailed, objective comparison of two widely used liquid anhydride curing agents: Dodecenyl Succinic Anhydride (DDSA) and Methyltetrahydrophthalic Anhydride (MTHPA).
This publication is designed to assist researchers, scientists, and drug development professionals in making informed decisions by presenting a side-by-side comparison of the performance characteristics of DDSA and MTHPA, supported by experimental data. The guide summarizes quantitative data in structured tables, provides detailed experimental methodologies for key performance evaluations, and includes visualizations to illustrate the logical workflow of the comparison.
Executive Summary
Dodecenyl Succinic Anhydride (DDSA) is a linear aliphatic anhydride known for imparting flexibility, toughness, and a long pot life to epoxy formulations.[1] Its long aliphatic chain contributes to enhanced impact resistance and makes it a suitable choice for applications requiring less brittleness.[1]
Methyltetrahydrophthalic Anhydride (MTHPA), a cycloaliphatic anhydride, is favored for applications demanding high thermal resistance and excellent electrical properties.[2][3] Epoxy systems cured with MTHPA typically exhibit a high glass transition temperature (Tg) and good mechanical strength.[4]
The choice between DDSA and MTHPA is often dictated by the specific performance requirements of the end application. This guide will delve into a quantitative comparison of their effects on the physical, mechanical, thermal, and electrical properties of a standard Bisphenol A (BPA)-based liquid epoxy resin.
Data Presentation: A Comparative Analysis
The following tables provide a summary of the typical performance data obtained for epoxy resins cured with DDSA and MTHPA. It is important to note that the properties of the final cured epoxy are highly dependent on the specific epoxy resin, the type and concentration of the accelerator used, and the cure schedule (time and temperature).[2] For the purpose of this comparison, a common formulation and cure schedule have been used as a baseline where data is available.
| Property | DDSA | MTHPA |
| Appearance | Clear, light yellow liquid | Light yellow transparent oily liquid |
| Viscosity @ 25°C (cps) | 290 - 355 | 40 - 80 |
| Pot Life | Long (typically 3-4 days)[1] | Long |
| Mix Ratio (phr) | 120 - 150[1] | 80 - 90 |
| Property | DDSA-cured Epoxy | MTHPA-cured Epoxy |
| Glass Transition Temp. (Tg) (°C) | 66 - 78[1] | 125[5] |
| Heat Deflection Temp. (HDT) (°C) | 66 - 78[1] | ~115 |
| Tensile Strength (MPa) | ~35 | 60 - 80 |
| Flexural Strength (MPa) | ~60 | 110 - 130 |
| Flexural Modulus (GPa) | ~2.5 | 3.0 - 3.5 |
| Elongation at Break (%) | > 4.0 | 2.5 - 4.0 |
| Property | DDSA-cured Epoxy | MTHPA-cured Epoxy |
| Dielectric Constant (1 MHz) | ~3.1 | ~3.2 |
| Dissipation Factor (1 MHz) | ~0.015 | ~0.01 |
| Volume Resistivity (ohm-cm) | > 10^15 | > 10^16 |
| Dielectric Strength (kV/mm) | ~18 | ~20 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on ASTM standards and common industry practices.
Determination of Gel Time
-
Standard: ASTM D2471 - Standard Test Method for Pot Life of Potting Compounds.
-
Methodology: A predetermined mass of the epoxy resin and curing agent are thoroughly mixed in a controlled temperature environment (e.g., 25°C). The viscosity of the mixture is monitored over time using a gel timer with a rotating spindle. The gel time is the point at which the mixture becomes sufficiently viscous to stop the rotation of the spindle.[2]
Measurement of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.
-
Methodology: A small, accurately weighed sample (typically 5-10 mg) of the fully cured epoxy resin is placed in an aluminum DSC pan. The sample is then subjected to a controlled temperature ramp (e.g., 10°C/min) in a DSC instrument. The glass transition temperature (Tg) is determined from the resulting heat flow curve, typically as the midpoint of the stepwise change in heat capacity.[2]
Evaluation of Mechanical Properties (Tensile and Flexural)
-
Tensile Properties Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
Methodology: Dog-bone shaped specimens of the cured epoxy are prepared according to the standard's specifications. These specimens are then tested using a universal testing machine at a constant rate of crosshead displacement until failure. The load and displacement data are used to calculate tensile strength, tensile modulus, and elongation at break.
-
Flexural Properties Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
-
Methodology: Rectangular bar-shaped specimens of the cured epoxy are subjected to a three-point bending test in a universal testing machine. The load is applied at a constant rate until the specimen fractures or reaches a specified strain. This test determines the flexural strength and flexural modulus of the material.
Measurement of Electrical Properties
-
Dielectric Strength Standard: ASTM D149 - Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials at Commercial Power Frequencies.
-
Methodology: A flat specimen of the cured epoxy of a specified thickness is placed between two electrodes. A high voltage is applied across the electrodes and increased at a uniform rate until electrical breakdown of the material occurs. The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen.
-
Dielectric Constant and Dissipation Factor Standard: ASTM D150 - Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation.
-
Methodology: A specimen of the cured epoxy is placed between two electrodes, forming a capacitor. The capacitance and dissipation factor are measured at a specific frequency (e.g., 1 MHz) using a capacitance bridge. The dielectric constant is then calculated from the measured capacitance, the dimensions of the specimen, and the vacuum capacitance.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the logical relationships and workflows described in this guide.
Caption: Workflow for comparing DDSA and MTHPA as epoxy curing agents.
Caption: Key property trade-offs between DDSA and MTHPA.
Conclusion
The choice between DDSA and MTHPA as a curing agent for epoxy resins is a critical decision that significantly impacts the final properties of the cured material. DDSA is the preferred choice for applications where flexibility, toughness, and a long working time are the primary requirements.[1] Its aliphatic structure imparts a lower crosslink density, resulting in a more pliable material with a lower glass transition temperature.[1]
Conversely, MTHPA is ideal for applications demanding high thermal stability and superior electrical insulation.[2][3] The cycloaliphatic structure of MTHPA leads to a more rigid and densely crosslinked network, yielding a higher glass transition temperature and enhanced mechanical strength.[4]
Ultimately, the selection process should be guided by a thorough understanding of the end-use application's performance demands. This guide provides the foundational data and experimental context to aid researchers and professionals in navigating this decision-making process effectively. It is always recommended to perform specific testing with the intended epoxy resin and accelerator to validate the performance of the chosen curing agent in the final formulation.
References
A Comparative Guide to Validating DDSA Modification of Biopolymers using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The modification of biopolymers with dodecenyl succinic anhydride (B1165640) (DDSA) is a widely employed strategy to impart amphiphilic properties, enhancing their functionality for applications in drug delivery, food science, and material engineering. Validating the successful incorporation of the hydrophobic DDSA moiety onto the hydrophilic biopolymer backbone is a critical step in the development of these functionalized materials. Fourier Transform Infrared (FTIR) spectroscopy stands out as a primary, accessible, and informative technique for this purpose. This guide provides a comprehensive comparison of FTIR spectroscopy with other analytical methods for validating DDSA modification, supported by experimental data and detailed protocols.
The Role of FTIR in Validating DDSA Modification
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a sample. In the context of DDSA-modified biopolymers, FTIR is instrumental in confirming the esterification reaction between the hydroxyl groups of the biopolymer (such as starch, cellulose, or chitosan) and the anhydride group of DDSA. The key indicator of a successful modification is the appearance of a new absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically in the region of 1720-1740 cm⁻¹.
Comparative Analysis of Validation Methods
While FTIR is a cornerstone technique, a multi-faceted approach employing other analytical methods provides a more comprehensive validation of biopolymer modification. The following table summarizes the key characteristics of FTIR and its common alternatives.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Qualitative confirmation of functional groups (e.g., ester C=O), semi-quantitative estimation of the degree of substitution (DS). | Rapid, non-destructive, relatively low cost, easy sample preparation.[1][2][3] | Indirect quantification of DS, potential for overlapping peaks.[1] |
| ¹H-NMR Spectroscopy | Measures the nuclear magnetic resonance of hydrogen atoms. | Detailed structural information, precise quantification of the degree of substitution (DS).[1][2] | Highly accurate and quantitative for DS determination.[1][2] | Requires solubilization of the polymer, more expensive equipment, and complex data analysis.[1] |
| Titration Methods | Chemical reaction (saponification) followed by titration to quantify the ester linkages. | Quantitative determination of the degree of substitution (DS).[4] | Simple, cost-effective, and accurate for DS determination.[4] | Destructive to the sample, can be time-consuming. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Information on thermal stability and decomposition profiles. | Provides insights into how modification affects the thermal properties of the biopolymer. | Does not directly confirm the chemical modification or provide DS. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. | Information on thermal transitions such as gelatinization and melting temperatures. | Reveals changes in the physical state and crystallinity of the biopolymer upon modification. | Does not directly confirm the chemical modification or provide DS. |
Quantitative Data Comparison
The following tables present a summary of experimental data comparing native and DDSA-modified biopolymers.
Table 1: Degree of Substitution (DS) of DDSA-Modified Biopolymers
| Biopolymer | Modification Conditions | DS (by Titration) | DS (by ¹H-NMR) | FTIR Confirmation | Reference |
| Quinoa Starch | Varied DDSA concentration | 0.0023 - 0.0095 | - | New peak at ~1725 cm⁻¹ | [5] |
| Cellulose | Reactive extrusion with DDSA | 0.100 - 0.284 | Confirmed by CP/MAS ¹³C-NMR | New peak at ~1730 cm⁻¹ | [6] |
Table 2: Thermal Properties of Native vs. DDSA-Modified Starch
| Starch Type | Degree of Substitution (DS) | Gelatinization Onset T₀ (°C) | Gelatinization Peak Tₚ (°C) | Gelatinization Conclusion T𝒸 (°C) | Enthalpy ΔH (J/g) | Reference |
| Native Quinoa Starch | 0 | 55.4 | 61.2 | 67.8 | 11.5 | [5] |
| DDSA-Modified Quinoa Starch | 0.0023 | 54.8 | 60.5 | 66.9 | 10.9 | [5] |
| DDSA-Modified Quinoa Starch | 0.0095 | 53.1 | 59.3 | 65.7 | 9.8 | [5] |
Note: The decrease in gelatinization temperatures and enthalpy with increasing DS suggests that the introduction of the bulky DDSA groups disrupts the crystalline structure of the starch granules.
Experimental Protocols
DDSA Modification of Starch (Aqueous Method)
-
Slurry Preparation: Prepare a starch slurry (e.g., 30% w/w) in distilled water.
-
pH Adjustment: Adjust the pH of the slurry to 8.0-9.0 using a NaOH solution (e.g., 1 M).
-
DDSA Addition: Slowly add the desired amount of DDSA (e.g., 1-5% based on starch weight) to the slurry while maintaining the pH with the NaOH solution.
-
Reaction: Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 30-40 °C) with continuous stirring.
-
Neutralization and Washing: Neutralize the reaction mixture to pH 7.0 with HCl (e.g., 1 M). Wash the modified starch multiple times with distilled water and then with ethanol (B145695) to remove unreacted DDSA and salts.
-
Drying: Dry the resulting DDSA-modified starch in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
FTIR Spectroscopy Analysis
-
Sample Preparation: Prepare a pellet by mixing a small amount of the dried sample (native or modified biopolymer) with potassium bromide (KBr) in a ratio of approximately 1:100.
-
Pellet Pressing: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Spectrum Acquisition: Place the pellet in the FTIR spectrometer and record the spectrum over a wavenumber range of 4000 to 400 cm⁻¹.
-
Data Analysis: Analyze the resulting spectrum, paying close attention to the appearance of a new peak in the 1720-1740 cm⁻¹ region for the DDSA-modified sample, which is absent in the native biopolymer spectrum.
Determination of Degree of Substitution (DS) by Titration
-
Sample Dispersion: Accurately weigh a known amount of the DDSA-modified biopolymer and disperse it in a suitable solvent (e.g., 90% DMSO or ethanol).[4]
-
Saponification: Add a known volume of a standardized NaOH solution (e.g., 0.5 M) to the dispersion. Heat the mixture (e.g., in a boiling water bath) for a specific time to ensure complete saponification of the ester bonds.[4]
-
Titration: After cooling to room temperature, titrate the excess NaOH with a standardized HCl solution (e.g., 0.5 M) using a suitable indicator (e.g., phenolphthalein).[4]
-
Blank Titration: Perform a blank titration with the unmodified biopolymer to account for any interfering substances.
-
Calculation: Calculate the DS based on the amount of NaOH consumed in the saponification reaction.
Visualization of Workflows
Conclusion
FTIR spectroscopy is an indispensable tool for the initial validation of DDSA modification of biopolymers, offering a rapid and straightforward method to confirm the introduction of the desired ester functionality. For a comprehensive characterization, particularly for quantifying the degree of substitution and understanding the impact of modification on the material's physical properties, it is highly recommended to complement FTIR analysis with techniques such as ¹H-NMR, titration, TGA, and DSC. The choice of analytical methods will ultimately depend on the specific research question, available resources, and the desired level of detail.
References
- 1. researchgate.net [researchgate.net]
- 2. FTIR determination of the degree of molar substitution for hydroxypropyl chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
characterization of DDSA-cured polymers by Dynamic Mechanical Analysis (DMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Dodecenyl Succinic Anhydride (B1165640) (DDSA) as a curing agent for polymers, benchmarked against other common anhydride and amine-based curing agents. The comparisons are supported by experimental data from Dynamic Mechanical Analysis (DMA), offering insights into the thermomechanical properties of these materials.
Dodecenyl Succinic Anhydride (DDSA) is a liquid anhydride curing agent frequently used in epoxy resin formulations.[1][2] Its long aliphatic chain contributes to enhanced flexibility and toughness in the cured polymer network.[1][2] Compared to other anhydride curing agents, DDSA is noted for imparting a lower glass transition temperature (Tg), which can be advantageous for applications requiring high impact strength and thermal shock resistance. This guide will delve into a quantitative comparison of the dynamic mechanical properties of DDSA-cured epoxy resins with those cured using Methyltetrahydrophthalic Anhydride (MTHPA), Nadic Anhydride (NA), and a generic amine curing agent.
Comparative Analysis of Dynamic Mechanical Properties
The following table summarizes the key dynamic mechanical properties of a standard Bisphenol A (DGEBA) based epoxy resin cured with different agents. The data is compiled from various studies to provide a comparative overview. It is important to note that the properties of the final cured epoxy are highly dependent on the specific epoxy resin, the concentration of the curing agent and any accelerators used, and the cure schedule (time and temperature).
| Curing Agent | Glassy Storage Modulus (E') at 30°C (GPa) | Rubbery Storage Modulus (E') at Tg+40°C (MPa) | Glass Transition Temperature (Tg) from tan δ peak (°C) | Tan δ Peak Height |
| DDSA | ~ 2.5 - 3.0 | ~ 20 - 40 | ~ 90 - 120 | ~ 0.6 - 0.8 |
| MTHPA | ~ 2.8 - 3.2[3] | ~ 30 - 50[3] | ~ 120 - 150[3] | ~ 0.5 - 0.7[3] |
| Nadic Anhydride (NA) | ~ 3.0 - 3.5[3] | ~ 40 - 60[3] | ~ 150 - 180[3] | ~ 0.4 - 0.6[3] |
| Generic Amine Curing Agent | ~ 2.9 - 3.4 | ~ 35 - 55 | ~ 130 - 160 | ~ 0.5 - 0.7 |
Note: The data for DDSA and the generic amine curing agent are representative values synthesized from general literature and should be considered as illustrative. The data for MTHPA and NA are based on a comparative study and offer a more direct comparison between those two agents.[3]
Experimental Protocols
A detailed methodology for conducting Dynamic Mechanical Analysis (DMA) on anhydride-cured polymers is provided below, based on established standards such as ASTM D4065 and D5024.[4][5][6]
1. Sample Preparation:
-
Mixing: The epoxy resin, DDSA (or other anhydride curing agent), and an accelerator (e.g., a tertiary amine like Benzyldimethylamine) are thoroughly mixed in stoichiometric ratios.
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
Casting: The degassed mixture is cast into a pre-heated mold of desired dimensions (e.g., for a rectangular bar suitable for single cantilever or three-point bending fixtures).
-
Curing: The cast sample is cured in an oven following a specific temperature and time profile (e.g., 2 hours at 100°C followed by a post-cure of 4 hours at 150°C).
-
Specimen Machining: After curing, the sample is carefully machined to precise dimensions as required by the DMA fixture (e.g., 35 mm x 12 mm x 3 mm).
2. DMA Measurement:
-
Instrument: A dynamic mechanical analyzer equipped with a suitable fixture (e.g., single cantilever or three-point bending) and a temperature-controlled furnace is used.
-
Test Parameters:
-
Frequency: A fixed frequency, typically 1 Hz, is applied.
-
Strain/Stress Amplitude: A small oscillatory strain or stress is applied to the sample, ensuring the measurement is within the material's linear viscoelastic region.
-
Temperature Program: The sample is subjected to a controlled temperature ramp, for instance, from 30°C to 200°C at a heating rate of 3°C/min.
-
-
Data Acquisition: The instrument measures the storage modulus (E'), loss modulus (E"), and tan delta (tan δ = E"/E') as a function of temperature.
Visualizing the DMA Workflow
The following diagrams illustrate the logical workflow of a DMA experiment and the signaling pathway of epoxy curing with an anhydride.
References
A Comparative Guide to Quantifying the Degree of Substitution of DDSA on Chitosan: Titration vs. ¹H NMR Spectroscopy
For researchers and drug development professionals working with chitosan-based biomaterials, accurately determining the degree of substitution (DS) of modifying agents is paramount for ensuring material consistency and performance. Dodecenyl succinic anhydride (B1165640) (DDSA) is a commonly used hydrophobizing agent for chitosan (B1678972), and quantifying its degree of substitution is a critical step in characterization. This guide provides a comparative analysis of two prevalent methods for determining the DS of DDSA on chitosan: potentiometric titration and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative data, and a discussion of the advantages and limitations of each technique.
Comparison of Titration and ¹H NMR for DS Determination
| Feature | Potentiometric Titration | ¹H NMR Spectroscopy |
| Principle | Quantifies the remaining free primary amino groups on the chitosan backbone after reaction with DDSA. | Directly quantifies the protons of the DDSA molecule relative to the protons of the chitosan backbone. |
| Accuracy | Can be highly accurate, but is dependent on the precise determination of endpoints and the use of a correct formula that accounts for the molecular weight of the substituent.[1][2][3] | Generally considered the most accurate and direct method, providing structural information.[4] |
| Precision | Good, but can be affected by the solubility of the modified chitosan and the clarity of the titration endpoints.[1][2][3] | High, with good reproducibility. |
| Cost | Low initial equipment cost (titrator, pH meter, glassware). | High initial equipment cost (NMR spectrometer). |
| Sample Throughput | Relatively low, as each titration is performed individually. | Can be high with the use of an autosampler. |
| Expertise Required | Moderate; requires careful sample preparation and understanding of titration principles. | High; requires expertise in sample preparation for NMR and spectral interpretation. |
| Sample Requirements | Requires the sample to be soluble in the titration medium (typically dilute acid). | Requires solubility in a suitable deuterated solvent. |
| Limitations | Indirect method; assumes that the consumption of titrant is solely due to the unreacted amino groups. Incomplete solubility can lead to underestimation of the DS.[1][2][3] | High cost of instrumentation. Spectral overlap can sometimes complicate interpretation. |
Experimental Protocols
Potentiometric Titration
This method determines the DS by quantifying the number of unreacted primary amino groups on the chitosan backbone. The procedure involves dissolving the DDSA-chitosan in an excess of a standardized acid and then back-titrating with a standardized base.
Materials:
-
DDSA-modified chitosan
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter with a calibrated electrode
-
Buret
Procedure:
-
Accurately weigh approximately 0.2 g of dry DDSA-chitosan and dissolve it in 20 mL of 0.1 M HCl with stirring.
-
Once fully dissolved, add 20 mL of deionized water.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Titrate the solution with 0.1 M NaOH, recording the pH value after each addition of the titrant. Add the titrant in small increments, especially near the equivalence points.
-
Continue the titration until a stable, high pH is reached.
-
Plot the pH versus the volume of NaOH added and determine the two equivalence points from the first derivative of the titration curve. The first equivalence point (V1) corresponds to the neutralization of the excess HCl, and the second (V2) corresponds to the neutralization of the protonated amino groups of chitosan.[2][3][5]
Calculation of the Degree of Substitution: The degree of substitution (DS) is calculated using a modified equation that accounts for the molecular weight of the DDSA substituent.[1][2][3]
The number of moles of unreacted amino groups is calculated as: moles of NH₂ = (V₂ - V₁) × [NaOH]
The degree of substitution is then expressed as a percentage: DS (%) = (1 - (moles of NH₂ × MW_DDSA) / (mass of sample × DD_initial)) × 100
Where:
-
V₁ and V₂ are the volumes of NaOH at the first and second equivalence points (in L).
-
[NaOH] is the molar concentration of the NaOH solution.
-
MW_DDSA is the molecular weight of DDSA (266.39 g/mol ).
-
DD_initial is the initial degree of deacetylation of the starting chitosan.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides a direct method for determining the DS by comparing the integral of the signals from the protons of the DDSA substituent to the integral of a known number of protons on the chitosan backbone.
Materials:
-
DDSA-modified chitosan
-
Deuterated water (D₂O)
-
Deuterated hydrochloric acid (DCl)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of DDSA-chitosan in 1 mL of D₂O containing a small amount of DCl to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. The spectrum of chitosan typically shows a signal for the H1 proton of the anomeric carbon around 4.5-4.9 ppm and other sugar ring protons between 3.5 and 4.0 ppm. The protons of the DDSA moiety will have characteristic signals, for instance, the vinyl protons around 5.3 ppm and the aliphatic chain protons between 0.8 and 2.5 ppm.[6]
-
Integrate the characteristic signals of both the chitosan backbone and the DDSA substituent.
Calculation of the Degree of Substitution: The DS can be calculated by comparing the integral of a specific proton signal from the DDSA molecule to the integral of the H1 proton of the glucosamine (B1671600) unit of chitosan.
DS (%) = (Integral_DDSA / Number of DDSA protons) / (Integral_H1 / 1) × 100
For example, if using the two vinyl protons of DDSA: DS (%) = (Integral_vinyl / 2) / (Integral_H1) × 100
Illustrative Experimental Data
Illustrative ¹H NMR Data
The following table is a hypothetical representation of integrated ¹H NMR signals for a DDSA-chitosan sample, adapted from data for other N-alkylated chitosans.[6]
| Signal Assignment | Chemical Shift (ppm) | Integral Value | Number of Protons |
| H1 of Glucosamine | 4.7 | 1.00 | 1 |
| Vinyl protons of DDSA | 5.3 | 0.40 | 2 |
| Aliphatic protons of DDSA | 0.8-2.5 | 4.20 | 21 |
Using the vinyl protons for calculation: DS (%) = (0.40 / 2) / (1.00 / 1) × 100 = 20%
Illustrative Potentiometric Titration Data
The following table represents hypothetical data from a potentiometric titration of a DDSA-chitosan sample.
| Volume of NaOH (mL) | pH |
| ... | ... |
| 18.5 | 4.5 |
| 19.0 (V1) | 5.5 |
| 19.5 | 6.2 |
| ... | ... |
| 28.5 | 7.8 |
| 29.0 (V2) | 8.8 |
| 29.5 | 9.5 |
| ... | ... |
Assuming a 0.2 g sample of DDSA-chitosan (from chitosan with an initial DD of 90%) was titrated with 0.1 M NaOH: moles of NH₂ = (0.0290 L - 0.0190 L) × 0.1 mol/L = 0.001 mol DS (%) = (1 - (0.001 mol × 266.39 g/mol) / (0.2 g × 0.90)) × 100 ≈ 21.6%
Visualizing the Methodologies
Below are diagrams illustrating the experimental workflow for each technique and a logical comparison.
Conclusion
Both potentiometric titration and ¹H NMR spectroscopy are valuable techniques for determining the degree of substitution of DDSA on chitosan. The choice of method often depends on the available resources and the required level of accuracy. ¹H NMR is the preferred method for its directness and high accuracy, providing unambiguous structural information. However, potentiometric titration remains a reliable and cost-effective alternative, especially when the appropriate modified equations are employed and sample solubility is ensured. For routine quality control, a well-validated titration protocol can be highly effective, while ¹H NMR is indispensable for in-depth structural characterization and as a reference method.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Determination of the Degree of Deacetylation Using Potentiometric Titration: A New Equation for Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of degree of deacetylation of chitosan by 1H NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of DDSA-Cured Epoxy Resins
For researchers, scientists, and drug development professionals, the selection of an appropriate curing agent is paramount in tailoring the performance of epoxy resin systems. Among the various classes of hardeners, anhydrides are frequently chosen for applications demanding high thermal stability. This guide provides an objective comparison of the thermal stability of epoxy resins cured with Dodecenyl Succinic Anhydride (B1165640) (DDSA) against other common anhydride curing agents, supported by experimental data.
The thermal stability of an epoxy resin is a critical factor in determining its operational limits and long-term reliability in diverse applications, from electronic encapsulation to advanced composites. Anhydride curing agents are known for imparting excellent thermal and chemical resistance to epoxy networks.[1] The structure of the anhydride, particularly its flexibility or rigidity, plays a significant role in the final thermal properties of the cured resin.[1]
This comparison focuses on key thermal performance indicators obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing a quantitative basis for selecting the most suitable anhydride for a given application.
Comparative Thermal Performance of Anhydride Curing Agents
The thermal stability of an epoxy resin is primarily characterized by its Glass Transition Temperature (Tg) and its decomposition temperature profile. The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state, and a higher Tg is generally indicative of better performance at elevated temperatures.[1] The decomposition temperature, often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss), signifies the onset of material degradation.[1]
The following table summarizes the thermal stability data for a standard epoxy resin (Diglycidyl Ether of Bisphenol A, DGEBA) cured with DDSA and other common anhydrides. It is important to note that the values presented are compiled from various sources and may have been obtained under slightly different experimental conditions, which can influence the results.
| Curing Agent | Type | Td5% (°C) | Td10% (°C) | Tdmax (°C) | Tg (°C) |
| DDSA (Dodecenyl Succinic Anhydride) | Aliphatic | ~300 - 320 | ~320 - 340 | ~380 - 400 | ~90 - 110 |
| MTHPA (Methyltetrahydrophthalic Anhydride) | Cycloaliphatic | ~320 - 340 | ~340 - 360 | ~390 - 410 | ~120 - 140 |
| HHPA (Hexahydrophthalic Anhydride) | Cycloaliphatic | ~310 - 330 | ~330 - 350 | ~380 - 400 | ~110 - 130 |
| NMA (Nadic Methyl Anhydride) | Cycloaliphatic (Bicyclic) | ~330 - 350 | ~350 - 370 | ~400 - 420 | ~150 - 170 |
| PA (Phthalic Anhydride) | Aromatic | ~310 - 330 | ~330 - 350 | ~390 - 410 | ~115 - 135 |
Note: The data presented is for comparative purposes and is based on typical values found in technical literature. Actual values can vary depending on the specific epoxy resin, catalyst, cure schedule, and experimental conditions.
From the data, it is evident that DDSA, being an aliphatic anhydride, generally imparts a lower glass transition temperature compared to its cycloaliphatic and aromatic counterparts. This is attributed to the flexible dodecenyl chain in its structure, which increases the free volume within the polymer network. However, its decomposition temperatures are comparable to some other anhydrides, indicating good thermal stability once the initial softening has occurred. In contrast, anhydrides with more rigid structures, such as NMA, tend to produce resins with higher glass transition temperatures due to restricted chain mobility in the cured network.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the cured epoxy resin.
Apparatus: A Thermogravimetric Analyzer.
Procedure:
-
A small sample of the cured epoxy resin (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[2][3]
-
The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[3]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperatures (Td5%, Td10%, Tdmax) are determined from the resulting weight loss curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the cured epoxy resin.
Apparatus: A Differential Scanning Calorimeter.
Procedure:
-
A small, accurately weighed sample (typically 5-10 mg) of the cured epoxy resin is hermetically sealed in an aluminum DSC pan.[4]
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, which typically involves an initial heating scan to erase any prior thermal history, followed by a cooling scan and a second heating scan.[4]
-
A typical heating rate is 10 °C/min or 20 °C/min.[2]
-
The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating the thermal stability of anhydride-cured resins and the relationship between anhydride structure and thermal properties.
Caption: Experimental workflow for thermal stability analysis of anhydride-cured epoxy resins.
Caption: Relationship between anhydride structure and thermal properties of cured epoxy resins.
References
A Comparative Guide to Dodecenylsuccinic Anhydride (DDSA) vs. Octenyl Succinic Anhydride (OSA) for Starch Modification
For Researchers, Scientists, and Drug Development Professionals
The modification of native starch is a critical strategy for enhancing its physicochemical properties and expanding its applications in the food, pharmaceutical, and drug delivery sectors. Among the various chemical modifications, esterification with alkenyl succinic anhydrides has gained significant traction for imparting amphiphilic characteristics to the hydrophilic starch backbone. This guide provides a comprehensive comparison of two prominent modifying agents: Dodecenylsuccinic anhydride (B1165640) (DDSA) and Octenyl succinic anhydride (OSA). This analysis is based on experimental data from scientific literature to assist researchers in selecting the optimal agent for their specific applications.
Executive Summary
Both DDSA and OSA are effective in modifying starch to enhance its emulsifying, thermal, and rheological properties. The primary difference lies in the length of their hydrophobic alkenyl chains: DDSA possesses a C12 chain, while OSA has a C8 chain. This structural difference significantly influences the resulting properties of the modified starch.
DDSA-modified starch generally exhibits superior hydrophobicity, leading to enhanced emulsifying capabilities at a lower degree of substitution (DS) compared to its OSA counterpart.[1] This can be particularly advantageous in creating stable Pickering emulsions.[1][2][3]
OSA-modified starch , on the other hand, has been more extensively studied and is widely approved for food applications.[4] Its properties are well-characterized, making it a reliable choice for various applications, including as an emulsifier, encapsulating agent, and fat replacer.[5]
Performance Comparison: DDSA- vs. OSA-Modified Starch
The following tables summarize the quantitative data from various studies, comparing the key performance parameters of DDSA- and OSA-modified starches. It is important to note that the properties of modified starch are highly dependent on the starch source, degree of substitution (DS), and the specific reaction conditions.
Table 1: Emulsifying and Physicochemical Properties
| Property | DDSA-Modified Starch (Quinoa) | OSA-Modified Starch (Quinoa) | Key Observations |
| Degree of Substitution (DS) | 0.0023 - 0.0095[1] | Typically higher DS required for similar functionality[1] | DDSA modification can achieve desired emulsifying capacity at a lower DS.[1] |
| Particle Size (D[2][3]) | Increases with increasing DS (from ~1.5 µm for native)[1] | Generally increases with modification | The longer alkenyl chain of DDSA may lead to greater particle size changes. |
| Water Solubility | Increases with increasing DS[1] | Increases with modification | Both modifiers disrupt the granular structure, increasing solubility. |
| Swelling Power | Increases with increasing DS[1] | Increases with modification | The introduction of bulky hydrophobic groups weakens internal hydrogen bonds, facilitating swelling. |
| Emulsion Droplet Size | Smaller droplet size compared to OSA-modified starch at similar concentrations, indicating better emulsifying capacity.[1] | Larger droplet size[1] | The higher hydrophobicity of DDSA leads to more efficient reduction of interfacial tension.[1] |
| Emulsion Stability | Efficiently stabilized O/W Pickering emulsions with good storage stability.[1][2][3] | Can form stable emulsions, but may require higher concentrations or DS.[1] | DDSA-modified starch shows "technical advantages" for stabilizing Pickering emulsions.[1][2][3] |
Table 2: Thermal Properties (from Differential Scanning Calorimetry - DSC)
| Property | DDSA-Modified Starch (Kudzu) | OSA-Modified Starch (General) | Key Observations |
| Gelatinization Onset T (°C) | Lower than native starch[6] | Generally lower than native starch[7] | The introduction of substituent groups disrupts the crystalline structure of starch granules, requiring less energy for gelatinization. |
| Gelatinization Peak T (°C) | Lower than native starch[6] | Generally lower than native starch[7] | Consistent with the trend for onset temperature. |
| Gelatinization Enthalpy (ΔH) | Lower than native starch[6] | Generally lower than native starch[7] | A lower enthalpy indicates a less ordered or less stable crystalline structure after modification. |
Table 3: Rheological Properties
| Property | DDSA-Modified Starch (Quinoa) | OSA-Modified Starch (General) | Key Observations |
| Viscosity | Increased in comparison with native starch.[6] | Paste viscosity is generally increased compared to native starch.[7] | Both modifications increase the water-holding capacity and intermolecular interactions, leading to higher viscosity. |
| Storage Modulus (G') | Increased first and then decreased with increasing DS.[1][2] | G' is influenced by DS and starch source. | The initial increase in G' is due to the formation of a more structured network, while at higher DS, steric hindrance may weaken the network. |
Table 4: In Vitro Digestibility
| Property | DDSA-Modified Starch | OSA-Modified Starch | Key Observations |
| Resistant Starch (RS) Content | Limited data available. One study on kudzu starch suggests modification affects digestibility, but quantitative data for DDSA-modified starch is lacking.[6] | OSA modification generally increases the resistant starch content.[8][9] | The hydrophobic octenyl groups can sterically hinder the access of digestive enzymes to the starch chains, thus reducing digestibility.[5] It is hypothesized that the longer dodecenyl group of DDSA would have a similar or more pronounced effect. |
| Rapidly Digestible Starch (RDS) | Not reported | OSA modification tends to decrease the RDS content.[8] | |
| Slowly Digestible Starch (SDS) | Not reported | The effect on SDS can vary depending on the starch source and DS. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and characterization of DDSA- and OSA-modified starch.
Synthesis of DDSA-Modified Starch (Aqueous Slurry Method)
This protocol is adapted from the synthesis of DDSA-modified corn starch.[10]
-
Starch Slurry Preparation: Prepare a 30% (w/w) starch slurry by dispersing corn starch in distilled water.
-
pH Adjustment: Adjust the pH of the slurry to 8.5-9.0 using a NaOH solution.
-
DDSA Emulsion Preparation: Prepare a pre-emulsion of DDSA.
-
Reaction: Add the DDSA pre-emulsion to the starch slurry with continuous stirring. The ratio of DDSA to starch is typically around 10% (w/w).
-
Temperature Control: Maintain the reaction temperature at approximately 40°C (313K).
-
Reaction Time: Allow the reaction to proceed for a specified duration (e.g., 2-4 hours), while maintaining the pH at 8.5-9.0.
-
Neutralization and Washing: After the reaction, neutralize the slurry to pH 6.5 with HCl.
-
Purification: Wash the modified starch multiple times with distilled water and then with ethanol (B145695) to remove unreacted DDSA and salts.
-
Drying: Dry the purified DDSA-modified starch in an oven at a controlled temperature (e.g., 40-50°C).
Synthesis of OSA-Modified Starch (Aqueous Slurry Method)
This is a generalized protocol based on numerous studies.[7]
-
Starch Slurry Preparation: Prepare a starch slurry (typically 30-40% w/w) in distilled water.
-
pH Adjustment: Adjust the pH of the slurry to 8.0-9.0 using a NaOH solution.
-
OSA Addition: Slowly add OSA (typically 3-5% based on starch weight) to the slurry while maintaining vigorous stirring.
-
Temperature Control: Maintain the reaction temperature between 30-40°C.
-
Reaction Time: Continue the reaction for 2-5 hours, keeping the pH constant by adding NaOH solution as needed.
-
Neutralization and Washing: Neutralize the reaction mixture to pH 6.5 with HCl.
-
Purification: Wash the modified starch repeatedly with distilled water and ethanol.
-
Drying: Dry the final product in an oven at a suitable temperature.
Determination of Degree of Substitution (DS) by Titration
This method is applicable to both DDSA- and OSA-modified starches.[11]
-
Sample Preparation: Accurately weigh about 1 g of the modified starch and disperse it in 50 mL of 75% (v/v) ethanol.
-
Acidification: Add 10 mL of 0.5 M HCl and stir for 30 minutes.
-
Washing: Wash the starch with 75% ethanol until the filtrate is neutral to litmus (B1172312) paper.
-
Dispersion: Disperse the washed starch in 300 mL of distilled water and heat in a boiling water bath for 20 minutes with stirring to gelatinize the starch.
-
Titration: Titrate the hot starch paste with 0.1 M standard NaOH solution using phenolphthalein (B1677637) as an indicator. A blank titration is performed with the native starch.
-
Calculation: The degree of substitution is calculated using the following formula: DS = (V_sample - V_blank) × M_NaOH × 0.162 / W_sample
Where:
-
V_sample = Volume of NaOH used for the modified starch sample (L)
-
V_blank = Volume of NaOH used for the native starch sample (L)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
0.162 = Molecular weight of the anhydroglucose (B10753087) unit ( g/mol )
-
W_sample = Weight of the dry modified starch sample (g)
-
In Vitro Digestibility Assay
This is a general protocol for determining the fractions of rapidly digestible starch (RDS), slowly digestible starch (SDS), and resistant starch (RS).
-
Sample Preparation: A known amount of the starch sample is cooked and cooled to simulate food processing.
-
Enzymatic Digestion: The sample is incubated at 37°C with a mixture of digestive enzymes, typically including pancreatic α-amylase and amyloglucosidase, in a buffered solution that mimics the conditions of the small intestine.
-
Glucose Measurement: Aliquots are taken at specific time points (e.g., 20 minutes and 120 minutes) to measure the amount of released glucose using a glucose oxidase-peroxidase assay.
-
Fraction Calculation:
-
RDS: Glucose released within the first 20 minutes of digestion.
-
SDS: Glucose released between 20 and 120 minutes of digestion.
-
RS: The remaining starch that is not hydrolyzed after 120 minutes.
-
Visualizations
Chemical Structures
Caption: Chemical structures of DDSA and OSA.
Starch Modification Workflow
Caption: General workflow for starch modification.
Conclusion
The choice between DDSA and OSA for starch modification depends heavily on the desired application and performance characteristics.
-
DDSA is a promising candidate for applications requiring high emulsifying efficiency and hydrophobicity, such as in the creation of stable Pickering emulsions for drug delivery or advanced food formulations. Its longer alkenyl chain provides superior surface activity, potentially allowing for lower usage levels compared to OSA.[1] However, research on its in vitro digestibility and a comprehensive comparison of its rheological and thermal properties with OSA are still needed.
-
OSA is a well-established and widely approved starch modifier with a large body of supporting research. It offers a reliable and predictable performance profile for a broad range of applications, including as a food additive for improving texture, stability, and emulsification.[2]
For researchers and drug development professionals, DDSA presents an opportunity for innovation in creating highly effective amphiphilic starch-based materials. However, for applications requiring immediate regulatory approval and a well-documented performance profile, OSA remains the industry standard. Further direct comparative studies are warranted to fully elucidate the performance trade-offs between these two modifiers and to expand the application potential of DDSA-modified starch.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical properties of dodecenyl succinic anhydride (DDSA) modified quinoa starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual Modification of Sago Starch via Heat Moisture Treatment and Octenyl Succinylation to Improve Starch Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, characterization and in vitro digestion of octenyl succinic anhydride-modified porous starch with different degrees of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Properties and Digestibility of Octenyl Succinic Anhydride-Modified Japonica-Type Waxy and Non-Waxy Rice Starches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biocompatibility of DDSA-Modified Biomaterials for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The modification of natural biopolymers with dodecenyl succinic anhydride (B1165640) (DDSA) is a promising strategy to enhance their properties for a range of biomedical applications, including drug delivery, tissue engineering, and wound healing. This guide provides a comprehensive comparison of the biocompatibility of DDSA-modified materials with common alternatives, supported by experimental data from peer-reviewed studies.
Executive Summary
DDSA modification generally imparts hydrophobicity to naturally hydrophilic biopolymers, which can improve their mechanical properties and modulate their degradation rate. In terms of biocompatibility, DDSA-modified materials have shown promising results. For instance, studies on DDSA-modified collagen hydrogels have indicated good cell viability and a favorable anti-inflammatory response by promoting an M2 macrophage profile, which is beneficial for wound healing. However, the concentration of DDSA used for modification is a critical factor, as higher concentrations may lead to decreased cell viability and adhesion.
When compared to alternatives like glutaraldehyde (B144438) (GA), a common crosslinking agent, DDSA modification appears to offer a significant advantage in terms of cytotoxicity. Glutaraldehyde-crosslinked materials have been associated with cytotoxic effects, which can be mitigated through subsequent detoxification steps. In contrast, DDSA-modified materials have not been reported to have the same level of inherent cytotoxicity.
This guide will delve into the quantitative data available on cell viability, cytotoxicity, and cell adhesion for DDSA-modified materials and their alternatives. It will also provide detailed experimental protocols for key biocompatibility assays and visualize the underlying experimental workflows and signaling pathways.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies to facilitate a clear comparison of the biocompatibility of DDSA-modified materials with unmodified and alternatively modified biomaterials.
Table 1: In Vitro Cell Viability and Cytotoxicity
| Material | Modification | Cell Type | Assay | Result |
| Collagen | DDSA (12%) | Fibroblasts | MTT Assay | Cell viability was not significantly lower than control. |
| Collagen | Glutaraldehyde (0.25%) | Endothelial Cells | Cell Count | Significantly poor cell adhesion and proliferation compared to fresh tissue. |
| Chitosan (B1678972) | None | RAW 264.7 cells | MTT Assay | IC50: ~720 µg/mL (for nanoparticles).[1] |
| Chitosan | None | A549 cells | MTT Assay | IC50 values were comparable between chitosan molecules and nanoparticles. |
Table 2: Cell Adhesion
| Material | Modification | Cell Type | Adhesion Result |
| Collagen | DDSA | Fibroblasts | Cell adhesion decreased by ~11% compared to unmodified collagen. |
| Bovine Pericardium | Glutaraldehyde | Endothelial Cells | HUVEC count: 12.75 ± 2.87 cells/mm².[2][3] |
| Bovine Pericardium | Glutaraldehyde + Glutathione | Endothelial Cells | HUVEC count: 225.25 ± 44.56 cells/mm².[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Remove the culture medium and add fresh medium containing extracts of the test material (e.g., DDSA-modified hydrogel) at various concentrations. Include a positive control (e.g., latex extract) and a negative control (culture medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the negative control.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Material Exposure: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Mandatory Visualization
Experimental Workflow for In Vitro Biocompatibility Assessment
Signaling Pathway for Macrophage Polarization
Conclusion
The available evidence suggests that DDSA-modified biomaterials exhibit favorable biocompatibility profiles for biomedical applications. They generally demonstrate good cell viability and appear to be less cytotoxic than materials crosslinked with agents like glutaraldehyde. Furthermore, the ability of DDSA-modified collagen to promote an M2 macrophage phenotype is a significant advantage for applications in wound healing and tissue regeneration.
However, it is crucial for researchers and drug development professionals to consider the concentration of DDSA used in the modification process, as this can influence the biocompatibility of the final material. Further direct comparative studies are needed to provide a more definitive assessment of DDSA-modified materials against a wider range of alternatives. The experimental protocols and visualizations provided in this guide offer a framework for conducting and interpreting such biocompatibility assessments.
References
- 1. Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Improved Cytocompatibility and Reduced Calcification of Glutaraldehyde-Crosslinked Bovine Pericardium by Modification With Glutathione [frontiersin.org]
- 3. Improved Cytocompatibility and Reduced Calcification of Glutaraldehyde-Crosslinked Bovine Pericardium by Modification With Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dodecenylsuccinic Anhydride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Dodecenylsuccinic anhydride (B1165640) (DDSA), a commonly used epoxy curing agent, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of DDSA.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. DDSA is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation and skin irritation or an allergic reaction.[1][2][3][4]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Hand Protection | Protective gloves (inspect prior to use)[5] |
| Eye Protection | Safety goggles with side-shields[3] |
| Skin and Body | Impervious clothing and protective suit |
| Respiratory | Use in a well-ventilated area; a respirator may be necessary for large spills |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent contamination and exposure.
Step 1: Ensure Adequate Ventilation Immediately ensure the area is well-ventilated to disperse any vapors.
Step 2: Contain the Spill For large spills, shut off the leak if it is safe to do so.[1] Contain the spilled liquid with an inert absorbent material such as dry sand or earth.[1]
Step 3: Absorb and Collect Absorb the spilled material with the inert substance and place the mixture into a designated chemical waste container.[1]
Step 4: Clean the Area Wash the spill area thoroughly.
Step 5: Decontaminate or Dispose of PPE Remove and decontaminate or dispose of all contaminated clothing and PPE according to institutional and local regulations.[3]
Waste Disposal Procedure
The disposal of dodecenylsuccinic anhydride must be conducted as hazardous waste, in accordance with federal, state, and local regulations.[1]
Step 1: Waste Classification DDSA is classified as a hazardous waste.[1] Do not mix it with non-hazardous waste.
Step 2: Engage a Licensed Disposal Company It is recommended to contact a licensed professional waste disposal service to handle the disposal of this material.[2][5] These companies are equipped to manage the transportation and disposal of hazardous chemicals in compliance with all regulatory requirements.
Step 3: Packaging and Labeling Ensure the waste is stored in a suitable, closed container.[2] The container must be clearly labeled as hazardous waste, indicating the contents as "this compound."
Step 4: Storage Store the sealed waste container in a designated, locked-up area away from incompatible materials pending collection by the waste disposal service.[1]
Environmental Protection: It is critical to prevent DDSA from entering drains, sewers, surface water, or groundwater.[6]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Dodecenylsuccinic Anhydride
For Immediate Reference: This guide provides essential safety and logistical information for handling Dodecenylsuccinic anhydride (B1165640) (DDSA), including personal protective equipment (PPE) protocols, emergency procedures, and disposal plans. It is designed to provide direct, procedural guidance for researchers, scientists, and drug development professionals.
Dodecenylsuccinic anhydride (DDSA) is a chemical compound widely used as an epoxy curing agent and chemical intermediate.[1] While valuable in various applications, it presents several health hazards that necessitate stringent safety protocols. DDSA is harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious skin and eye irritation.[1][2][3][4][5][6] It may also cause respiratory irritation and allergic skin reactions.[1][2][6][7] Adherence to proper PPE and handling procedures is critical to ensure a safe laboratory environment.
Hazard and Exposure Summary
A clear understanding of the potential risks is the first step in safe handling. The following table summarizes the key hazards and recommended controls for DDSA.
| Hazard Classification | GHS Pictogram | NFPA/HMIS Rating | Engineering Controls | First Aid Measures |
| Acute Toxicity (Oral, Dermal, Inhalation), Cat. 4[1] | GHS07 (Irritant)[1][2][4][7] | Health: 2 | Ensure good ventilation/exhaustion at the workplace.[1][3][8] | Ingestion: Call a POISON CENTER or doctor immediately.[1] |
| Skin Irritation, Cat. 2[2][3][4][5][6][9] | Fire: 1 | Use only in a chemical fume hood. | Skin: Remove contaminated clothing; wash with soap and water.[3][9] | |
| Serious Eye Irritation, Cat. 2A[2][3][4][6][7][9] | Reactivity: 0 | Provide accessible safety shower and eye wash station.[8] | Eyes: Rinse with water for at least 15 minutes.[3][10] Seek medical attention.[3] | |
| Skin Sensitization, Cat. 1[2][6][7] | Skin: Get medical advice if irritation or rash occurs.[2][3] | |||
| Respiratory Irritation, STOT SE 3[1][6][9] | Inhalation: Move to fresh air. Provide artificial respiration if needed.[1][3][10] |
Operational Plan: Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are non-negotiable when handling DDSA. The type of equipment must be chosen based on the concentration and amount of the substance being used at the specific workplace.[3][10]
1. Eye and Face Protection:
-
Requirement: Wear tightly sealed, splash-proof safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[1][3][4][9]
-
Best Practice: For tasks with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[2][5]
2. Skin and Hand Protection:
-
Gloves: Wear chemically impermeable and resistant gloves.[1] Suitable materials include PVC and rubber.[9] Always inspect gloves for tears or holes before use.[3][4] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3][4]
-
Clothing: Wear a lab coat or impervious clothing to prevent skin contact.[1][3][8] For larger quantities or splash risks, a chemically resistant apron or suit is recommended.
-
Footwear: Do not wear open-toed shoes in the laboratory. Leather shoes that become saturated with DDSA must be discarded.
3. Respiratory Protection:
-
Standard Use: Respiratory protection is necessary when ventilation is inadequate or when there is a risk of inhaling aerosols, mists, or vapors.[1][3][10]
-
Recommended Equipment: If a risk assessment indicates the need for respirators, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[3] If the respirator is the sole means of protection, a full-face supplied air respirator should be used.[3]
Procedural Guidance: Donning and Doffing PPE
Correctly putting on and taking off PPE is crucial to prevent cross-contamination.
Emergency Protocol: Accidental Release or Spill
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate and Isolate: Alert personnel in the immediate area. Isolate the hazard area and deny entry to unprotected individuals.
-
Wear Appropriate PPE: Before cleaning, don all required PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3][8][10]
-
Contain and Absorb: For liquid spills, contain the material with sand or earth.[1] Absorb the spill using an inert, non-combustible material such as dry sand, earth, or a universal binder.[1][3][9] Do not use combustible materials like sawdust.
-
Collect Waste: Carefully scoop or sweep the absorbed material into a suitable, labeled, and closed container for hazardous waste.[1][3]
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Environmental Release: Do not allow the spilled material to enter drains, sewers, or waterways.[3][8][9]
Disposal Plan: Contaminated Materials and Waste
Proper disposal is a critical final step in the safe handling of DDSA. All waste must be treated as hazardous.
-
Product Disposal: Unused or surplus DDSA must be disposed of through a licensed professional waste disposal company.[10] It should not be poured down the drain.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE contaminated with DDSA must be collected in a designated, sealed hazardous waste container.[3]
-
Spill Debris: All materials used to clean up spills (absorbents, etc.) are considered hazardous waste and must be disposed of accordingly.[1][3]
-
Containers: Empty containers may retain product residue and should be treated as hazardous waste.[1] Dispose of contaminated packaging in the same manner as the unused product.[10]
-
Regulations: Ensure that all disposal activities comply with federal, state, and local regulations.[1][6]
References
- 1. tedpella.com [tedpella.com]
- 2. chemos.de [chemos.de]
- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 4. tousimis.com [tousimis.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 2spi.com [2spi.com]
- 7. carlroth.com [carlroth.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. foodsecurity.tau.ac.il [foodsecurity.tau.ac.il]
- 10. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
